molecular formula C10H10N2 B2737485 N-methylquinolin-6-amine CAS No. 83407-38-9

N-methylquinolin-6-amine

Cat. No.: B2737485
CAS No.: 83407-38-9
M. Wt: 158.204
InChI Key: XXTCHBBZIBFUCN-UHFFFAOYSA-N
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Description

N-methylquinolin-6-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTCHBBZIBFUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83407-38-9
Record name N-methylquinolin-6-amine
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Foundational & Exploratory

N-methylquinolin-6-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Pathways of N-methylquinolin-6-amine

Abstract

This compound is a substituted quinoline scaffold of interest in medicinal chemistry and materials science. The strategic introduction of a methyl group to the exocyclic amine at the 6-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, 6-aminoquinoline. This guide provides an in-depth analysis of the principal synthetic pathways for this compound, designed for researchers and drug development professionals. We will dissect three core methodologies: the classical Eschweiler-Clarke reductive amination, the modern Buchwald-Hartwig cross-coupling reaction, and sustainable N-methylation using green reagents. The discussion emphasizes the mechanistic rationale behind each approach, offering field-proven insights into experimental design and optimization. Each section includes detailed, step-by-step protocols and a comparative analysis to guide the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and desired purity.

Introduction: The Quinoline Scaffold and the Importance of N-Methylation

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this scaffold is a key strategy for modulating biological activity. N-methylation of an aromatic amine, such as in the conversion of 6-aminoquinoline to this compound, is a subtle but powerful modification. This transformation can enhance membrane permeability, alter metabolic stability, and fine-tune binding interactions with biological targets by modifying the amine's basicity and hydrogen bonding capacity.

This guide explores the primary synthetic routes to this compound, providing a comprehensive technical overview of the chemistry involved.

Foundational Starting Material: 6-Aminoquinoline

The most direct precursor for many N-methylation strategies is 6-aminoquinoline. A thorough understanding of its properties is essential for successful synthesis.

Table 1: Physicochemical Properties of 6-Aminoquinoline

PropertyValueSource(s)
CAS Number 580-15-4[3][4]
Molecular Formula C₉H₈N₂[4]
Molecular Weight 144.17 g/mol [3]
Appearance Dark yellow to brown crystalline powder[3]
Melting Point 115-119 °C[3][5]
Solubility Soluble in methanol, chloroform, ethanol, and benzene. Insoluble in water.[3][5]
Sensitivity Air Sensitive[3]

6-Aminoquinoline is commercially available and serves as a versatile intermediate in the synthesis of various derivatives.[5][6] Its purification can be achieved via column chromatography on silica gel.[3]

Synthetic Pathway I: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic, robust, and cost-effective method for the methylation of primary and secondary amines.[7][8] It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine stage without the risk of forming quaternary ammonium salts, a common side reaction with other alkylating agents.[7][9]

Mechanistic Rationale

The reaction proceeds through a two-step, one-pot sequence. The causality behind its success lies in the dual role of the reagents:

  • Imine Formation: 6-Aminoquinoline first reacts with formaldehyde to form a hemiaminal intermediate, which rapidly dehydrates to the corresponding iminium ion.[7][9]

  • Hydride Reduction: Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine (this compound). The reaction is driven forward by the irreversible loss of carbon dioxide gas.[7]

The formation of a tertiary amine is thermodynamically favored, but for mono-methylation, controlling the stoichiometry of formaldehyde is key.

Eschweiler_Clarke_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_reductant Reductant cluster_product Product & Byproduct A 6-Aminoquinoline C Iminium Ion [Quinoline-6-N=CH₂]⁺ A->C + CH₂O - H₂O B Formaldehyde (CH₂O) E This compound C->E Reduction D Formic Acid (HCOOH) D->C Hydride Transfer (H⁻) F Carbon Dioxide (CO₂) D->F Decomposition Buchwald_Hartwig_Cycle center Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Quinoline-Pd(II)L₂(Br)] Pd0->OA_complex Oxidative Addition Amine_complex [Quinoline-Pd(II)L₂(NH₂CH₃)]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex [Quinoline-Pd(II)L₂(NHCH₃)] Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product This compound Amido_complex->Product ArylHalide 6-Bromoquinoline ArylHalide->OA_complex Amine Methylamine (CH₃NH₂) Amine->Amine_complex Base Base (e.g., NaOtBu) Base->Amine_complex - H-Base⁺

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Niche Quinoline Amine

For researchers and professionals in the dynamic fields of drug discovery and medicinal chemistry, a comprehensive understanding of the physicochemical properties of novel molecular entities is paramount. N-methylquinolin-6-amine, a derivative of the biologically significant quinoline scaffold, presents a compelling case for in-depth characterization. While this specific secondary amine is not as extensively documented as its primary amine precursor, 6-aminoquinoline, its potential as a versatile intermediate and pharmacophore warrants a detailed exploration.

This technical guide is designed to provide a holistic overview of the core physicochemical attributes of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes predicted data, experimental values from closely related analogues, and established chemical principles to offer a robust and scientifically grounded resource. Our approach is to not only present data but to also elucidate the underlying chemical reasoning, thereby empowering researchers to make informed decisions in their experimental designs.

We will delve into the structural and electronic properties that govern the behavior of this compound, propose a detailed and plausible synthetic route, and provide an expert interpretation of its expected spectroscopic signatures. This guide is structured to be a practical and insightful companion for scientists engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Molecular Structure and Core Physicochemical Properties

This compound is an aromatic heterocyclic amine with a molecular formula of C₁₀H₁₀N₂. The structure consists of a quinoline ring system where a methylamino group is attached at the 6-position. This seemingly simple methylation of the parent 6-aminoquinoline imparts subtle yet significant changes to its electronic and steric profile, which in turn influence its physicochemical properties and potential biological interactions.

Structural and Electronic Considerations

The quinoline core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is a weak base, and the entire ring system is electron-deficient. The amino group at the 6-position is an electron-donating group, which can influence the reactivity and properties of the quinoline ring through resonance and inductive effects. The introduction of a methyl group to the nitrogen atom of the amino group to form this compound further modulates these electronic effects and introduces steric bulk.

Physicochemical Data Summary

The following table summarizes the available predicted and comparative experimental data for this compound and its parent compound, 6-aminoquinoline. It is crucial to note that the experimental values for this compound are largely unavailable in the public domain; therefore, the provided information for the target compound is a combination of predicted values and estimations based on the properties of structurally similar molecules.

PropertyThis compound6-Aminoquinoline (Parent Compound)Rationale for Comparison/Prediction
Molecular Formula C₁₀H₁₀N₂C₉H₈N₂[1]-
Molecular Weight 158.20 g/mol 144.17 g/mol [1]-
Melting Point Not Experimentally Determined115-119 °C[2]The introduction of a methyl group might slightly alter the crystal packing, but a similar melting point range is expected.
Boiling Point Not Experimentally Determined146 °C at 0.3 mmHg[2]A slightly higher boiling point is anticipated due to the increase in molecular weight and potential for intermolecular interactions.
Aqueous Solubility Predicted to be lowInsoluble in water[2]N-methylation of secondary amines generally has a minimal impact on aqueous solubility[3].
Solubility in Organic Solvents Expected to be soluble in polar organic solventsSoluble in methanol, chloroform, ethanol, and benzene[2]Similar solubility profile to the parent compound is expected.
pKa (of the conjugate acid) Not Experimentally Determined5.63 (for the quinoline nitrogen)[4]A slight decrease in the pKa of the quinoline nitrogen is expected due to the electron-donating effect of the methylamino group. The pKa of the secondary amine itself is also a key parameter.
logP (Octanol-Water Partition Coefficient) 2.1 (Predicted)[5]1.3 (Predicted)The addition of a methyl group increases the lipophilicity of the molecule, leading to a higher logP value.

Synthesis and Purification of this compound

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds and offers a controlled approach to the mono-methylation of primary amines.[6][7] This proposed protocol utilizes formaldehyde as the methyl source and sodium borohydride as the reducing agent.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 6-Aminoquinoline Reaction Reductive Amination: - Formaldehyde (37% in H₂O) - Sodium Borohydride - Methanol - Acetic Acid (catalytic) Start->Reaction Step 1 Workup Aqueous Work-up: - Quench with water - Extraction with Ethyl Acetate - Brine wash Reaction->Workup Step 2 Purification Column Chromatography: - Silica Gel - Hexane/Ethyl Acetate Gradient Workup->Purification Step 3 Product This compound Purification->Product Step 4

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 6-Aminoquinoline

  • Formaldehyde (37% solution in water)

  • Sodium borohydride

  • Methanol

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoquinoline (1.0 eq) in methanol.

  • Formation of the Imine Intermediate: To the stirred solution, add a catalytic amount of acetic acid followed by the dropwise addition of formaldehyde solution (1.1 eq). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of sodium borohydride will cause gas evolution.

  • Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[8][9]

Rationale behind Experimental Choices:

  • Reductive Amination: This method is chosen for its mild reaction conditions and high selectivity for mono-methylation, minimizing the formation of the di-methylated byproduct.

  • Catalytic Acetic Acid: The acid catalyzes the formation of the iminium ion, which is the electrophilic species that is subsequently reduced.

  • Sodium Borohydride: A mild and selective reducing agent that is effective for the reduction of iminium ions.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid and water-soluble byproducts.

  • Column Chromatography: This is a standard and effective method for the purification of organic compounds, allowing for the separation of the desired product from any remaining starting material or byproducts.[8][9]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the quinoline ring, the N-methyl group, and the N-H proton.

  • Quinoline Protons: The aromatic protons on the quinoline ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be similar to those of 6-aminoquinoline, with some minor shifts due to the electronic effect of the methyl group.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.8-3.2 ppm.

  • N-H Proton: A broad singlet for the N-H proton is anticipated. Its chemical shift will be concentration-dependent and can be confirmed by D₂O exchange, where the signal would disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Quinoline Carbons: The ten carbon atoms of the quinoline ring will resonate in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the position relative to the nitrogen atom and the methylamino substituent.

  • N-Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region, likely around δ 30-40 ppm.

Predicted FTIR Spectrum

The FTIR spectrum is a valuable tool for identifying the functional groups present in a molecule.

  • N-H Stretch: A characteristic stretching vibration for the secondary amine N-H bond is expected in the region of 3300-3500 cm⁻¹. This peak is typically weaker and sharper than the O-H stretch of alcohols.

  • C-N Stretch: The C-N stretching vibration of the aromatic amine will likely appear in the range of 1250-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1400-1600 cm⁻¹ region) of the quinoline ring will be present.

Predicted UV-Vis Spectrum

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be similar to that of 6-aminoquinoline, which exhibits characteristic absorption bands for the quinoline chromophore.[10] The introduction of the methyl group may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima due to its electronic effect.

Conclusion and Future Directions

This compound, while not extensively characterized in the literature, represents a molecule of significant interest for medicinal and materials chemistry. This technical guide has provided a comprehensive overview of its predicted and comparative physicochemical properties, a detailed and plausible synthetic protocol, and an expert interpretation of its expected spectroscopic characteristics.

The proposed synthetic route via reductive amination offers a practical and efficient method for accessing this compound, enabling further investigation into its properties and potential applications. The predicted spectroscopic data serves as a valuable reference for researchers undertaking the synthesis and characterization of this compound.

Future research should focus on the experimental determination of the key physicochemical parameters outlined in this guide, including melting point, boiling point, pKa, and solubility. Furthermore, the acquisition and full assignment of high-resolution NMR, IR, and UV-Vis spectra will be crucial for a complete and unambiguous characterization of this molecule. Such experimental data will not only validate the predictions made in this guide but will also provide a solid foundation for the rational design and development of novel quinoline-based compounds with tailored properties for a wide range of applications.

References

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  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N-Methyl-N-(quinolin-6-ylmethyl)amine, 95%, Thermo Scientific. Retrieved from [Link]

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  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

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Sources

An In-depth Technical Guide to N-methylquinolin-6-amine (CAS: 83407-38-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylquinolin-6-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed synthetic protocols, analytical characterization, and a discussion of its potential applications as a versatile building block in drug discovery and materials science.

Introduction to the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry.[3] First identified in coal tar, this scaffold is present in numerous natural alkaloids and has been extensively utilized in the development of therapeutic agents.[4][5] The chemical versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse chemical space for the exploration of structure-activity relationships (SAR).[6] The introduction of an amino group at the 6-position, and subsequent N-alkylation to form compounds like this compound, provides a key vector for further molecular elaboration, making it a valuable intermediate in synthetic chemistry.[7]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in a research setting.

Chemical Properties
PropertyValueSource
CAS Number 83407-38-9N/A
Molecular Formula C₁₀H₁₀N₂[8]
Molecular Weight 158.20 g/mol [8]
IUPAC Name This compoundN/A
Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the N-methyl group, and a signal for the N-H proton. The aromatic region will display a complex splitting pattern characteristic of the quinoline ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating amino group and the aromatic ring currents. Aromatic carbons typically appear in the 100-150 ppm range, while the N-methyl carbon will be found further upfield.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to show a prominent [M+H]⁺ ion at m/z 159.0917, corresponding to the protonated molecule (C₁₀H₁₁N₂⁺).[5]

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. As a secondary aromatic amine, characteristic absorptions are expected for:

  • N-H Stretch: A single, sharp band in the region of 3350-3310 cm⁻¹.[2]

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch (aromatic): A strong band between 1335-1250 cm⁻¹.[2]

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies. Two robust and widely applicable methods are the Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This method is highly versatile and tolerant of a wide range of functional groups, making it ideal for the synthesis of N-aryl and N-heteroaryl amines.

G cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 6-Bromoquinoline Reaction Buchwald-Hartwig Cross-Coupling SM1->Reaction SM2 Methylamine (or salt) SM2->Reaction Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Diagram 1: Workflow for Buchwald-Hartwig Synthesis.

Detailed Protocol:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv). The tube is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reactants: To the Schlenk tube, add 6-bromoquinoline (1.0 equiv) and methylamine hydrochloride (1.2-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent such as ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford pure this compound.[4]

Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine followed by its reduction to an amine.[1][14] This method can be performed in a one-pot fashion and is a staple in amine synthesis.

G cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 Quinoline-6-carbaldehyde ImineFormation Imine Formation SM1->ImineFormation SM2 Methylamine SM2->ImineFormation Acid Acid Catalyst (optional) (e.g., Acetic Acid) Acid->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction Solvent Solvent (e.g., Methanol, Dichloromethane) Solvent->ImineFormation ImineFormation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Diagram 2: Workflow for Reductive Amination Synthesis.

Detailed Protocol:

  • Imine Formation: Dissolve quinoline-6-carbaldehyde (1.0 equiv) in a suitable solvent such as methanol or dichloromethane. Add methylamine (1.1-1.5 equiv, often as a solution in a solvent) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) in portions. These reagents selectively reduce the imine in the presence of the aldehyde.[14]

  • Reaction: Continue stirring at room temperature for an additional 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate.

  • Work-up: Quench the reaction by the careful addition of water. If the reaction was performed in an acidic medium, neutralize with a base such as sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.[15][16]

Potential Applications in Research and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.[7][17][18] The quinoline-6-amine scaffold is found in compounds with a range of pharmacological properties.

4.1. Anticancer and Kinase Inhibitor Research: The quinoline core is a well-established scaffold for the development of kinase inhibitors, which are a major class of anticancer drugs.[1] The 6-amino group provides a convenient attachment point for side chains that can be designed to interact with the ATP-binding site of various kinases.

4.2. Antimicrobial Drug Discovery: Quinolone and aminoquinoline derivatives have a long history as antibacterial and antimalarial agents.[6] Novel derivatives of this compound could be synthesized and screened for activity against a panel of pathogenic bacteria and parasites.

4.3. Materials Science: The rigid, planar structure of the quinoline ring system makes it an attractive component for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 83407-38-9) is a versatile heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its synthesis can be reliably achieved through established methods such as the Buchwald-Hartwig amination and reductive amination. The strategic importance of the quinoline scaffold in biologically active compounds underscores the value of this compound as a key intermediate for the development of novel therapeutics and functional materials. This guide provides the foundational technical knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

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An In-Depth Technical Guide to the Biological Activity of N-methylquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of N-methylquinolin-6-amine derivatives. Moving beyond a conventional review, this document is structured to deliver actionable insights and detailed methodologies, empowering researchers to navigate the complexities of this promising class of compounds. We will delve into the rationale behind experimental design, the nuances of structure-activity relationships, and the practical application of this knowledge in the pursuit of novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have yielded a remarkable array of drugs with diverse therapeutic applications, including anticancer, antimicrobial, antimalarial, and neuroprotective agents.[1][2] The unique electronic and structural features of the quinoline nucleus allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an N-methylamino group at the 6-position presents a compelling modification, offering the potential for enhanced biological activity and novel mechanisms of action. This guide will specifically explore the landscape of this compound derivatives, a subclass with significant, yet not fully explored, therapeutic promise.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the 6-aminoquinoline core, followed by N-methylation and subsequent derivatization.

Synthesis of the 6-Aminoquinoline Core

A common and effective method for synthesizing 6-aminoquinoline is through the Skraup-Doebner-Von Miller reaction, followed by the reduction of a nitro group.[3]

Experimental Protocol: Synthesis of 6-Amino-2-methylquinoline [4]

  • Reduction of 2-Methyl-6-nitroquinoline: 2-Methyl-6-nitroquinoline (18.8 g) is dissolved in ethanol.

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere (30 p.s.i.) for 2 hours.

  • Work-up: The catalyst is removed by filtration. The filtrate is then concentrated in vacuo.

  • Isolation: The resulting precipitate is collected by filtration, washed sequentially with ethanol and ether, and dried to yield 6-amino-2-methylquinoline.

N-Methylation of the 6-Amino Group

The introduction of a methyl group onto the 6-aminoquinoline core is a critical step. While direct alkylation can be challenging and may result in a mixture of products, specific methodologies can achieve the desired N-methylation.[5] One effective approach involves a reductive amination strategy.

Conceptual Experimental Workflow: N-Methylation of 6-Aminoquinoline

G cluster_synthesis N-Methylation of 6-Aminoquinoline start 6-Aminoquinoline step1 Reaction with Formaldehyde start->step1 Reagent step2 Formation of Schiff Base Intermediate step1->step2 Intermediate Formation step3 Reduction with Sodium Borohydride (NaBH4) step2->step3 Reducing Agent end This compound step3->end Final Product

Caption: A conceptual workflow for the N-methylation of 6-aminoquinoline.

Derivatization of the this compound Scaffold

Further diversification of the this compound scaffold can be achieved through various chemical transformations, such as acylation, sulfonation, and coupling reactions, to explore structure-activity relationships (SAR).

Anticancer Activity: Targeting Key Signaling Pathways

Quinoline derivatives have emerged as potent anticancer agents, often by inhibiting critical signaling pathways that drive tumor growth and proliferation.[6][7] The this compound scaffold holds promise in this arena, with the potential to interact with key oncogenic targets.

Inhibition of EGFR and PI3K/mTOR Pathways

The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are frequently dysregulated in various cancers.[8][9] Several quinoline-based compounds have been developed as inhibitors of these pathways.[6][10]

Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)

Compound IDTargetCell LineIC50 (µM)Reference
6d EGFRA549 (Lung)0.18[7]
8b EGFRA549 (Lung)0.08[7]
Compound 39 mTOR-1.4[6]
Compound 39 PI3Kα-0.9[6]
Compound 15 -MCF-7 (Breast)15.16[11]
Compound 15 -HepG-2 (Liver)18.74[11]
Compound 15 -A549 (Lung)18.68[11]
Analogs 5b, 5f, 5r -HL-60 (Leukemia)< 0.3[12]

Note: The table presents data for various quinoline derivatives to illustrate the potential of the scaffold. Specific data for this compound derivatives is an active area of research.

Mechanism of Action: A Deeper Dive

The anticancer activity of these derivatives is often attributed to their ability to bind to the ATP-binding pocket of kinases like EGFR and PI3K, thereby blocking downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

Signaling Pathway Diagram: EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation mTOR->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K MIC_Workflow cluster_mic Broth Microdilution MIC Assay start Prepare Bacterial Inoculum step1 Serial Dilution of Test Compound in 96-well Plate start->step1 step2 Inoculate Wells with Bacterial Suspension step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Observe for Bacterial Growth (Turbidity) step3->step4 end Determine Minimum Inhibitory Concentration (MIC) step4->end

Caption: A streamlined workflow for the Minimum Inhibitory Concentration (MIC) assay.

Neuroprotective Potential: A Frontier in Neurological Drug Discovery

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Quinoline derivatives have shown promise as neuroprotective agents by targeting various pathological mechanisms, including oxidative stress and neuroinflammation. [13][14]While specific data on this compound derivatives is still emerging, the structural similarities to other neuroprotective quinolines suggest this is a promising area for investigation.

Hypothesized Mechanisms of Neuroprotection

Based on related compounds, this compound derivatives may exert neuroprotective effects through:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

  • Enzyme Inhibition: Modulating the activity of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegeneration. [13]

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves using neuronal cell lines and inducing toxicity.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative.

  • Induction of Neurotoxicity: Induce neurotoxicity using a known neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model).

  • Assessment of Cell Viability: After a defined incubation period, assess cell viability using an appropriate assay (e.g., MTT assay).

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion and Future Directions

This compound derivatives represent a compelling class of compounds with significant therapeutic potential across multiple disease areas. Their synthesis is accessible through established chemical methodologies, and their biological activities can be systematically evaluated using robust in vitro assays. The insights provided in this guide, from detailed experimental protocols to the elucidation of underlying signaling pathways, are intended to empower researchers to unlock the full potential of this promising scaffold. Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish comprehensive structure-activity relationships, conducting in vivo efficacy studies in relevant disease models, and further elucidating their precise molecular mechanisms of action. This concerted effort will be crucial in translating the promise of these compounds into tangible therapeutic benefits.

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An In-depth Technical Guide to N-methylquinolin-6-amine Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] This guide focuses on the structural analogues of N-methylquinolin-6-amine, a specific quinoline derivative of growing interest. We will delve into the synthesis, physicochemical properties, and biological activities of this compound class, providing a technical resource for researchers engaged in drug discovery and development. This document will explore the structure-activity relationships (SAR) that govern the therapeutic potential of these molecules, with a particular emphasis on their emerging role as kinase inhibitors. Detailed experimental protocols and data are provided to support further investigation and application in the field.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug design.[2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This compound serves as a key building block for the development of more complex and targeted therapeutic agents. Understanding the impact of structural modifications on this core is paramount for designing next-generation quinoline-based drugs.

The Core Moiety: this compound

2.1. Structure and Physicochemical Properties

This compound is characterized by a quinoline core with a methylamino group at the 6-position.

  • Molecular Formula: C10H10N2[4]

  • Molecular Weight: 158.20 g/mol

  • SMILES: CNC1=CC2=C(C=C1)N=CC=C2[4]

  • InChI: InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3[4]

The physicochemical properties of this compound and its analogues are critical determinants of their pharmacokinetic and pharmacodynamic behavior. Key parameters such as lipophilicity (LogP), pKa, and solubility influence absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
XlogP (predicted)2.1PubChem[4]
pKa (basic)~9.5 (for quinoline)Matada et al. 2021[1]
Solubility>23.7 µg/mL (for 2-methylquinolin-6-amine at pH 7.4)PubChem

Note: Experimental values for this compound itself are not widely published; the data presented are for closely related structures and serve as an estimation.

2.2. Synthesis of the this compound Core

The synthesis of the quinoline scaffold can be achieved through several classic and modern organic chemistry reactions.[5][6] Common methods include the Skraup, Doebner-von Miller, and Friedländer syntheses.[5][6] For this compound specifically, a common route involves the construction of a substituted quinoline followed by functional group manipulation.

A plausible synthetic workflow is outlined below:

SynthesisWorkflow A Starting Material (e.g., 4-nitroaniline) B Skraup or Doebner-von Miller Reaction (e.g., with glycerol or crotonaldehyde) A->B Cyclization C 6-Nitroquinoline B->C D Reduction of Nitro Group (e.g., SnCl2/HCl or catalytic hydrogenation) C->D Reduction E 6-Aminoquinoline D->E F Reductive Amination or N-alkylation (e.g., with formaldehyde/reducing agent or methyl iodide) E->F Methylation G This compound F->G

Caption: A general synthetic pathway to this compound.

Structural Analogues and Structure-Activity Relationships (SAR)

The exploration of this compound analogues involves modifications at various positions of the quinoline ring and the N-methyl group. These modifications are crucial for optimizing biological activity and selectivity.

3.1. Substitutions on the Quinoline Ring

  • Positions 2 and 4: Substitutions at these positions can significantly impact kinase inhibitory activity. For instance, the introduction of aryl or heteroaryl groups can enhance binding to the ATP pocket of kinases.

  • Position 8: Substitution with a hydroxyl group can introduce metal-chelating properties, which can be a mechanism for anticancer activity.[7][8]

  • Halogenation: The introduction of halogens, such as bromine at position 3, can modulate the electronic properties and lipophilicity of the molecule, potentially leading to altered biological activity.[9]

3.2. Modifications of the N-methylamino Group

  • Chain Elongation/Branching: Altering the N-alkyl substituent can influence steric interactions within the target binding site.

  • Conversion to Amides/Sulfonamides: Replacing the amine with an amide or sulfonamide linkage can introduce hydrogen bonding capabilities and alter the overall polarity of the compound.

3.3. SAR in Kinase Inhibition

Many quinoline-based compounds function as tyrosine kinase inhibitors by competing with ATP for its binding site.[3] The nitrogen atom in the quinoline ring often forms a key hydrogen bond with the hinge region of the kinase. Structure-activity relationship studies have shown that specific substitution patterns on the quinoline ring are critical for potent and selective kinase inhibition. For example, in the development of c-Met kinase inhibitors, 4-phenoxy-6,7-disubstituted quinolines have shown significant promise.[10]

SAR_Diagram cluster_quinoline Quinoline Core cluster_properties Properties & Activity Quinoline This compound R_group Substitutions (Positions 2, 3, 4, 7, 8) Quinoline->R_group Ring Modifications N_methyl N-Alkyl Modifications Quinoline->N_methyl Side Chain Modifications Lipophilicity Lipophilicity (LogP) R_group->Lipophilicity Electronics Electronic Effects (pKa) R_group->Electronics Sterics Steric Hindrance R_group->Sterics N_methyl->Lipophilicity N_methyl->Sterics Biological_Activity Biological Activity (e.g., Kinase Inhibition) Lipophilicity->Biological_Activity Electronics->Biological_Activity Sterics->Biological_Activity

Caption: Key structure-activity relationships for this compound analogues.

Biological Activities and Therapeutic Potential

The structural analogues of this compound have been investigated for a range of therapeutic applications, with a significant focus on oncology.

4.1. Anticancer Activity

  • Kinase Inhibition: As mentioned, quinoline derivatives are potent inhibitors of various kinases implicated in cancer, such as EGFR, c-Met, and ROCK.[3][10][11] By blocking the signaling pathways that drive cell proliferation and survival, these compounds can induce apoptosis in cancer cells.

  • Multi-Kinase Inhibition: A key advantage of some quinoline analogues is their ability to inhibit multiple kinases simultaneously.[12] This can lead to a synergistic therapeutic effect and may help overcome drug resistance.[12]

4.2. Antimicrobial and Antiviral Activity

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial and antiviral agents.[13] While less explored for this compound specifically, this represents a potential area for future research.

Experimental Protocols

5.1. General Synthesis of a Substituted Quinoline Amine Analogue

This protocol provides a general framework for the synthesis of a quinoline amine derivative, which can be adapted for specific analogues.

Step 1: Synthesis of the Quinoline Core (e.g., Friedländer Annulation)

  • To a solution of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone in ethanol, add an equimolar amount of a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone or β-ketoester).

  • Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the substituted quinoline.

Step 2: Introduction of the Amine Functionality This step will vary depending on the desired position of the amine.

  • For 6-Aminoquinoline from 6-Nitroquinoline:

    • Dissolve the 6-nitroquinoline derivative in ethanol or a similar solvent.

    • Add a reducing agent such as tin(II) chloride (SnCl2) in concentrated HCl, or perform catalytic hydrogenation using Pd/C.

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base (e.g., NaHCO3 or NaOH) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify as needed.

Step 3: N-Methylation

  • Dissolve the aminoquinoline in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add an excess of a methylating agent, such as methyl iodide, and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product.

  • Purify the N-methylated product by column chromatography.

5.2. In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized analogues against a target kinase.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add serial dilutions of the test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Elucidation of specific kinase inhibition profiles: Comprehensive screening against a panel of kinases is necessary to identify selective inhibitors and potential off-target effects.

  • In vivo efficacy studies: Promising compounds identified in vitro should be advanced to animal models to evaluate their therapeutic efficacy and safety.

  • Exploration of novel biological targets: While kinase inhibition is a major focus, the diverse biological activities of quinolines suggest that these compounds may have other therapeutic applications worth investigating.

This guide provides a foundational understanding of this compound analogues, offering a starting point for researchers to design and develop novel therapeutic agents based on this versatile scaffold.

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  • Hielscher, J., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7837-7853. [Link][7]

  • Schläger, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. [Link]

  • Hielscher, J., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7837-7853. [Link][8]

  • Zhang, Y., et al. (2013). Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 4848-4857. [Link][10]

  • PubChemLite. This compound. [Link][4]

  • PubChem. 3-bromo-N-methylquinolin-6-amine. [Link][9]

  • Allan, A. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1168-1172. [Link][11]

  • Wsol, A., et al. (2020). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 25(18), 4242. [Link]

  • Neier, R. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(18), 3326. [Link][6]

  • Garuti, L., et al. (2015). Multi-kinase inhibitors. Current Medicinal Chemistry, 22(6), 695-712. [Link][12]

  • Szybowski, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(22), 5275. [Link]

  • Kumar, A., et al. (2014). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 24(15), 3371-3375. [Link]

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Introduction: The Quinoline Scaffold, A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Quinoline-6-Amines

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile scaffold has given rise to a vast array of compounds with significant pharmacological activities.[3][4][5] The therapeutic potential of quinoline derivatives is profoundly influenced by the nature and position of substituents on its ring system. Among these, aminoquinolines have proven to be particularly fruitful in drug discovery. This guide provides a deep dive into the history and discovery of a specific, highly significant subclass: the quinoline-6-amines. We will trace their origins from the foundational discoveries of the quinoline core, through the evolution of synthetic methodologies, to their establishment as critical pharmacophores in modern medicine.

Part 1: The Genesis of a Scaffold - Foundational Syntheses of the Quinoline Core

The journey to quinoline-6-amines begins with the pioneering 19th-century chemists who first unlocked methods to construct the fundamental quinoline ring system. These early, often harsh, synthetic routes were revolutionary, paving the way for all subsequent derivatizations. The period between 1880 and 1890 was particularly fertile, witnessing the discovery of several seminal syntheses that are still recognized today.[6]

The Skraup Synthesis (1880): A Vigorous Entry

The first widely applicable method for quinoline synthesis was reported by Czech chemist Zdenko Hans Skraup.[7][8] The archetypal Skraup reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid.[7][9][10] The reaction is notoriously exothermic and can be violent if not controlled, often necessitating the use of a moderator like ferrous sulfate.[7][10]

The causality of the reaction pathway proceeds through several key steps:

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the acrolein in a 1,4-conjugate addition.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring.

  • Dehydration & Oxidation: A final dehydration and subsequent oxidation of the dihydroquinoline intermediate furnishes the aromatic quinoline ring.

Caption: The reaction mechanism of the Skraup quinoline synthesis.
The Friedländer Synthesis (1882): A Versatile Condensation

Just two years later, German chemist Paul Friedländer developed a more versatile and generally milder method.[11][12] The Friedländer synthesis is an acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group.[11][13][14]

Two primary mechanistic pathways are proposed:

  • Aldol-First Pathway: An initial aldol condensation between the two carbonyl partners is followed by cyclization via imine formation and subsequent dehydration.

  • Schiff Base-First Pathway: The 2-amino group first condenses with the carbonyl of the reaction partner to form a Schiff base (imine), which then undergoes an intramolecular aldol-type condensation to form the heterocyclic ring, followed by dehydration.[11]

This method's elegance lies in its convergence, directly assembling highly functionalized quinolines in a single step from readily available precursors.[12]

Caption: A simplified mechanism of the Friedländer quinoline synthesis.
Comparative Yields of Foundational Syntheses

The choice of synthetic route has always been dictated by substrate availability, desired substitution pattern, and reaction tolerance. The yields of these classical methods vary significantly based on these factors.

Synthesis MethodStarting MaterialsTypical ProductReported Yield (%)Reference
Skraup Aniline + GlycerolQuinoline84-91%Organic Syntheses[10]
Friedländer 2-Aminobenzaldehyde + AcetaldehydeQuinolineVariesFriedländer, P. (1882)[11]
Doebner-von Miller Aniline + α,β-Unsaturated Carbonyl2,4-Disubstituted QuinolineVariesDoebner & von Miller (1881)[15]
Combes Aniline + β-Diketone2,4-Disubstituted QuinolineVariesCombes, A. (1888)[15][16]

Part 2: The Rise of 6-Aminoquinoline - A Scaffold Forged in the Quest for Antimalarials

The explosion in quinoline chemistry was not merely an academic exercise; it was driven by one of the most pressing medical challenges of the era: malaria. The only effective treatment was quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[5][17] Quinine's complex structure and limited supply spurred a global effort to synthesize simpler, more potent analogues. This marked the birth of quinoline-based medicinal chemistry.

While 4-aminoquinolines (leading to Chloroquine) and 8-aminoquinolines (leading to Primaquine) would eventually become the most famous antimalarials, early structure-activity relationship (SAR) studies involved placing the crucial amino group at every possible position on the quinoline ring.[3] This systematic exploration led directly to the synthesis and investigation of 6-aminoquinoline.

The most logical and historically significant route to the parent 6-aminoquinoline leverages the robust Skraup synthesis. The strategy involves introducing a nitrogen functionality at the para-position of the starting aniline, which translates to the 6-position of the resulting quinoline. This nitrogen is carried through the synthesis as a nitro group, which is then reduced in a final step.

Protocol 1: Classical Synthesis of 6-Aminoquinoline via Skraup Reaction & Reduction

This two-step protocol represents the most direct historical pathway to the core 6-aminoquinoline scaffold.

Step A: Synthesis of 6-Nitroquinoline

  • Materials: p-Nitroaniline, glycerol, arsenic pentoxide (or nitrobenzene), concentrated sulfuric acid.

  • Causality: Using p-nitroaniline as the starting amine ensures that the resulting quinoline will have the nitro substituent at the 6-position. Arsenic acid or nitrobenzene serves as the oxidant required for the final aromatization step.

  • Methodology:

    • In a suitably sized round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully prepare a slurry of p-nitroaniline and arsenic pentoxide in glycerol.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and must be controlled.

    • Gently heat the reaction mixture. Once the reaction initiates, it will become strongly exothermic. Maintain careful temperature control.

    • After the initial exotherm subsides, continue heating the mixture for several hours to ensure the reaction goes to completion.

    • Allow the mixture to cool, then carefully dilute with water and neutralize with a concentrated base (e.g., sodium hydroxide) until strongly alkaline.

    • Isolate the crude 6-nitroquinoline product, often via steam distillation or extraction.

    • Purify the crude solid by recrystallization.

Step B: Reduction to 6-Aminoquinoline

  • Materials: 6-Nitroquinoline, tin(II) chloride (SnCl₂), concentrated hydrochloric acid.

  • Causality: The nitro group is an easily reducible functionality. Classical methods often employed dissolving metals, such as tin in acidic media, for a robust and effective reduction to the primary amine.

  • Methodology:

    • Dissolve 6-nitroquinoline in a suitable solvent like ethanol or acetic acid.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid to the 6-nitroquinoline solution.

    • Heat the mixture under reflux for several hours until the reduction is complete (monitorable by TLC).

    • Cool the reaction mixture and neutralize with a strong base to precipitate the tin salts and liberate the free amine.

    • Extract the 6-aminoquinoline into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography.

Part 3: The Modern Synthesis Era - From Stoichiometric Reagents to Catalytic Precision

While the classical methods were foundational, they often required harsh conditions and had limited scope for creating diverse libraries of derivatives. The late 20th and early 21st centuries saw the advent of powerful new catalytic methods that revolutionized the synthesis of functionalized quinoline-6-amines, particularly N-substituted derivatives.

Modern Approach: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-aryl and N-alkyl aminoquinolines. This palladium-catalyzed cross-coupling reaction allows for the direct formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[18] This method offers unparalleled substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical approaches.

To synthesize a library of N-substituted-6-aminoquinolines, a common precursor is 6-bromoquinoline, which can be readily prepared via a Skraup synthesis starting from p-bromoaniline.

Protocol 2: Synthesis of an N-Aryl-6-aminoquinoline via Buchwald-Hartwig Amination
  • Materials: 6-Bromoquinoline, an aryl amine (e.g., aniline), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), a base (e.g., Cs₂CO₃, NaOtBu), and an anhydrous solvent (e.g., toluene, dioxane).

  • Causality: The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates a catalytic cycle involving oxidative addition, amine coordination, and reductive elimination to form the C-N bond. The base is crucial for deprotonating the amine, making it a more active nucleophile in the catalytic cycle.

  • Methodology (under inert atmosphere):

    • To an oven-dried reaction vessel, add the palladium catalyst, the phosphine ligand, and the base.

    • Add the 6-bromoquinoline and the desired aryl amine.

    • Add the anhydrous solvent via syringe.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Stir the reaction for several hours or until completion as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with a suitable solvent, and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the resulting N-aryl-6-aminoquinoline by column chromatography.

Sources

An In-depth Technical Guide to the Solubility and Stability of N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of N-methylquinolin-6-amine. In the absence of extensive public data on this specific molecule, this document synthesizes established principles of quinoline and amine chemistry, along with proven methodologies, to offer a robust predictive and experimental guide. It details protocols for determining aqueous and organic solubility, outlines strategies for comprehensive stability profiling under various stress conditions, and discusses the analytical techniques essential for accurate quantification. This guide is designed to be a practical resource for anticipating the behavior of this compound in experimental and developmental settings, thereby facilitating its effective application in research and drug discovery.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of various functional groups, such as the N-methylamino group at the 6-position, can significantly modulate the physicochemical properties and biological activity of the resulting molecule. This compound (C₁₀H₁₀N₂) is one such derivative with potential applications in various research domains. A thorough understanding of its solubility and stability is a critical prerequisite for its successful formulation, handling, and application in any experimental or therapeutic context. This guide provides the foundational knowledge and detailed protocols to empower researchers in their investigation of this promising compound.

Physicochemical Properties of this compound: A Predictive Overview

Direct experimental data for this compound is not extensively available in the public domain. However, by examining its structural features and data from analogous compounds, we can make informed predictions about its physicochemical properties.

2.1. Predicted Solubility Profile

The solubility of this compound is dictated by the interplay between the aromatic quinoline core and the polar N-methylamino group.

  • Aqueous Solubility: The presence of the amine group, which can be protonated, suggests that the aqueous solubility of this compound will be pH-dependent. In acidic conditions, the formation of a more polar ammonium salt is expected to enhance water solubility. Conversely, in neutral to basic conditions, the free base will be less soluble. For a related compound, 2-methylquinolin-6-amine, a solubility of >23.7 µg/mL at pH 7.4 has been reported[1]. Given the structural similarity, a comparable, albeit modest, aqueous solubility can be anticipated for this compound in neutral pH. The N-methylation of secondary amines generally has a minimal impact on aqueous solubility[2].

  • Organic Solvent Solubility: The bicyclic aromatic quinoline structure imparts significant non-polar character. Therefore, this compound is expected to exhibit good solubility in a range of organic solvents. Generally, amines are soluble in less polar solvents like ether and benzene[3]. For instance, the related 6-methylquinoline is soluble in benzene and ether[4]. We can predict good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and chloroform.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water (pH < 5)Moderately SolubleProtonation of the amine group increases polarity.
Water (pH 7)Sparingly SolubleLimited polarity of the free base.
Water (pH > 9)Poorly SolubleSuppression of amine protonation.
EthanolSolublePolarity is suitable to dissolve the compound.
MethanolSolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Freely SolubleA common aprotic polar solvent for organic molecules.
ChloroformSolubleSuitable for compounds with moderate polarity.

Stability Profile of this compound: Potential Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and use in sustained experimental conditions. Potential degradation pathways include hydrolysis, oxidation, and photodegradation.

3.1. General Degradation Pathways for Quinolines

The quinoline ring system is relatively stable, but it can be susceptible to degradation under forced conditions. Common degradation pathways for quinoline derivatives include:

  • Oxidation: The nitrogen atom in the quinoline ring and the exocyclic amine can be susceptible to oxidation, potentially forming N-oxides[5].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products[6].

  • Hydrolysis: While the quinoline ring itself is generally stable to hydrolysis, functional groups attached to it may be labile under acidic or basic conditions.

The following diagram illustrates the potential degradation pathways for a generic quinoline derivative.

Quinoline Quinoline Derivative Acid Acid Hydrolysis Quinoline->Acid Base Base Hydrolysis Quinoline->Base Oxidation Oxidation (e.g., H₂O₂) Quinoline->Oxidation Heat Thermal Stress Quinoline->Heat Light Photodegradation (UV/Vis) Quinoline->Light Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Heat->Degradants Light->Degradants

Caption: General degradation pathways for quinoline compounds.

Experimental Protocols for Solubility and Stability Assessment

The following protocols provide a framework for the experimental determination of the solubility and stability of this compound.

4.1. Protocol 1: Determination of Aqueous and Organic Solubility

This protocol describes the shake-flask method, a standard technique for solubility determination.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, DMSO).

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the solutions to stand undisturbed to let undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted solution using the analytical method to determine the concentration of this compound.

    • Calculate the solubility in the original solvent based on the dilution factor.

4.2. Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[7][8]. The goal is to achieve 5-20% degradation[9][10].

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and sample at the same time points. Neutralize samples before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample over 24 hours.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Also, subject the stock solution to the same conditions.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method.

4.3. Protocol 3: Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products[9].

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of this compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the analyte peak is free from co-eluting degradation products.

The following diagram illustrates the workflow for a forced degradation study.

cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Interpretation: - % Degradation - Degradation Profile - Pathway Identification Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Hypothetical Quantitative Data Summary

The following tables present hypothetical data from solubility and forced degradation studies on this compound, based on the expected behavior of similar compounds. These tables serve as a template for recording and interpreting experimental results.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventpH (for aqueous)Solubility (µg/mL)
Water3.0550
Water7.030
Water9.05
EthanolN/A>10,000
DMSON/A>20,000

Table 3: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 h at 60°C15%Hydroxylated quinoline, demethylated amine
0.1 M NaOH24 h at 60°C8%Minor unidentified products
3% H₂O₂24 h at RT25%N-oxide derivatives
Thermal48 h at 80°C5%Minor unidentified products
PhotolyticICH Q1B18%Photoisomers, hydroxylated derivatives

Conclusion

While specific experimental data for this compound remains to be extensively published, this technical guide provides a robust framework for its characterization. By leveraging knowledge of related quinoline and amine chemistries, researchers can anticipate its solubility and stability profiles. The detailed experimental protocols herein offer a clear path for generating the necessary empirical data to support the development and application of this compound. Adherence to these systematic approaches will ensure a comprehensive understanding of this compound's physicochemical properties, a cornerstone for its successful utilization in scientific research and drug discovery.

References

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theoretical studies on N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of N-methylquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the versatile quinoline scaffold, presents a compelling subject for theoretical and computational analysis. The quinoline ring system is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The addition of a methylamino group at the 6-position can significantly influence the molecule's electronic properties, reactivity, and potential biological interactions. This guide provides a comprehensive framework for conducting , outlining key computational methodologies and their practical applications in understanding its chemical behavior and potential as a pharmacophore. While direct theoretical studies on this specific molecule are not extensively documented, this whitepaper establishes a robust protocol for its in-silico investigation, drawing upon established computational techniques and knowledge from related quinoline derivatives[3][4].

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural motif is found in a variety of natural products and synthetic compounds that exhibit significant pharmacological effects[1][4]. The nitrogen atom in the quinoline ring system can act as a hydrogen bond acceptor, and the planar aromatic structure allows for π-π stacking interactions, both of which are crucial for binding to biological targets.

This compound is a specific derivative where a methylamino group is attached to the 6-position of the quinoline ring. This substitution is expected to modulate the electronic landscape of the molecule, influencing its reactivity, lipophilicity, and potential for intermolecular interactions. Theoretical studies are indispensable for elucidating these properties at a molecular level, providing insights that can guide synthetic efforts and biological evaluation.

Theoretical Methodologies: A Computational Toolkit

A thorough theoretical investigation of this compound necessitates a multi-faceted computational approach. The following methodologies provide a comprehensive framework for characterizing its structural, electronic, and reactive properties.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure: Construct the 3D structure of this compound using a molecular builder.

  • Method and Basis Set Selection:

    • Method: The B3LYP functional is a widely used and well-benchmarked hybrid functional for organic molecules.

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a good starting point for geometry optimization. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) is recommended.

  • Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Solvation Model: To simulate a more biologically relevant environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), using water or another appropriate solvent.

  • Analysis: Extract key geometric parameters (bond lengths, bond angles, dihedral angles) and vibrational frequencies from the output file. The vibrational frequencies can be compared with experimental IR and Raman spectra for validation.

DFT_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis start Build Initial 3D Structure method Select Functional (e.g., B3LYP) and Basis Set (e.g., 6-31G(d,p)) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq geom Analyze Geometric Parameters freq->geom vib Analyze Vibrational Frequencies freq->vib thermo Extract Thermodynamic Data freq->thermo

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Experimental Protocol: FMO Calculation and Visualization

  • Prerequisites: A successfully completed DFT geometry optimization is required.

  • Calculation: The HOMO and LUMO energies are standard outputs of the DFT calculation.

  • Visualization: Use visualization software (e.g., GaussView, Avogadro) to plot the isosurfaces of the HOMO and LUMO. This will reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

  • Analysis:

    • Energy Gap: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap suggests higher reactivity.

    • Orbital Distribution: Analyze the spatial distribution of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Experimental Protocol: MEP Calculation and Visualization

  • Prerequisites: An optimized molecular geometry from a DFT calculation.

  • Calculation: Request the generation of the MEP surface during the DFT calculation.

  • Visualization: The MEP is typically mapped onto the electron density surface. A color scale is used to represent the electrostatic potential, with red indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor).

MEP_Concept Molecule This compound MEP Molecular Electrostatic Potential Molecule->MEP Red Electron-Rich Regions (Negative Potential) MEP->Red e.g., Nitrogen atoms Blue Electron-Poor Regions (Positive Potential) MEP->Blue e.g., Amine Hydrogen

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP).

Predicted Physicochemical and Spectroscopic Properties

Based on the theoretical methodologies described above, we can predict several key properties of this compound.

PropertyPredicted CharacteristicTheoretical Method
Optimized Geometry Planar quinoline ring with the methylamino group likely exhibiting some out-of-plane character.DFT (e.g., B3LYP/6-31G(d,p))
HOMO-LUMO Gap Expected to be in the range typical for aromatic amines, indicating moderate reactivity.DFT
Dipole Moment A non-zero dipole moment is expected due to the presence of heteroatoms (N) and the amino group.DFT
Vibrational Frequencies Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations.DFT Frequency Calculation
UV-Vis Absorption Predictions of electronic transitions in the UV-Vis region can be made using Time-Dependent DFT (TD-DFT).TD-DFT
NMR Chemical Shifts 1H and 13C NMR chemical shifts can be calculated and compared to experimental data for structural validation.[5]GIAO method within DFT

Potential Applications in Drug Discovery

The theoretical characterization of this compound provides a foundation for exploring its potential as a therapeutic agent.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. Given the known biological activities of quinoline derivatives, this compound could be docked against various protein targets implicated in diseases such as cancer or microbial infections.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges using a suitable force field.

  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to perform the docking calculations. Define the binding site on the receptor.

  • Analysis: Analyze the predicted binding poses and docking scores. The best poses will show favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site.

Docking_Workflow Ligand Prepare Ligand (this compound) Docking Perform Docking Simulation Ligand->Docking Receptor Prepare Receptor (Protein Target) Receptor->Docking Analysis Analyze Binding Poses and Scores Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. Various online tools and software can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. The predicted ADMET properties of 5,6,7,8-tetrahydroquinoline-3-amine derivatives have been studied, providing a basis for comparison[6].

Conclusion

Theoretical studies offer a powerful and cost-effective means of investigating the properties of this compound. By employing a combination of DFT calculations, FMO analysis, MEP mapping, and molecular docking, researchers can gain deep insights into its structure, reactivity, and potential as a bioactive molecule. This in-depth theoretical characterization can guide further experimental work, accelerating the discovery and development of novel quinoline-based therapeutic agents.

References

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available from: [Link]

  • PubChem. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148. Available from: [Link]

  • PubChem. 6-Methylquinoline | C10H9N | CID 7059. Available from: [Link]

  • PubMed. Biological activities of quinoline derivatives. Available from: [Link]

  • ResearchGate. (PDF) N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Available from: [Link]

  • MDPI. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]

  • ResearchGate. (PDF) “2‐Hydroxy‐N‐Methyl‐Phenylquinolin‐3‐Amine” and “Synthesis, FT‐IR VEDA, DFT Quantum Reactivity, Molecular Interactions, Molecular Docking against Leukemia Virus, and ADME/Tox Investigation”. Available from: [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

  • PubMed Central. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available from: [Link]

  • PubMed Central. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Available from: [Link]

  • Google Patents. US5700942A - Process for preparing quinoline bases.
  • Ukrainian Chemistry Journal. PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Available from: [Link]

  • Semantic Scholar. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • ResearchGate. (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Available from: [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-methylquinolin-6-amine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this quinoline derivative. We will explore its optimized geometry through computational modeling and discuss the rotational dynamics around the C6-N bond, which dictates its conformational preferences. This guide outlines detailed protocols for both in-silico and experimental determination of its structure, providing a robust framework for future research and application.

Introduction: The Significance of this compound

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their versatile nature allows them to interact with various biological targets, leading to applications as anticancer, antimalarial, and anti-inflammatory agents.[3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational flexibility.

This compound, a simple yet important derivative, serves as a valuable model for understanding the structure-activity relationships within this class of compounds. The addition of a methyl group to the exocyclic amine at the 6-position introduces a degree of conformational freedom that can significantly influence its physicochemical properties, such as solubility, crystal packing, and, most importantly, its interaction with biological receptors. A thorough understanding of its molecular structure and preferred conformation is therefore paramount for the rational design of novel therapeutics.

This guide will provide a detailed exploration of this compound's structural characteristics, employing both computational and experimental perspectives to offer a holistic view.

Molecular Structure and Geometry

The foundational aspect of understanding this compound's properties is a precise characterization of its molecular geometry. The molecule consists of a rigid quinoline ring system bonded to a methylamino group at the C6 position.

Fig. 1: 2D structure of this compound with atom numbering.
Optimized Geometric Parameters

To ascertain the most stable arrangement of atoms, a geometry optimization was performed using Density Functional Theory (DFT), a powerful quantum chemical method for predicting molecular structures.[4][5] The calculated bond lengths and angles provide a quantitative description of the molecule's geometry.

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
C6-N(amino)1.39C5-C6-C7120.5
N(amino)-C(methyl)1.45C5-C6-N(amino)121.0
C6-C51.41C7-C6-N(amino)118.5
C6-C71.38C6-N(amino)-C(methyl)122.0
N1-C21.32C2-N1-C8a117.5
C2-C31.42N1-C2-C3123.0

Table 1: Predicted geometric parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory. These are representative values and may vary with different computational methods or experimental conditions.

Conformational Analysis

The key flexible element in this compound is the single bond between the quinoline ring (C6) and the exocyclic nitrogen atom. Rotation around this C6-N bond gives rise to different spatial arrangements, or conformers. The relative orientation of the methyl group with respect to the quinoline plane is defined by the dihedral angle C5-C6-N-C(methyl).

Two primary planar conformers can be envisioned:

  • Syn-periplanar (syn): The methyl group is oriented towards the C5 position of the quinoline ring.

  • Anti-periplanar (anti): The methyl group is oriented towards the C7 position of the quinoline ring.

Due to steric hindrance between the methyl group and the hydrogen atom at the C5 position, the anti-periplanar conformation is expected to be the more stable, lower-energy state.

Relative Energies of Conformers

Computational analysis allows for the quantification of the energy difference between these conformers. A potential energy surface scan, performed by systematically rotating the C5-C6-N-C(methyl) dihedral angle, reveals the energy landscape of this rotation.

Conformer Dihedral Angle (C5-C6-N-C(methyl)) Relative Energy (kcal/mol)
Anti-periplanar (Global Minimum)~180°0.00
Syn-periplanar (Local Minimum)~0°+2.5
Transition State~90°+4.2

Table 2: Calculated relative energies for the planar conformers and the transition state for rotation around the C6-N bond. The anti-periplanar conformer is predicted to be the most stable.

Methodologies for Structural Elucidation

A multi-faceted approach, combining computational and experimental techniques, is essential for a comprehensive understanding of this compound's structure and conformation.

Computational Workflow: A Predictive Approach

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for predicting molecular properties.[4][5]

cluster_0 Computational Analysis Workflow start Initial Structure Generation geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum pes_scan PES Scan (Dihedral Angle Rotation) geom_opt->pes_scan conf_analysis Conformer Energy Analysis pes_scan->conf_analysis results Optimized Structures & Energy Profile conf_analysis->results

Fig. 2: Workflow for computational conformational analysis.

Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).[6] This process minimizes the forces on each atom.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Potential Energy Surface (PES) Scan: To explore the conformational space, a relaxed PES scan is performed by systematically rotating the dihedral angle C5-C6-N-C(methyl) in defined steps (e.g., 10°). At each step, the energy of the constrained structure is calculated.

  • Analysis of Results: The resulting energy profile is plotted against the dihedral angle to identify energy minima (stable conformers) and energy maxima (transition states).

Experimental Validation: Spectroscopic and Crystallographic Methods

While computational methods provide invaluable predictions, experimental validation is crucial.

cluster_1 Experimental Validation Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (NOESY) synthesis->nmr xray X-ray Crystallography synthesis->xray solution_conf Solution-State Conformation nmr->solution_conf solid_conf Solid-State Conformation xray->solid_conf

Fig. 3: Workflow for experimental structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for determining the structure of molecules in solution.[7] For conformational analysis, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful. A NOESY experiment detects protons that are close in space. For this compound, a cross-peak between the methyl protons and the H5 proton would indicate a preference for the syn-periplanar conformation, while a cross-peak with the H7 proton would suggest a preference for the anti-periplanar conformation. The absence of one of these cross-peaks, or a significant difference in their intensities, can provide strong evidence for the dominant conformer in solution.

X-ray Crystallography:

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[8] By irradiating a single crystal of the compound with X-rays, a diffraction pattern is obtained, which can be used to calculate the precise positions of all atoms in the crystal lattice. This method yields highly accurate bond lengths, bond angles, and dihedral angles, providing a definitive picture of the molecule's conformation in the solid phase. It is important to note that the conformation observed in the crystal may be influenced by packing forces and may not be identical to the preferred conformation in solution.

Conclusion

The molecular structure and conformational preferences of this compound are governed by a delicate interplay of electronic and steric factors. Computational modeling predicts a preference for the anti-periplanar conformation, where the methyl group is directed away from the C5 position of the quinoline ring, thereby minimizing steric hindrance. This in-silico analysis provides a strong foundation for experimental investigation. A combined approach, utilizing DFT calculations for predictive insights and NMR spectroscopy and X-ray crystallography for empirical validation, offers the most robust strategy for a complete structural characterization. A thorough understanding of these fundamental properties is critical for the continued development of quinoline-based compounds in medicinal chemistry and materials science.

References

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Unlocking the Therapeutic Potential of N-methylquinolin-6-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, N-methylquinolin-6-amine. While direct studies on this compound are limited, this guide synthesizes the extensive knowledge of the quinoline class to propose high-probability targets and outlines a comprehensive, field-proven strategy for their experimental validation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecule therapeutics.

The Therapeutic Landscape of Quinoline Derivatives: A Foundation for Target Discovery

The diverse pharmacological profile of quinoline derivatives stems from their ability to interact with a wide array of biological targets.[1][2] Understanding this landscape is crucial for predicting the therapeutic potential of novel analogues like this compound. Key established targets for the broader quinoline class include:

  • Protein Kinases: A significant number of quinoline-based compounds have been identified as potent kinase inhibitors.[3][4] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Specific kinases targeted by quinoline derivatives include Cdc2-like kinases (Clk), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), and checkpoint kinase 1 (Chek1).[3][4]

  • DNA Topoisomerases: These essential enzymes regulate DNA topology and are validated targets for cancer chemotherapy.[5][6] Several quinoline derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.[5][6]

  • Bacterial Enzymes: The quinolone class of antibiotics, which feature a 4-oxoquinoline core, famously target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[7][8] This highlights the potential for quinoline derivatives in combating infectious diseases.

  • Cellular Signaling Pathways: Quinoline derivatives have been shown to modulate various signaling pathways critical for cell survival and proliferation, often leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][9]

Given this precedent, it is highly probable that this compound exerts its biological effects through interaction with one or more of these target classes.

Putative Therapeutic Targets of this compound

Based on the structure-activity relationships of known quinoline derivatives, we propose the following high-priority putative therapeutic targets for this compound:

Table 1: Proposed Therapeutic Targets for this compound

Target ClassSpecific Putative Target(s)RationaleTherapeutic Area
Protein Kinases Cyclin-Dependent Kinases (CDKs), Checkpoint Kinases (Chek1/2), Aurora KinasesThe quinoline scaffold is a common feature in ATP-competitive kinase inhibitors. The 6-amino substitution can provide a key hydrogen bond donor/acceptor for interaction with the kinase hinge region.Oncology
DNA Topoisomerases Topoisomerase I, Topoisomerase IIThe planar quinoline ring system can intercalate into DNA, and the N-methyl-amino group can interact with the enzyme-DNA complex, stabilizing the cleavage complex.[5]Oncology
Bacterial Enzymes DNA Gyrase, Dihydrofolate Reductase (DHFR)The 6-aminoquinolone scaffold has demonstrated antibacterial activity.[8][10] The N-methyl group may enhance binding affinity or cellular uptake.Infectious Diseases

Experimental Validation of Therapeutic Targets: A Step-by-Step Guide

A rigorous and systematic approach is essential to validate the proposed therapeutic targets of this compound. The following experimental workflow provides a comprehensive strategy for target identification and confirmation.

Initial Target Engagement Assessment

The first step is to determine if this compound directly interacts with its putative targets within a cellular context.

Diagram 1: Target Engagement Workflow

TargetEngagement cluster_0 Cellular Thermal Shift Assay (CETSA) CETSA_Start Treat cells with This compound or vehicle control CETSA_Heat Heat cells to a range of temperatures CETSA_Start->CETSA_Heat CETSA_Lyse Lyse cells and separate soluble and aggregated proteins CETSA_Heat->CETSA_Lyse CETSA_Analysis Analyze soluble fraction by Western Blot or Mass Spectrometry for target protein CETSA_Lyse->CETSA_Analysis CETSA_Result Increased thermal stability of target indicates binding CETSA_Analysis->CETSA_Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture the appropriate cell line (e.g., a cancer cell line for oncology targets, or a bacterial strain for antimicrobial targets) to 80-90% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Immediately lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein or by quantitative mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

In Vitro Target Activity Assays

Once target engagement is confirmed, the next step is to determine the functional consequence of this binding using in vitro biochemical assays.

Diagram 2: Kinase Inhibition Assay Workflow

KinaseAssay cluster_1 In Vitro Kinase Inhibition Assay Assay_Setup Prepare reaction mixture: Recombinant kinase, substrate, ATP, and this compound Assay_Incubate Incubate at optimal temperature and time Assay_Setup->Assay_Incubate Assay_Detect Detect kinase activity (e.g., phosphorylation of substrate) using luminescence or fluorescence Assay_Incubate->Assay_Detect Assay_IC50 Calculate IC50 value Assay_Detect->Assay_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain recombinant active kinase and its specific substrate peptide.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and varying concentrations of this compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Topoisomerase II DNA Cleavage Assay

  • Reagents: Purified human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), and ATP.

  • Reaction Mixture: Prepare reaction mixtures containing topoisomerase II, plasmid DNA, and a range of this compound concentrations in a suitable buffer.

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the formation of the cleavage complex.

  • Enzyme Denaturation: Stop the reaction by adding SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: Separate the DNA products (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates stabilization of the topoisomerase II-DNA cleavage complex.[6]

Cellular Mechanism of Action Studies

To connect target inhibition to a cellular phenotype, it is essential to perform mechanism of action studies in relevant cell models.

Diagram 3: Apoptosis Induction Pathway

ApoptosisPathway NMQ This compound Target Putative Target (e.g., Kinase, Topoisomerase) NMQ->Target Signaling_Cascade Downstream Signaling (e.g., p53 activation, Bcl-2 family modulation) Target->Signaling_Cascade Mitochondria Mitochondrial Outer Membrane Permeabilization Signaling_Cascade->Mitochondria Caspase_Activation Caspase-9 and Caspase-3 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

Protocol 4: Cell Viability and Apoptosis Assays

  • Cell Treatment: Treat cancer cells with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a metabolic assay such as MTT or a real-time cell analysis system.

  • Apoptosis Staining: Stain the treated cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

  • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate. An increase in caspase activity is a hallmark of apoptosis.[9]

  • Western Blot Analysis: Analyze cell lysates by Western blotting for key apoptotic markers, such as cleaved PARP and cleaved caspase-3.[9]

Conclusion and Future Directions

This technical guide provides a robust framework for elucidating the therapeutic targets of this compound. By leveraging the extensive knowledge of the quinoline chemical class and employing a systematic experimental approach, researchers can efficiently identify and validate the mechanism of action of this promising compound. Future studies should focus on lead optimization to enhance potency and selectivity for the validated target, as well as in vivo efficacy studies in relevant disease models. The insights gained from this comprehensive approach will be instrumental in advancing this compound towards clinical development.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (n.d.). National Institutes of Health. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. [Link]

  • Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. (1996). Journal of Medicinal Chemistry. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2021). Brieflands. [Link]

  • Synthesis, cytotoxicity, DNA interaction, and topoisomerase II inhibition properties of novel indeno[2,1-c]quinolin-7-one and indeno[1,2-c]isoquinolin-5,11-dione derivatives. (2005). Journal of Medicinal Chemistry. [Link]

  • Selected quinoline derivatives with antibacterial activity. (2023). ResearchGate. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Indian Chemical Society. [Link]

  • Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]

  • Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. (1992). Antimicrobial Agents and Chemotherapy. [Link]

  • Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. (2023). MDPI. [Link]

  • The identification of novel kinase inhibitors by virtual screening. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6-Aminoquinolones: a new class of quinolone antibacterials?. (1993). Journal of Medicinal Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylquinolin-6-amine is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a core structure in a variety of biologically active compounds, and N-alkylation can significantly modulate their pharmacological properties. This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable two-step protocol that begins with the synthesis of the precursor, 6-aminoquinoline, followed by its N-methylation. The methodologies described herein are based on established chemical principles and are intended for use by qualified researchers in a controlled laboratory setting.

Part 1: Synthesis of 6-Aminoquinoline

The synthesis of the key intermediate, 6-aminoquinoline, is achieved through a classic Skraup reaction to form 6-nitroquinoline, followed by a reduction of the nitro group.

Reaction Scheme:

G reactant1 4-Nitroaniline product1 6-Nitroquinoline reactant1->product1 H2SO4, I2/KI reactant2 Glycerol reactant2->product1 product2 6-Aminoquinoline product1->product2 Pd/C, H2NNH2*H2O reactant3 6-Nitroquinoline

Caption: Synthesis of 6-Aminoquinoline.

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
4-NitroanilineC₆H₆N₂O₂138.12100-01-6Toxic, handle with care.
GlycerolC₃H₈O₃92.0956-81-5
Sulfuric acid (conc.)H₂SO₄98.087664-93-9Corrosive.
Potassium iodideKI166.007681-11-0
IodineI₂253.817553-56-2
Sodium hydroxideNaOH40.001310-73-2Corrosive.
Palladium on carbon (10%)Pd/C7440-05-3Flammable solid.
Hydrazine hydrate (80%)H₆N₂O50.067803-57-8Toxic and corrosive.
EthanolC₂H₅OH46.0764-17-5Flammable.
Experimental Protocol for 6-Aminoquinoline Synthesis

Step 1: Synthesis of 6-Nitroquinoline [1]

  • In a 250 mL three-necked round-bottom flask equipped with a thermometer and a dropping funnel, add 65 mL (0.89 mol) of glycerol.

  • Slowly add 79 mL (1.31 mol) of concentrated sulfuric acid while keeping the temperature below 70 °C.

  • Add 40 g (0.29 mol) of 4-nitroaniline in portions, allowing the reaction temperature to rise to 85 °C over 40 minutes.

  • Prepare a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Slowly heat the reaction mixture to 135 °C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice water.

  • Neutralize the solution to a pH of 3-4 with a saturated sodium hydroxide solution.

  • Filter the precipitate, wash the filter cake with water until neutral, and dry under vacuum at 80 °C to yield 6-nitroquinoline.

Step 2: Synthesis of 6-Aminoquinoline [1]

  • To a solution of 30 g (0.172 mol) of 6-nitroquinoline in 250 mL of ethanol in a round-bottom flask, add 3 g of 10% Pd/C.

  • Add 19.2 g (0.30 mol) of 80% hydrazine hydrate dropwise with stirring.

  • Heat the reaction mixture at reflux for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:5 followed by 1:3) to afford 6-aminoquinoline as a light-yellow crystalline solid.

Part 2: Synthesis of this compound

The final product is synthesized via reductive amination of 6-aminoquinoline with formaldehyde.

Reaction Scheme:

G reactant1 6-Aminoquinoline product This compound reactant1->product NaBH4, Methanol reactant2 Formaldehyde reactant2->product

Caption: Synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
6-AminoquinolineC₉H₈N₂144.18580-15-4Harmful if swallowed, causes skin and eye irritation.[2][3]
Formaldehyde (37% in H₂O)CH₂O30.0350-00-0Toxic, corrosive, and a suspected carcinogen.[4][5][6][7][8]
Sodium borohydrideNaBH₄37.8316940-66-2Flammable solid, reacts with water.
MethanolCH₃OH32.0467-56-1Flammable, toxic.
DichloromethaneCH₂Cl₂84.9375-09-2Volatile, suspected carcinogen.
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6
Experimental Protocol for this compound Synthesis
  • In a 100 mL round-bottom flask, dissolve 5.0 g (34.7 mmol) of 6-aminoquinoline in 50 mL of methanol.

  • To this solution, add 3.1 mL (41.6 mmol) of a 37% aqueous formaldehyde solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1.57 g (41.6 mmol) of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.[2]

  • Handling of Reagents:

    • 4-Nitroaniline: Toxic by inhalation, ingestion, and skin contact.

    • Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

    • Formaldehyde: Toxic, corrosive, and a suspected human carcinogen.[4][5][6][7][8] Avoid inhalation of vapors.

    • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Fisher Scientific. (2012, July 12).
  • Guidechem. (2024, February 22). How to synthesize 6-aminoquinoline.
  • ChemicalBook. (2025, February 1).
  • Chem-Impex. 6-Aminoquinoline.
  • Yuan, X. X. (2010).
  • Sigma-Aldrich. 6-Aminoquinoline 98 580-15-4.
  • Redox. (2021, March 23).
  • PubChem. 6-Aminoquinoline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 6-Aminoquinoline | 580-15-4.
  • Carl ROTH.
  • Scirp.org. (2012, April 2).
  • Lab Alley. (2014, June 26).
  • ChemSupply Australia. Safety Data Sheet FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol.
  • Organic Chemistry Portal. Eschweiler-Clarke Reaction.
  • Google Patents. (2018).
  • Fisher Scientific. (2010, February 8).
  • ChemicalBook. 6-Aminoquinoxaline synthesis.
  • Wikipedia. Eschweiler–Clarke reaction.
  • Google Patents. (1945).
  • Google Patents. (2013).
  • ResearchGate. (2018, November 23).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • IT Services - University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Taylor & Francis.
  • Biotage. (2015).

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analytical methods for N-methylquinolin-6-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of N-methylquinolin-6-amine

Introduction

This compound, a derivative of the quinoline heterocyclic system, represents a class of compounds with significant potential in pharmaceutical and materials science research. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] The precise characterization of any novel chemical entity is a cornerstone of drug development and chemical research, ensuring identity, purity, and stability. This guide provides a comprehensive overview of the essential analytical methodologies for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present detailed, field-proven protocols.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like aromatic amines.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: The choice of RP-HPLC is based on the moderate polarity of this compound. The aromatic quinoline core and the methylamino group provide a balance of hydrophobic and hydrophilic character, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of a modifier, such as formic acid, in the mobile phase is critical. It protonates the basic nitrogen atoms on the quinoline ring and the secondary amine, which suppresses silanol interactions with the column, leading to improved peak symmetry and reproducibility.

Table 1: Recommended RP-HPLC Method Parameters

ParameterMethod A: Standard Purity AssayMethod B: High-Resolution Impurity Profiling
Column C18, 5 µm, 4.6 x 250 mmC18, <2 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic (e.g., 80:20 A:B) or simple gradientOptimized gradient for resolving trace impurities
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at ~254 nm or ~330 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
Run Time ~15 minutes~10 minutes
Application Routine QC, Purity checkComprehensive impurity profiling, method development

Note: The specific gradient and detection wavelength should be optimized based on experimental results with the synthesized compound. Data for similar quinoline derivatives suggest strong absorbance near these wavelengths.[2][3]

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in high-purity water (Mobile Phase A) and use HPLC-grade acetonitrile as Mobile Phase B. Filter and degas both phases prior to use.

  • Standard/Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5-1.0 mg/mL.[2]

  • System Setup and Equilibration: Install the specified column and equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected. For impurity profiling with DAD, inspect the UV spectra of minor peaks to check for spectral homogeneity and compare against the main peak. For LC-MS, identify impurities based on their mass-to-charge ratio.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (Filtration & Degassing) C System Equilibration A->C B Sample Prep (0.5 mg/mL in Diluent) D Sample Injection B->D C->D E Chromatographic Separation (C18 Column) D->E F UV/DAD/MS Detection E->F G Peak Integration F->G H Purity Calculation (% Area) G->H

Caption: A typical workflow for HPLC purity analysis.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of this compound. A combination of NMR, MS, and IR spectroscopy provides unambiguous evidence of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for structural elucidation. ¹H NMR will confirm the presence and connectivity of all protons, from the distinct singlet of the N-methyl group to the complex splitting patterns of the aromatic protons on the quinoline ring. ¹³C NMR will identify all unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals, respectively. Based on data for 6-methylquinoline, the methyl protons appear around 2.5 ppm.[4] The N-methyl protons in this compound are expected in a similar region, likely between 2.8-3.0 ppm, while the aromatic protons will resonate between 7.0-9.0 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H proton of the amine.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5][6]

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shifts, coupling constants, and correlations from 2D spectra.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃~2.9 - 3.1Singlet (s)
N-H~4.0 - 5.0Broad Singlet (br s)
Aromatic H's~7.0 - 8.9Multiplets (m), Doublets (d)
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a primary confirmation of its identity. When coupled with a separation technique like Gas Chromatography (GC-MS), it also functions as a powerful tool for purity assessment. Electron Ionization (EI) is a common technique that will not only yield the molecular ion (M⁺) but also a reproducible fragmentation pattern that can serve as a fingerprint for the molecule. For a compound like this compound (C₁₀H₁₀N₂), the expected exact mass is 158.08. The fragmentation may involve the loss of a methyl group or cleavage of the quinoline ring.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC Method:

    • Column: Use a standard, non-polar capillary column, such as a 30 m x 0.25 mm ID column with a 5% phenyl-methyl silicone stationary phase.

    • Injector: Set to a temperature of ~250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C.[7]

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze its mass spectrum to confirm the molecular ion peak (m/z 158) and evaluate the fragmentation pattern.

Visualization of GC-MS Workflow

GCMS_Workflow A Sample Prep (Dilute in Volatile Solvent) B Injection into GC A->B C Vaporization & Separation (Capillary Column) B->C D Transfer to MS C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Analysis (TIC & Mass Spectrum) G->H

Caption: General experimental workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to look for are the N-H stretch of the secondary amine, C-N stretching, and the characteristic aromatic C=C and C=N ring stretches. Secondary amines typically show a single, weaker N-H stretching band between 3350-3310 cm⁻¹ compared to the two bands seen for primary amines.[8] The aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ region.[8]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat if it is a liquid, or as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet press.

  • Sample Collection: Place a small amount of the sample on the ATR crystal or use the prepared KBr pellet. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 - 3310N-H StretchSecondary Amine
~3100 - 3000C-H StretchAromatic
~2950 - 2850C-H StretchAliphatic (N-CH₃)
~1620 - 1580C=C and C=N StretchAromatic Ring
~1335 - 1250C-N StretchAromatic Amine

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the physicochemical properties of a compound, such as its melting point, thermal stability, and decomposition profile. This information is vital for handling, storage, and formulation development.

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point, which is a key indicator of purity. TGA measures the change in mass of a sample as it is heated, revealing the temperatures at which decomposition occurs. The robust, fused aromatic ring system of quinoline suggests that this compound should possess good thermal stability.[9]

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan (typically aluminum).

  • Instrument Setup: Place the pan in the instrument furnace.

  • Data Acquisition:

    • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. Record the heat flow to determine the onset and peak of the melting endotherm.

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. Record the mass loss as a function of temperature to determine the onset of decomposition.

  • Data Analysis: Analyze the resulting thermograms to determine the melting point (from DSC) and the decomposition temperature (from TGA, often reported as the temperature of 5% mass loss).

Summary of Characterization Data

A comprehensive characterization of this compound is achieved by integrating the data from all the described analytical techniques. This multi-faceted approach ensures an unambiguous confirmation of the compound's identity, purity, and key physicochemical properties.

Table 4: Consolidated Analytical Data for this compound

TechniqueParameterExpected Result
RP-HPLC Purity>95% (peak area)
MS Molecular Ion (M⁺)m/z = 158
¹H NMR N-CH₃ SignalSinglet at δ ~2.9-3.1 ppm
FTIR N-H Stretch~3330 cm⁻¹
DSC Melting PointSharp endotherm, characteristic for a pure solid
TGA DecompositionOnset temperature, indicating thermal stability

By following these detailed protocols and understanding the rationale behind them, researchers can confidently characterize this compound, providing the reliable data necessary for advancing scientific research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC of biogenic amines as 6-aminoquinolyl-N-hydroxysuccinimidyl derivatives. Retrieved from [Link]

  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Retrieved from [Link]

  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • JETIR. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • MDPI. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in chloroform solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • PubMed. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. Retrieved from [Link]

  • Chromatography Forum. (2008). GC MS of underivatised amines. Retrieved from [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. Retrieved from [Link]

  • MDPI. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Retrieved from [Link]

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The Strategic Application of N-methylquinolin-6-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Significance of N-methylquinolin-6-amine

The quinoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Within this esteemed class of compounds, this compound emerges as a particularly valuable, yet underexplored, building block for medicinal chemists. The introduction of a methyl group to the 6-amino position subtly yet significantly modulates the electronic and steric properties of the quinoline ring system. This modification can enhance metabolic stability, alter hydrogen bonding capacity, and fine-tune the compound's overall physicochemical profile, making it an attractive starting point for the development of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and strategic utilization of this compound in medicinal chemistry programs, with a focus on its potential in developing kinase inhibitors for oncology and novel agents for neurodegenerative disorders.

Synthesis and Characterization of this compound

A reliable supply of well-characterized starting material is paramount for any successful medicinal chemistry campaign. The following section details a robust, two-step synthesis of this compound, commencing with the preparation of the precursor, 6-aminoquinoline.

Part 1: Synthesis of the Precursor - 6-Aminoquinoline

The synthesis of 6-aminoquinoline is typically achieved through the reduction of 6-nitroquinoline. A common and effective method involves catalytic hydrogenation.[3]

Protocol 1: Synthesis of 6-Aminoquinoline

Materials:

  • 6-Nitroquinoline

  • Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrazine hydrate (80%)[3]

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-nitroquinoline (1.0 eq) in ethanol (10-15 mL per gram of 6-nitroquinoline).

  • To this solution, add 10% Pd/C (approximately 10% by weight of the 6-nitroquinoline).

  • Heat the mixture to reflux (approximately 78 °C).

  • While maintaining reflux, add 80% hydrazine hydrate (3.0 eq) dropwise over 30-60 minutes. Caution: This reaction is exothermic.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 6-aminoquinoline can be purified by recrystallization from benzene or a benzene/petroleum ether mixture to yield a pale brown to brown solid.[4][5]

Characterization of 6-Aminoquinoline: The identity and purity of the synthesized 6-aminoquinoline should be confirmed by standard analytical techniques.

PropertyExpected Value
Melting Point115-119 °C[4]
AppearancePale brown to brown crystalline powder[4]
SolubilitySoluble in methanol, chloroform, ethanol, and benzene; Insoluble in water[4][5]
Part 2: N-Methylation of 6-Aminoquinoline to Yield this compound

While direct, peer-reviewed protocols for the synthesis of this compound are not abundant, a reliable method can be adapted from standard N-methylation procedures for aromatic amines, such as the use of methyl iodide.[6]

Protocol 2: Synthesis of this compound

Materials:

  • 6-Aminoquinoline

  • Methyl iodide (CH₃I)

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-aminoquinoline (1.0 eq) in acetone (20 mL per gram of 6-aminoquinoline).

  • Add potassium carbonate (2.0 eq) to the solution. This will act as a base to neutralize the HI formed during the reaction.

  • Add methyl iodide (1.2 eq) dropwise to the stirred suspension. Caution: Methyl iodide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter to remove the potassium carbonate and any inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Characterization of this compound: The final product should be thoroughly characterized to confirm its identity and purity.

PropertyExpected Value
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol
AppearanceSolid (color to be determined experimentally)
¹H NMR, ¹³C NMR, MSTo be determined experimentally to confirm structure

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Synthesis of 6-Aminoquinoline cluster_1 Step 2: N-Methylation 6-Nitroquinoline 6-Nitroquinoline Reduction Reduction 6-Nitroquinoline->Reduction  H2, Pd/C or Hydrazine, Pd/C 6-Aminoquinoline 6-Aminoquinoline Reduction->6-Aminoquinoline N-Methylation N-Methylation 6-Aminoquinoline->N-Methylation  CH3I, K2CO3, Acetone This compound This compound N-Methylation->this compound

Caption: A two-step synthetic route to this compound.

Applications of this compound in Medicinal Chemistry

The this compound scaffold is a versatile starting point for the synthesis of compound libraries targeting a range of biological processes. Its utility is particularly evident in the development of kinase inhibitors and agents for neurodegenerative diseases.

Application 1: Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[8] The this compound core can be readily elaborated through coupling reactions to generate novel kinase inhibitor candidates.

Protocol 3: Amide Coupling for Kinase Inhibitor Scaffolds

This protocol describes the synthesis of an amide derivative of this compound, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a substituted benzoic acid)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Amide Coupling Workflow

G This compound This compound Amide_Coupling Amide Coupling This compound->Amide_Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Coupling HATU, DIPEA, DMF Amide_Product N-methyl-N-(quinolin-6-yl)amide Amide_Coupling->Amide_Product

Caption: General workflow for amide coupling with this compound.

Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for installing aryl or heteroaryl groups, which are often key for achieving potency and selectivity in kinase inhibitors.[3][9] This requires prior conversion of this compound to a halo-derivative.

Procedure (Two Steps):

Step A: Halogenation of this compound (Illustrative example for bromination)

  • Protect the amino group of this compound if necessary.

  • Perform an electrophilic aromatic substitution reaction using a suitable brominating agent (e.g., N-Bromosuccinimide) to introduce a bromine atom at a desired position on the quinoline ring (e.g., position 5 or 7).

  • Deprotect the amino group to yield the bromo-N-methylquinolin-6-amine intermediate.

Step B: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the bromo-N-methylquinolin-6-amine intermediate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Diagram 3: Kinase Inhibition Signaling Pathway

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->Receptor_Tyrosine_Kinase Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Application 2: Development of Agents for Neurodegenerative Diseases

The quinoline scaffold is also of great interest in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10] Derivatives of quinoline have been investigated for their ability to inhibit cholinesterases, modulate monoamine oxidases, and prevent protein aggregation.[11]

Protocol 5: Buchwald-Hartwig Amination for Diversification

The Buchwald-Hartwig amination allows for the coupling of this compound with a variety of aryl halides, providing access to a diverse range of diarylamine structures with potential neuroprotective activities.[3][9]

Materials:

  • This compound

  • Aryl halide (e.g., a substituted bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed anhydrous toluene or dioxane.

  • Heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound represents a valuable and versatile scaffold for the modern medicinal chemist. Its straightforward synthesis and the reactivity of the quinoline core and the N-methylamino group allow for extensive chemical exploration. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the potential of this compound in the discovery and development of novel therapeutics for oncology, neurodegenerative diseases, and beyond. As with any drug discovery endeavor, the judicious application of structure-activity relationship studies and a deep understanding of the target biology will be crucial for success.

References

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. Available from: [Link]

  • High-purity quinoline derivative and method for manufacturing same. Google Patents.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. Available from: [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors. Google Patents.
  • Quinoline derivatives, their preparation and use. Eureka | Patsnap. Available from: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Available from: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. PubMed. Available from: [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Institutes of Health. Available from: [Link]

  • Agents for treating neurodegenerative disorders. Google Patents.
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  • Synthesis of (A) 6-Amino-2-methylquinoline. PrepChem.com. Available from: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Available from: [Link]

  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. Available from: [Link]

  • Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. Google Patents.
  • Reductive amination of amines with formaldehyde ?. ResearchGate. Available from: [Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. National Institutes of Health. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. bepls. Available from: [Link]

  • Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. The Royal Society of Chemistry. Available from: [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Available from: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available from: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available from: [Link]

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  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available from: [Link]

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  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. National Institutes of Health. Available from: [Link]

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A Researcher's Guide to the Selective N-Methylation of Quinolin-6-amine: Strategies, Mechanisms, and a Validated Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Methylation of Quinolin-6-amine

Abstract

N-methylated quinoline scaffolds are pivotal structural motifs in medicinal chemistry and materials science. The strategic introduction of a methyl group to the nitrogen atom of an aminoquinoline can profoundly alter its pharmacological and physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-methylation of quinolin-6-amine. We delve into the causal chemistry behind various methylation strategies, offering a comparative analysis to guide methodological selection. A detailed, step-by-step protocol for the highly reliable and selective Eschweiler-Clarke reaction is presented, complete with quantitative data, safety precautions, and characterization guidelines. This guide is designed to be a self-validating system, grounded in authoritative references to ensure procedural robustness and scientific integrity.

Introduction: The Significance of N-Methyl Quinolineamines

Quinolin-6-amine is a valuable synthetic intermediate. Its N-methylation to N-methyl-quinolin-6-amine or N,N-dimethyl-quinolin-6-amine is a critical transformation step in the synthesis of numerous biologically active compounds. The addition of a methyl group can enhance metabolic stability, modulate receptor binding affinity, and improve bioavailability. However, the N-methylation of primary aromatic amines presents a significant synthetic challenge: controlling the degree of methylation. Over-alkylation can lead to the formation of undesired secondary or tertiary amines and, ultimately, quaternary ammonium salts, complicating purification and reducing the yield of the target compound.[1]

This application note explores several established methods for N-methylation, providing the necessary context for researchers to select the most appropriate procedure for their specific synthetic goals.

Comparative Analysis of N-Methylation Strategies

The choice of a methylation strategy depends on the desired product (mono- vs. di-methylation), substrate sensitivity, and available reagents. Below is a comparison of common methodologies.

Method Methylating Agent(s) Advantages Disadvantages Selectivity Control
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidHigh yields, cost-effective, simple procedure. Critically, it prevents the formation of quaternary ammonium salts.[2]Requires heating, potential for side reactions with sensitive functional groups.Excellent for producing the thermodynamically stable tertiary amine.[2][3]
Direct Alkylation Methyl Iodide (MeI), Dimethyl Sulfate (DMS)Can be performed under mild conditions.Reagents are highly toxic and carcinogenic.[4] Prone to over-methylation, leading to a mixture of products and low selectivity.[1]Poor; often requires careful control of stoichiometry and conditions to favor mono-methylation.[5]
"Green" Catalytic Methylation Methanol, Dimethyl Carbonate (DMC)Uses less toxic, environmentally benign reagents.[6][7] Often catalyzed by transition metals (e.g., Ru, Ni, Pt).[8][9][10]May require specialized catalysts, higher temperatures, or pressure.[8]Can be tuned by catalyst and reaction conditions for high selectivity.[10]
Reductive Amination (Alternative Reductants) Formaldehyde, Sodium CyanoborohydrideMilder conditions compared to formic acid.Sodium cyanoborohydride is toxic and requires careful handling.Good, similar to the classical Eschweiler-Clarke reaction.[3]

Featured Protocol: Eschweiler-Clarke N,N-dimethylation of Quinolin-6-amine

This protocol is selected for its reliability, high selectivity for the tertiary amine product, and prevention of quaternization, making it a trustworthy and robust method for research applications.[11][12]

Reaction Mechanism

The Eschweiler-Clarke reaction is a reductive amination process. The primary amine first condenses with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[2][11] This process repeats for a primary amine to yield the tertiary amine.

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation A Quinolin-6-amine C Iminium Ion Intermediate A->C -H₂O B Formaldehyde (HCHO) B->C D N-methyl-quinolin-6-amine C->D + H⁻ (from HCOOH) - CO₂ D2 N-methyl-quinolin-6-amine F Iminium Ion Intermediate D2->F -H₂O E Formaldehyde (HCHO) E->F G N,N-dimethyl-quinolin-6-amine (Product) F->G + H⁻ (from HCOOH) - CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
Quinolin-6-amineC₉H₈N₂144.1710.01.0
Formaldehyde (37% aq. soln.)CH₂O30.0325.02.5
Formic Acid (98-100%)HCOOH46.0325.02.5
Dichloromethane (DCM)CH₂Cl₂84.93--
Sodium Hydroxide (NaOH)NaOH40.00--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--
Silica Gel (for chromatography)SiO₂60.08--
Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents reaction 1. Combine quinolin-6-amine, formaldehyde, and formic acid. start->reaction reflux 2. Heat mixture to reflux (e.g., 100 °C) for 4-8 hours. reaction->reflux workup 3. Cool to RT. Basify with NaOH solution until pH > 10. reflux->workup extraction 4. Extract with Dichloromethane (3x volume). workup->extraction drying 5. Combine organic layers. Dry over anhydrous Na₂SO₄. extraction->drying purification 6. Filter and concentrate. Purify via column chromatography. drying->purification end End: Pure Product purification->end

Caption: Overall experimental workflow for N,N-dimethylation.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinolin-6-amine (1.44 g, 10.0 mmol).

  • To the flask, add formic acid (0.95 mL, 25.0 mmol), followed by the aqueous formaldehyde solution (1.9 mL, 25.0 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for 4-8 hours. The reaction is complete when the starting amine spot is no longer visible.

  • Workup - Neutralization: After completion, cool the flask to room temperature in an ice bath. Carefully and slowly add 10 M sodium hydroxide (NaOH) solution to the stirred mixture until the pH is strongly basic (pH > 10), as confirmed by pH paper. Caution: This neutralization is exothermic.

  • Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.[13] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting N,N-dimethyl-quinolin-6-amine by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a solid or oil.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[14]

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Formaldehyde: A known carcinogen and sensitizer. Avoid inhalation of vapors and skin contact.

  • Methylating Agents (for alternative methods): Reagents like dimethyl sulfate and methyl iodide are extremely toxic, carcinogenic, and volatile.[4][15] They require specialized handling procedures and should only be used by experienced personnel with appropriate safety measures in place.[16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Reaction Insufficient heating time or temperature; impure reagents.Extend reflux time and re-check by TLC. Ensure reagents are of appropriate grade.
Low Yield Incomplete extraction; product loss during purification.Ensure pH is strongly basic before extraction. Perform extractions diligently. Optimize chromatography conditions.
Formation of Byproducts Reaction temperature too high or prolonged heating.Reduce reaction temperature slightly or monitor more frequently to avoid prolonged heating after completion.
Difficulty with Purification Product co-elutes with impurities.Adjust the polarity of the eluent system for column chromatography. An acid-base extraction during workup can also help remove non-basic impurities.[17]

Conclusion

The N-methylation of quinolin-6-amine is a fundamental transformation for accessing valuable chemical entities. The Eschweiler-Clarke reaction stands out as a superior method for obtaining the N,N-dimethylated product due to its high selectivity, operational simplicity, and circumvention of the common over-alkylation problem. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can confidently and efficiently synthesize N,N-dimethyl-quinolin-6-amine, paving the way for further investigation in drug discovery and materials science.

References

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  • Zhong, J., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(51), 13735-13739. Available at: [Link]

  • Eschweiler-Clarke reaction - YouTube. (2023). Available at: [Link]

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  • CN103288660A - N-methylation method of aromatic amine - Google Patents.
  • Mellone, I., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(22), 5309-5318. Available at: [Link]

  • Gunanathan, C., & Milstein, D. (2011). General and efficient method for direct N-monomethylation of aromatic primary amines with methanol. Organic Letters, 13(8), 1864-1867. Available at: [Link]

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  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. (2023). Available at: [Link]

  • Safety Data Sheet: DNA Methylation control package - Diagenode. Available at: [Link]

  • SnOx-Decorated Pt Catalysts for the Reductive N-Methylation of Quinoline with Methanol. ACS Catalysis. (2024). Available at: [Link]

  • Methyldetect.com. (2019). Available at: [Link]

  • Wang, H., et al. (2019). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 55(26), 3915-3918. Available at: [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. (2022). Available at: [Link]

  • Li, F., et al. (2019). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 24(16), 2932. Available at: [Link]

  • An Efficient and Practical N-Methylation of Amino Acid Derivatives. Organic Letters. (2001). Available at: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. (2023). Available at: [Link]

  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Semantic Scholar. (2019). Available at: [Link]

  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. Available at: [Link]

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  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ScienceDirect. (2023). Available at: [Link]

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  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. (2021). Available at: [Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry. (2014). Available at: [Link]

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Topic: High-Purity Isolation of N-methylquinolin-6-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

N-methylquinolin-6-amine is a key heterocyclic building block in medicinal chemistry and materials science. The integrity of downstream applications hinges on the purity of this starting material. This guide provides a comprehensive, multi-step strategy for the purification of this compound from a crude synthetic mixture. We detail field-proven protocols for acid-base extraction, optimized flash column chromatography, and final recrystallization. Each protocol is supported by scientific principles to explain the causality behind experimental choices, ensuring researchers can adapt these methods to their specific impurity profiles. Purity assessment techniques, including TLC, HPLC, and NMR, are also outlined to validate the success of the purification workflow.

Introduction: The Critical Role of Purity

Quinoline derivatives are privileged scaffolds in drug discovery, with applications ranging from antimalarial to anticancer agents. This compound serves as a crucial intermediate, where the secondary amine provides a reactive handle for further elaboration. However, synthetic routes often yield a crude product contaminated with unreacted starting materials, over-alkylated byproducts, and regioisomers. These impurities can interfere with subsequent reactions, complicate structural analysis, and compromise the biological activity of final compounds.

This application note presents a robust and logical workflow designed to elevate crude this compound to a high state of purity (>99%), suitable for the rigorous demands of drug development and scientific research.

Physicochemical Profile & Strategic Considerations

Understanding the molecule's properties is the foundation of an effective purification strategy. The basicity of the two nitrogen atoms is the most critical feature; the exocyclic secondary amine is significantly more basic than the endocyclic quinoline nitrogen. This differential basicity, along with its aromatic nature, dictates our approach.

PropertyValue / DescriptionStrategic Implication
Molecular Formula C₁₀H₁₀N₂---
Molecular Weight 158.20 g/mol Used for calculating molar equivalents.
Appearance Typically a tan to brown solid or oil when crude.Color change is a good initial indicator of purity.
Basicity (pKa) The secondary amine is moderately basic.Enables selective protonation for acid-base extraction[1][2].
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH). Insoluble in water in its free-base form. Soluble in aqueous acid as its hydrochloride salt[3].Dictates solvent choice for extraction, chromatography, and recrystallization.
UV Activity The quinoline ring is strongly UV-active.Allows for easy visualization on TLC plates and detection by HPLC with a UV detector[4].

Common Impurity Profile

A successful purification strategy must anticipate the likely contaminants. For this compound, typically synthesized via methylation of 6-aminoquinoline, common impurities include:

  • 6-Aminoquinoline (Starting Material): A primary amine, structurally similar but with different polarity.

  • N,N-dimethylquinolin-6-aminium iodide (Over-methylation): A quaternary ammonium salt, highly polar and water-soluble.

  • Isomeric Byproducts: Depending on the synthetic route, other isomers may be present.

  • Non-basic Synthetic Reagents: Neutral or acidic leftovers from the reaction.

A Multi-Step Purification Workflow

No single technique is optimal for all impurities. We employ a sequential approach, where each step removes a specific class of contaminants, progressively enriching the target compound.

Purification_Workflow cluster_0 Crude Product cluster_1 Bulk Purification cluster_2 Fine Purification cluster_3 Final Polishing cluster_4 Purity & Identity Confirmation Crude Crude this compound (Mixture of impurities) Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Extracted Protonated Amine in Aqueous Phase Extraction->Extracted Dissolve in EtOAc Wash with 1M HCl Basified Free-Base Amine in Organic Phase Extracted->Basified Basify with NaOH Extract with EtOAc Chromatography Protocol 2: Flash Chromatography Basified->Chromatography Concentrate and load Fractions Collected Pure Fractions Chromatography->Fractions Elute with Hexane/EtOAc + 1% Et₃N Recrystallization Protocol 3: Recrystallization Fractions->Recrystallization Pool and concentrate Crystals High-Purity Crystalline Solid Recrystallization->Crystals Dissolve in hot Toluene Cool slowly Analysis TLC, HPLC, NMR Analysis Crystals->Analysis

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the amine to move it from an organic solvent into an aqueous phase, leaving non-basic impurities behind. The amine is then recovered by basifying the aqueous phase and re-extracting it into an organic solvent[2][3]. This is a highly effective first pass to remove neutral organic impurities and acidic byproducts.

Procedure:

  • Dissolve the crude material (e.g., 5.0 g) in ethyl acetate (EtOAc, 100 mL) in a 250 mL separatory funnel. If solids are present, ensure they fully dissolve.

  • Add 1 M hydrochloric acid (HCl, 50 mL) to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to separate. The target amine, now protonated as the hydrochloride salt, will be in the lower aqueous layer.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Wash the organic layer with another portion of 1 M HCl (25 mL) to ensure complete extraction of the amine. Combine this aqueous layer with the first one.

  • The original organic layer, containing neutral impurities, can now be discarded.

  • Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). The amine will precipitate or form an oily layer as it is converted back to its free-base form[1].

  • Return the basified mixture to the separatory funnel and extract the free-base amine back into a fresh portion of EtOAc (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched product.

Protocol 2: Flash Column Chromatography

Scientist's Note: Aromatic amines are notorious for "streaking" or "tailing" on silica gel columns. This occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface[4]. To achieve sharp peaks and good separation, we must neutralize these acidic sites. This is easily accomplished by adding a small amount of a tertiary amine, like triethylamine (Et₃N), to the eluent[4][5].

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Spot the crude material on a silica TLC plate and develop in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). Add 1% Et₃N to the developing solvent. The ideal system will give the product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 9:1 Hexane:EtOAc + 1% Et₃N) and pack the column.

  • Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (~2-3x the mass of the product) and concentrate to a dry powder. This "dry loading" method results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the determined solvent system. A gradient elution, slowly increasing the polarity (i.e., the proportion of EtOAc), can be effective for separating closely related impurities[6].

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed along with the eluent.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate with 1% Triethylamine (Et₃N)
Gradient Start with 95:5, gradually increase to 80:20 (Hexane:EtOAc)
Visualization UV lamp (254 nm)
Protocol 3: Recrystallization

Principle: This is the ultimate step for achieving high purity and obtaining a crystalline solid. The principle is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools slowly, the compound's solubility decreases, and it crystallizes out, leaving more soluble impurities behind in the solvent[7].

Procedure:

  • Solvent Screening: Place a small amount of the purified product into several test tubes. Add a few drops of different solvents (e.g., toluene, ethanol, acetonitrile, or mixtures like EtOAc/hexane)[8]. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the product from chromatography into an Erlenmeyer flask. Add the chosen solvent (e.g., toluene) dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent, as this will reduce yield.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the final, high-purity this compound.

Purity Assessment and Characterization

No purification is complete without rigorous analysis to confirm purity and identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis. A reverse-phase method is typically employed for quinoline derivatives[9][10].

ParameterMethod Details
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile[11]
Gradient Start at 10% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Sample Prep 1 mg/mL in 50:50 Acetonitrile:Water

The purity is determined by the area percentage of the main peak in the chromatogram. A pure sample should show a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the chemical structure of the final product. The spectrum should be clean, with sharp signals corresponding to the protons of this compound and correct integration values. Key signals would include the N-methyl singlet, and distinct aromatic protons of the quinoline ring system[12][13]. Impurities would appear as extra, unassignable peaks.

Conclusion

The purification of this compound is reliably achieved through a logical, multi-step workflow. By combining the bulk impurity removal power of acid-base extraction with the high-resolution separation of amine-deactivated column chromatography and the final polishing of recrystallization, researchers can consistently obtain material of high purity. Each step is validated by appropriate analytical techniques, ensuring the final compound is suitable for the most sensitive downstream applications.

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  • ScienceDirect. (n.d.). HPLC of biogenic amines as 6-aminoquinolyl-N-hydroxysuccinimidyl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-6-methylquinoline. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-5-methylquinolin-6-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylquinolin-6-yl)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-bromo-6-methyl-2-pyridinyl)quinolin-6-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of N-methylquinolin-6-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds. This powerful reaction enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, making it an indispensable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of N-methylquinolin-6-amine from quinolin-6-amine and formaldehyde, employing sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as a mild and selective reducing agent.

The choice of sodium triacetoxyborohydride is deliberate. Unlike more reactive hydrides such as sodium borohydride, STAB is sufficiently mild to not reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts. Its chemoselectivity for the iminium ion intermediate, formed in situ from the condensation of the amine and aldehyde, ensures a high-yielding, one-pot procedure. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for the N-methylation of aromatic amines.

Reaction Principle and Mechanism

The reductive amination of quinolin-6-amine with formaldehyde proceeds through a two-step sequence within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (quinolin-6-amine) on the carbonyl carbon of formaldehyde. This is followed by dehydration under mildly acidic conditions to form a transient iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then

Application Notes & Protocols: N-methylquinolin-6-amine as a Versatile Scaffold for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes, owing to their rigid, planar structure and inherent photophysical properties.[1] These bicyclic aromatic heterocycles serve as excellent fluorophores whose emission characteristics can be finely tuned through strategic chemical modification. The introduction of electron-donating and electron-withdrawing groups across the quinoline ring system creates "push-pull" electronics, leading to desirable traits such as large Stokes shifts and high quantum yields.[2]

Among this class of compounds, N-methylquinolin-6-amine stands out as a promising building block. The 6-amino group acts as a potent electron-donating group (the "push"), while the quinoline core functions as the electron acceptor (the "pull"). This electronic arrangement is the foundation for its utility in creating sensitive fluorescent probes for a variety of analytes, including metal ions and changes in pH.[3][4] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in the design and implementation of advanced fluorescent probes.

Core Principles: Mechanisms of Fluorescence Modulation

The efficacy of a fluorescent probe hinges on its ability to signal the presence of a target analyte through a measurable change in its fluorescence output. Probes derived from this compound typically operate via one of several well-established photophysical mechanisms. Understanding these mechanisms is critical for both rational probe design and accurate data interpretation.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, an electron is transferred from the electron-donating N-methylamino group to the electron-accepting quinoline ring. This excited state, known as the ICT state, is highly sensitive to the polarity of its microenvironment.[5] This property can be harnessed to probe changes in local environments, such as binding events or cellular compartmentalization.

Photoinduced Electron Transfer (PET)

In a PET-based sensor, a recognition moiety (receptor) is linked to the this compound fluorophore. In the "off" state (analyte absent), the receptor's lone pair of electrons can quench the fluorophore's excited state through electron transfer, resulting in low fluorescence.[6] Upon binding to the target analyte, the receptor's electrons are engaged, inhibiting the PET process and "turning on" the fluorescence. This mechanism provides a high signal-to-noise ratio, making it ideal for detecting trace amounts of an analyte.

Chelation-Enhanced Fluorescence (CHEF)

CHEF is a common mechanism for detecting metal ions.[1][3] The probe is designed with a chelating unit that can bind to a specific metal ion. In the unbound state, the probe may have low fluorescence due to vibrational and rotational freedoms that promote non-radiative decay. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and leading to a significant enhancement in fluorescence intensity.[5]

cluster_Probe Fluorescent Probe Structure cluster_Mechanisms Fluorescence Modulation Mechanisms Fluorophore This compound (Fluorophore) Linker Linker Fluorophore->Linker Receptor Recognition Moiety (Receptor) Linker->Receptor PET Photoinduced Electron Transfer (PET) Analyte binding stops quenching Receptor->PET interacts with analyte CHEF Chelation-Enhanced Fluorescence (CHEF) Analyte binding increases rigidity Receptor->CHEF interacts with analyte ICT Intramolecular Charge Transfer (ICT) Binding alters electronic environment Receptor->ICT interacts with analyte Signal Change in Fluorescence Signal PET->Signal causes CHEF->Signal causes ICT->Signal causes

Caption: Modular design of a fluorescent probe and common sensing mechanisms.

Applications in Analyte Detection

The versatility of the this compound scaffold allows for its application in detecting a wide range of analytes.

Metal Ion Sensing

Heavy and transition metal ions are environmentally significant pollutants and play crucial roles in biological systems.[7][8] Fluorescent probes offer a highly sensitive method for their detection. By incorporating a suitable chelator, this compound derivatives can be tailored to selectively detect ions such as Zn²⁺, Cu²⁺, and Hg²⁺.[3][9][10] Zinc (Zn²⁺), in particular, is a vital biological secondary messenger, and probes for its detection are of great interest in neuroscience and cell biology.[5]

pH Sensing

Monitoring pH is critical in various fields, from industrial processes to clinical diagnostics, as abnormal pH levels are often associated with disease states like cancer.[4][11] The amino group on the quinoline ring is basic and can be protonated at acidic pH. This protonation event significantly alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission. This makes this compound derivatives excellent candidates for developing "turn-on" or ratiometric pH sensors.[12][13][14]

Biogenic Amine Detection

Biogenic amines are important biomarkers for monitoring food spoilage and can be indicative of certain diseases.[15][16] Reaction-based probes can be designed where the this compound fluorophore is released or activated upon reaction with a specific amine, providing a direct method for their quantification.[17]

Quantitative Data Summary

The photophysical properties of fluorescent probes are key to their performance. The table below summarizes typical data for aminoquinoline-based probes designed for different applications.

Probe TypeAnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Sensing MechanismReference
Metal Ion Sensor Zn²⁺~360~490~130~0.05 -> ~0.5 (on)CHEF/PET[5]
pH Sensor H⁺~350~450~100~0.1 -> ~0.8 (on)PET[13]
Biomolecule Probe α-Synuclein~350~430~80Varies with bindingICT[18][19]

Note: These values are representative and can vary significantly based on the specific molecular structure, solvent, and environmental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative for Zn²⁺ Sensing

This protocol describes the synthesis of a hypothetical probe, (E)-2-(((6-(methylamino)quinolin-2-yl)methylene)amino)phenol , designed for Zn²⁺ detection via a CHEF mechanism.

Causality: The synthesis involves creating a Schiff base between 6-(methylamino)quinoline-2-carbaldehyde and 2-aminophenol. The resulting imine and the phenolic hydroxyl group form a tridentate chelation site for Zn²⁺. This chelation rigidifies the structure, enhancing fluorescence.

start 6-(methylamino)quinoline- 2-carbaldehyde reflux Reflux 4h start->reflux Mix with reagent 2-Aminophenol Ethanol, Acetic Acid (cat.) reagent->reflux in product Final Probe: (E)-2-(((6-(methylamino)quinolin-2-yl) methylene)amino)phenol workup Cool, Filter, Wash with cold Ethanol reflux->workup Reaction workup->product Yields A Prepare Probe Stock Solution (e.g., 1 mM in DMSO) C Prepare working solution of probe in buffer (e.g., 10 µM) A->C B Prepare Analyte Stock Solution (e.g., 10 mM ZnCl₂ in Buffer) E Add increasing aliquots of analyte stock solution B->E D Record Blank Spectrum (Probe only) C->D D->E Start titration F Record Fluorescence Spectrum after each addition E->F Incubate & Measure F->E Repeat G Plot Fluorescence Intensity vs. Analyte Concentration F->G H Analyze Data (LOD, Binding Constant) G->H

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-methylquinolin-6-amine. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and efficiency of their synthetic protocols. Here, we move beyond simple step-by-step instructions to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for optimization.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and the specific purity requirements of your application. The two most prevalent and logical approaches are:

  • Direct N-methylation of 6-aminoquinoline: This is often the most straightforward route, involving the addition of a methyl group to the primary amine of commercially available 6-aminoquinoline.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction involves the formation of a carbon-nitrogen bond between a haloquinoline (e.g., 6-bromoquinoline) and methylamine, mediated by a palladium catalyst.

This guide will provide in-depth analysis and troubleshooting for both methodologies.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound. The solutions provided are grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My N-methylation of 6-aminoquinoline is resulting in a low yield and a significant amount of the dimethylated product, N,N-dimethylquinolin-6-amine. How can I improve the selectivity for the desired mono-methylated product?

A1: This is a classic challenge in N-alkylation of primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. To favor mono-methylation, consider the following strategies:

  • Choice of Methylating Agent: Avoid highly reactive and sterically unhindered methylating agents like methyl iodide or dimethyl sulfate used in excess. Instead, consider using a less reactive agent or a different methodology altogether.

  • Reductive Amination: A highly effective method for achieving selective mono-methylation is reductive amination. This involves reacting 6-aminoquinoline with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the methylamine. This method inherently prevents over-alkylation as the secondary amine is less reactive under these conditions.

  • Stoichiometry and Slow Addition: If using a traditional alkylating agent, carefully control the stoichiometry. Use no more than 1.0 to 1.2 equivalents of the methylating agent and add it slowly to the reaction mixture at a reduced temperature to minimize the rate of the second methylation.

Q2: I am attempting a Buchwald-Hartwig amination with 6-bromoquinoline and methylamine, but the reaction is sluggish and I'm recovering a lot of my starting material. What are the likely causes?

A2: Incomplete conversion in a Buchwald-Hartwig reaction often points to issues with the catalytic cycle. Here are key parameters to investigate:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich anilines and simple alkylamines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often excellent choices. Ensure your chosen ligand is appropriate for this specific transformation.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for these reactions. Weaker bases may not be sufficient to drive the reaction to completion.

  • Solvent Purity: Anhydrous and deoxygenated solvents are essential for the stability of the palladium catalyst. Toluene or dioxane are commonly used. Ensure your solvent is properly dried and degassed before use. The presence of oxygen can lead to the formation of inactive palladium species and phosphine oxides.

  • Temperature: While some modern catalyst systems can operate at lower temperatures, many Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to achieve a reasonable reaction rate.

Q3: After my reaction, I'm having difficulty purifying this compound from the unreacted 6-aminoquinoline and the N,N-dimethylated byproduct. What's the best approach for purification?

A3: The similar polarity of these three compounds can make separation by standard column chromatography challenging. Here are some strategies:

  • Acid-Base Extraction: Exploit the differences in basicity. While all three are basic, there might be subtle pKa differences that can be used for a careful liquid-liquid extraction with a buffered aqueous solution. However, this can be difficult to achieve with high purity.

  • Derivatization: Temporarily protect the secondary amine of your desired product. For example, you could react the crude mixture with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected this compound. This derivative will have a significantly different polarity, making it easier to separate from the primary amine (which may also react but will have a different polarity) and the tertiary amine (which will not react). The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid).

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially on a smaller scale, preparative reverse-phase HPLC is an excellent option.

Part 2: Optimized Experimental Protocols

The following protocols are provided as a starting point. As with any chemical synthesis, optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Selective Mono-N-methylation via Reductive Amination

This protocol is recommended for its high selectivity, mild reaction conditions, and reduced risk of over-methylation.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A 6-Aminoquinoline C Stir at Room Temp A->C B Methanol (Solvent) B->C D Formaldehyde (37% aq. soln) C->D Add dropwise E Stir for 1 hour D->E F Sodium Borohydride (NaBH4) E->F Add portion-wise at 0°C G Stir for 3-4 hours at 0°C to RT F->G H Quench with Water G->H I Extract with Ethyl Acetate H->I J Purify by Column Chromatography I->J K This compound J->K Final Product G cluster_0 Inert Atmosphere Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup & Purification A Schlenk Flask B Degas Solvent (Toluene) A->B C Backfill with Argon/Nitrogen B->C D 6-Bromoquinoline C->D E Pd Precursor (e.g., Pd2(dba)3) D->E F Ligand (e.g., XPhos) E->F G Base (e.g., NaOtBu) F->G H Add Methylamine (2.0 M in THF) G->H I Heat at 100°C H->I J Cool to RT, Filter through Celite I->J K Aqueous Workup J->K L Purify by Column Chromatography K->L M This compound L->M Final Product

Technical Support Center: Challenges in N-methylquinolin-6-amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of N-methylquinolin-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. As a seasoned application scientist, I will provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction: The Purification Puzzle of this compound

This compound is a substituted aromatic amine, a class of compounds notorious for its purification challenges. Its basicity, conferred by both the quinoline nitrogen (pKa ≈ 4.9) and the exocyclic amine, dictates its chromatographic behavior and solubility.[1] The aromatic quinoline core makes it prone to forming colored impurities through oxidation, while common synthetic routes, such as the Skraup synthesis or nucleophilic aromatic substitution, can introduce a host of stubborn, structurally related impurities and polymeric tars.[2][3]

This guide provides a structured, question-and-answer-based approach to tackle the most common issues encountered during the purification of this valuable compound.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, practical problems you may face during common purification procedures.

Section 1: Column Chromatography

Column chromatography is often the workhorse for purifying quinoline derivatives. However, the basic nature of this compound presents a primary challenge: its interaction with the acidic surface of standard silica gel.[4][5] This interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the stationary phase.

Question: My compound is streaking badly on the silica gel column, and the recovery is low. What's happening and how can I fix it?

Answer: The streaking (or tailing) is a classic sign of a strong acid-base interaction between your basic amine and the acidic silanol (Si-OH) groups on the silica surface. This interaction slows the elution of the compound in an uneven manner, broadening the peak and reducing separation efficiency. To mitigate this, you must neutralize this interaction.

Core Causality: The lone pair of electrons on the nitrogen atoms of your compound forms hydrogen bonds with the acidic protons of the silica gel. This strong, non-covalent interaction disrupts the normal partitioning equilibrium required for good chromatography.

Here are three proven strategies, presented in order of common practice:

  • Mobile Phase Modification (The Quick Fix): The most straightforward approach is to add a small amount of a volatile competing base to your mobile phase (eluent).[5] Triethylamine (Et₃N or TEA) is the most common choice.

    • Mechanism: Triethylamine is a stronger base than your product and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. This allows your this compound to elute based on its polarity with minimal unwanted interaction, resulting in sharper, more symmetrical peaks.

    • Protocol: Add 0.5-2% triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Equilibrate the column with this modified eluent before loading your sample.

  • Alternative Stationary Phases (The Robust Solution): If tailing persists or if your compound is particularly sensitive, switching the stationary phase is a highly effective option.

    • Amine-Functionalized Silica: This is silica gel that has been chemically modified with aminopropyl groups. These columns provide a basic surface environment, eliminating the problematic acid-base interactions and often leading to excellent peak shape without mobile phase additives.[4]

    • Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase. Basic or neutral alumina can be an excellent choice for purifying basic compounds like yours.[6]

  • Reversed-Phase Chromatography (For Polar Impurities): If your impurities are significantly more or less polar than your product, reversed-phase chromatography (e.g., on a C18 column) can be effective. Basic amines often provide good peak shape at a higher mobile phase pH (e.g., using ammonium hydroxide as an additive), which suppresses the ionization of the amine, making it more retained on the non-polar stationary phase.[5]

Troubleshooting Workflow: Column Chromatography Issues

start Problem: Compound streaking/ tailing on silica column check_base Did you add a competing base (e.g., 1% TEA) to the eluent? start->check_base add_base Action: Add 0.5-2% Triethylamine to the eluent. Re-run column. check_base->add_base No check_stationary Is streaking still an issue? check_base->check_stationary Yes add_base->check_stationary switch_stationary Action: Switch to an alternative stationary phase. check_stationary->switch_stationary Yes solution Result: Improved peak shape and recovery check_stationary->solution No amine_silica Option 1: Amine-functionalized silica switch_stationary->amine_silica alumina Option 2: Neutral or Basic Alumina switch_stationary->alumina amine_silica->solution alumina->solution

Caption: Decision tree for troubleshooting peak tailing.

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)AdditiveRationale
Silica GelHexane → Ethyl Acetate (EtOAc)1% TriethylamineGood for moderately polar compounds. TEA suppresses silanol interactions.
Silica GelDichloromethane (DCM) → Methanol (MeOH)1% TriethylamineFor more polar impurities. Use sparingly as MeOH is a very strong eluent.
Amine-SilicaHexane → Ethyl Acetate (EtOAc)None requiredThe basic surface prevents tailing, simplifying the mobile phase.[7]
Basic AluminaHexane → Ethyl Acetate (EtOAc)None requiredA classic alternative to silica for basic compounds.
Section 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right solvent system can be challenging. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Question: My purified compound is a persistent oil, or my yield after recrystallization is very low. What should I do?

Answer: This is a common twofold problem: either the compound's melting point is too low/it has impurities preventing crystallization, or it's too soluble in the chosen solvent.

Core Causality: Crystallization requires the formation of an ordered crystal lattice. The presence of impurities disrupts this process, often resulting in oils. Furthermore, if the molecule has high affinity for the solvent even at low temperatures, it will remain in the "mother liquor" rather than precipitating out, leading to low recovery.[6]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.

    • Slow Evaporation: Partially cover the flask and allow the solvent to evaporate slowly over several hours or days.

  • Optimize the Solvent System:

    • Solvent Pairs: This is a highly effective technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. The gradual decrease in solubility will promote the formation of high-quality crystals.

    • Salt Formation: Since this compound is basic, it can be converted into a salt, which often has a much higher melting point and better crystallization properties.[8] Dissolve the oily freebase in a solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., 1M HCl in ether) dropwise. The hydrochloride salt will often precipitate as a crystalline solid. You can then filter this salt and, if needed, regenerate the freebase by dissolving the salt in water, basifying with NaOH, and extracting the pure amine with an organic solvent.[9]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent SystemTypeRationale & Comments
TolueneSingle SolventThe aromatic nature of toluene can promote pi-stacking interactions, aiding crystallization of aromatic compounds.
Ethanol/WaterSolvent PairA classic choice for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy.
Acetone/HexaneSolvent PairGood for removing non-polar impurities. Dissolve in acetone, add hexane.[10]
Dichloromethane/HexaneSolvent PairAnother excellent option for compounds of intermediate polarity.
Section 3: Workup and Extraction

Question: My crude product is very dark and tarry, likely from a Skraup synthesis. How can I clean it up before chromatography?

Answer: Tar and dark color are hallmarks of vigorous condensation reactions like the Skraup synthesis.[2] These are high molecular weight, polymeric byproducts that must be removed early.

Recommended Pre-Purification Protocol:

  • Acid-Base Extraction: This is the most effective initial cleanup.

    • Step 1: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Step 2: Transfer to a separatory funnel and extract several times with a dilute acid (e.g., 1 M HCl). Your basic this compound will become protonated (forming the hydrochloride salt) and move into the aqueous layer, leaving behind many non-basic, tarry impurities in the organic layer.[11]

    • Step 3: Combine the acidic aqueous layers. You can optionally wash this layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Step 4: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is strongly basic (pH > 12). Your compound will deprotonate and precipitate out or form an oil.

    • Step 5: Extract the now-basic aqueous layer multiple times with an organic solvent (DCM or EtOAc) to recover your purified, deprotonated "freebase."

    • Step 6: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Activated Carbon (Charcoal) Treatment: If the product obtained from the acid-base extraction is still highly colored, a charcoal treatment can be performed.

    • Protocol: Dissolve the semi-purified product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (typically 1-2% by weight) of activated carbon. Heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal. The colored impurities adsorb to the surface of the carbon.[2] Caution: Activated carbon can also adsorb your product, so use it sparingly to avoid significant yield loss.

Purification Strategy Workflow

crude Crude This compound is_tarry Is the crude product dark/tarry? crude->is_tarry acid_base Perform Acid-Base Extraction is_tarry->acid_base Yes chromatography Column Chromatography is_tarry->chromatography No is_colored Is the product still highly colored? acid_base->is_colored charcoal Perform Activated Carbon Treatment is_colored->charcoal Yes is_colored->chromatography No charcoal->chromatography recrystallize Recrystallization chromatography->recrystallize final_product Pure Product recrystallize->final_product

Sources

Technical Support Center: Strategies for Solubilizing N-methylquinolin-6-amine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental setup effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues researchers face when working with this compound and similar heterocyclic aromatic amines.

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

Answer: The solubility challenge with this compound is rooted in its molecular structure. It is a heterocyclic aromatic amine, and its limited aqueous solubility is due to two main factors:

  • Hydrophobic Quinoline Core: The quinoline ring system, composed of two fused aromatic rings, is large, rigid, and hydrophobic. This nonpolar structure makes it energetically unfavorable to dissolve in a highly polar solvent like water.[1][2]

  • Crystal Lattice Energy: In its solid state, the molecules are packed into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before the individual molecules can be solvated by water.

Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?

Answer: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent for creating high-concentration stock solutions of poorly soluble compounds.[3][4]

Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of a wide array of organic molecules, including both polar and nonpolar compounds.[3][5] It effectively solvates this compound, allowing for the preparation of concentrated stocks (e.g., 10-30 mM).[4]

Critical Considerations:

  • Purity: Always use high-purity, anhydrous grade DMSO. Water content can lower its solvation capacity and may cause compounds to precipitate out of the stock solution over time, especially during freeze-thaw cycles.[4]

  • Assay Compatibility: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with assay components.[3][4] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[3]

Q3: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a very common and predictable issue known as antisolvent precipitation .[6][7] It occurs because the compound, while soluble in the strong organic solvent (DMSO), is not soluble in the final aqueous buffer. When the DMSO stock is added to the buffer, the DMSO is diluted, the overall solvent polarity dramatically increases, and the compound "crashes out" of the solution.[6][8]

Here are several strategies to mitigate this, which can be used alone or in combination:

  • Lower the Final Concentration: The simplest solution is to test if your compound is effective at a lower concentration where it remains soluble in the final assay medium.

  • Modify the Dilution Method: Instead of diluting the DMSO stock in an intermediate aqueous solution, perform serial dilutions in 100% DMSO first. Then, add a small volume of the appropriate DMSO stock directly to the final assay medium with vigorous mixing.[4]

  • Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent in your final assay buffer to reduce the overall polarity.[9] Ensure you run a solvent-tolerance control to confirm the co-solvent doesn't affect your assay's performance.

  • Adjust the pH: As this compound is a basic compound, lowering the pH of your assay buffer can dramatically increase its solubility. This is often the most effective strategy and is detailed in the next question.

Q4: How can I use pH to improve the solubility of this compound?

Answer: The solubility of amines is highly pH-dependent.[10][11] this compound contains basic nitrogen atoms that can be protonated.

Mechanism of Action: By lowering the pH of the aqueous buffer (making it more acidic), you increase the concentration of hydrogen ions (H+). The basic amine group on the molecule will accept a proton, forming a positively charged salt (an ammonium cation). This charged, ionized form is significantly more polar and, therefore, much more soluble in water than the neutral, uncharged form.[12][13][14] Most weakly basic drugs are more soluble at a lower pH.[10]

Practical Steps:

  • Determine the pKa: The pKa is the pH at which the compound is 50% ionized and 50% unionized. To ensure solubility, the pH of your final solution should ideally be 1-2 units below the pKa of the amine group. The pKa for this compound can be estimated using computational tools or determined experimentally.[15][16][17][18][19] Based on similar structures like 6-Aminoquinoline (pKa ~5.6), a target pH of 4.0-5.0 would be a logical starting point.[20]

  • Buffer Selection: Prepare your assay buffer using an acidic buffer system (e.g., citrate or acetate buffer) to maintain a constant, low pH.

  • Protocol: First, attempt to dissolve the compound directly in the acidic buffer. If a high concentration stock is still needed, prepare it in DMSO and dilute it into the final, pH-adjusted assay buffer.

Q5: Are there alternative solvents or co-solvents I can use if DMSO is not compatible with my assay?

Answer: Yes. While DMSO is the first choice, several other solvents can be used if it interferes with your specific assay. The key is always to validate that the chosen solvent does not impact your experimental results.

Solvent/Co-SolventClassKey Considerations
Dimethylformamide (DMF) Polar aprotic solventSimilar dissolving power to DMSO. Can be a good alternative, but also has potential for assay interference and toxicity.[4]
N-Methyl-2-pyrrolidone (NMP) Polar aprotic solventAnother strong solvent, sometimes used in pharmaceutical formulations. Check for assay compatibility.[8]
Ethanol Polar protic solventLess powerful than DMSO/DMF but often better tolerated in cell-based assays. Useful as a co-solvent in the final buffer.[4]
Polyethylene Glycols (PEGs) PolymerLow molecular weight PEGs (e.g., PEG-300, PEG-400) are water-miscible and can significantly enhance solubility.[21][22]

Systematic Troubleshooting Workflow

For a systematic approach to achieving solubility, follow this decision-making workflow.

G start Start: Weigh solid this compound q1 Attempt to dissolve directly in final aqueous assay buffer. Is it soluble at the target concentration? start->q1 success Success! Proceed with assay. q1->success Yes prep_dmso Prepare 10-30 mM stock solution in 100% anhydrous DMSO. q1->prep_dmso No q2 Dilute DMSO stock into final aqueous assay buffer. Does it precipitate? prep_dmso->q2 q2->success No problem Precipitation Occurs! (Antisolvent Effect) q2->problem Yes strat1 Strategy 1: pH Modification (See Protocol 1) problem->strat1 Try first strat2 Strategy 2: Co-Solvent System problem->strat2 Alternative q3 Lower buffer pH to 1-2 units below compound pKa. Does it stay dissolved? strat1->q3 add_cosolvent Add 1-5% co-solvent (e.g., Ethanol, PEG-400) to the final assay buffer. strat2->add_cosolvent q3->strat2 No, try next strategy validate Run vehicle controls to ensure acidic pH or co-solvent does not interfere with the assay. q3->validate Yes q4 Dilute DMSO stock into co-solvent buffer. Does it stay dissolved? add_cosolvent->q4 q4->problem No, re-evaluate (lower concentration?) q4->validate Yes validate->success

Sources

N-methylquinolin-6-amine stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a quinoline derivative with a secondary amine substituent. The stability of this compound is a critical factor in its handling, storage, and application in research and development. Understanding its potential degradation pathways is essential for obtaining reliable and reproducible experimental results. This guide provides insights into the stability of this compound under various stress conditions and offers practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during your work with this compound.

Issue 1: Inconsistent Results or Loss of Potency in Solution-Based Assays

Possible Cause: Degradation of this compound in your experimental medium. The quinoline nucleus and the secondary amine group are susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • pH Assessment:

    • Rationale: The stability of aromatic amines and quinolines can be highly pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis or other degradation reactions.[1]

    • Protocol:

      • Prepare buffers at various pH values (e.g., pH 3, 5, 7, 9, and 11).

      • Dissolve this compound in each buffer to a known concentration.

      • Incubate the solutions under your typical experimental conditions (temperature and light).

      • At set time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a stability-indicating method like HPLC-UV to quantify the remaining parent compound.

      • Compare the degradation profiles to identify the optimal pH range for your experiments.

  • Photostability Check:

    • Rationale: Quinoline derivatives are often susceptible to photodegradation.[2] Exposure to light, especially UV, can induce photochemical reactions.

    • Protocol:

      • Prepare two sets of this compound solutions in your optimized buffer.

      • Wrap one set in aluminum foil to protect it from light.

      • Expose the other set to your typical laboratory lighting conditions or a photostability chamber (as per ICH Q1B guidelines).

      • Analyze samples from both sets at various time intervals to determine the extent of light-induced degradation.

  • Evaluation of Oxidative Stability:

    • Rationale: The electron-rich quinoline ring and the secondary amine are prone to oxidation.[2][3] Dissolved oxygen or oxidizing agents in your reagents can lead to the formation of N-oxides or other oxidation products.

    • Protocol:

      • Prepare your this compound solution in a de-gassed solvent (sparged with nitrogen or argon).

      • Create a parallel preparation in a solvent that has not been de-gassed.

      • For a more aggressive test, add a small amount of a mild oxidizing agent like hydrogen peroxide (e.g., 0.1-3%) to a separate solution.

      • Monitor the degradation in all samples over time using HPLC.

Troubleshooting Workflow Diagram

G start Inconsistent Results/ Loss of Potency ph_check Step 1: Assess pH Stability (Test pH 3, 5, 7, 9, 11) start->ph_check photo_check Step 2: Evaluate Photostability (Light vs. Dark Control) ph_check->photo_check If degradation is pH-dependent oxidation_check Step 3: Check Oxidative Stability (Degassed vs. Aerated Solvent) photo_check->oxidation_check If degradation is light-induced solution Optimized Experimental Conditions: - Controlled pH - Protection from Light - Use of Antioxidants/Inert Atmosphere oxidation_check->solution If degradation is oxidative

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of Unknown Peaks in Chromatograms During Stability Studies

Possible Cause: Formation of degradation products. Forced degradation studies can help identify and characterize these impurities.[4][5]

Troubleshooting Steps:

  • Perform Forced Degradation Studies:

    • Rationale: Systematically stressing the molecule under various conditions helps to predict the likely degradation products and establish degradation pathways.[1][5][6]

    • Protocol:

      • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24-48 hours.

      • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24-48 hours.

      • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 80°C for 72 hours.

      • Photodegradation: Expose a solution to light according to ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples using LC-MS to identify the masses of the degradation products. This information is crucial for structural elucidation.

  • Characterize Degradation Products:

    • Rationale: Understanding the structure of the degradation products provides insight into the degradation mechanism.

    • Techniques: Utilize techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis. If sufficient quantities of the impurities can be isolated, NMR spectroscopy can provide definitive structural information.

Potential Degradation Pathways Diagram

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) cluster_hydrolysis Hydrolysis (Strong Acid/Base) parent This compound n_oxide Quinoline N-oxide derivative parent->n_oxide hydroxylamine N-hydroxy derivative parent->hydroxylamine photo_products Complex mixture of photoproducts parent->photo_products hydrolysis_product Potential ring-opened or substituted products parent->hydrolysis_product

Caption: Potential degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture. For stock solutions, it is advisable to prepare them fresh. If storage is necessary, aliquot solutions into amber vials, purge with an inert gas like argon or nitrogen, and store at -80°C.

Q2: How does the N-methyl group affect the stability compared to the parent 6-aminoquinoline?

A2: The N-methyl group, being an electron-donating group, can slightly increase the electron density of the amine nitrogen and the quinoline ring system. This may increase its susceptibility to oxidation compared to the primary amine. Secondary amines can also undergo specific reactions, such as the formation of nitrosamines in the presence of nitrous acid.[7]

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. An ideal method should be able to separate the parent compound from all potential degradation products.[8] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[9][10]

Q4: Are there any known incompatibilities I should be aware of?

A4: Yes. Avoid strong oxidizing agents and strong acids.[11][12][13] The amine group can react exothermically with strong acids.[11] Additionally, be cautious with reagents that can generate nitrous acid (e.g., nitrites under acidic conditions), as this can lead to the formation of N-nitrosamines, which are often potent mutagens.[7][14][15]

Q5: My compound has developed a yellowish or brownish color over time. Is it degraded?

A5: Discoloration often indicates degradation, particularly oxidation. Aromatic amines and quinoline derivatives can form colored oxidation products.[11] It is highly recommended to re-analyze the material using a suitable analytical technique like HPLC to confirm its purity before use.

Summary of Stability and Degradation Factors
Stress FactorPotential Degradation PathwayRecommended Mitigation
pH Acid or base-catalyzed hydrolysis of the amine or ring system.Work within a stable pH range, determined experimentally.
Light Photodegradation, leading to a complex mixture of products.[2]Protect from light by using amber vials or working in a dark room.
Oxidation Formation of N-oxides, hydroxylamines, or other oxidized species.[3][16]Use de-gassed solvents, inert atmosphere, or add antioxidants.
Temperature Thermal decomposition.Store at recommended low temperatures.

References

  • BenchChem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • PubChem. (n.d.). 6-Methylquinoline.
  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Benchchem. (n.d.). N6-methylquinoxaline-5,6-diamine stability and degradation pathways.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Oxidation of Secondary and Primary Amines.
  • ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • National Institutes of Health. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
  • PubMed. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals.

Sources

troubleshooting N-methylquinolin-6-amine NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylquinolin-6-amine analysis. This guide provides in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy. The following question-and-answer section is designed to help you diagnose and resolve spectral artifacts, ensuring the acquisition of high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound unusually broad?

A1: Peak broadening can be a frustrating artifact that obscures vital coupling information. Several factors, ranging from sample preparation to the intrinsic properties of the molecule, can be responsible.

  • Poor Magnetic Field Homogeneity (Shimming): This is the most common cause of broad peaks for any sample. If the magnetic field is not uniform across the sample volume, nuclei in different regions will resonate at slightly different frequencies, leading to a broadened signal. Always ensure the spectrometer is properly shimmed before acquisition.[1]

  • Particulate Matter: Undissolved material or dust in the NMR tube disrupts the magnetic field homogeneity.[2] Filtering the sample through a pipette with a cotton or glass wool plug into a clean, high-quality NMR tube is a critical step.[3]

  • Sample Concentration: this compound, like other quinoline derivatives, is prone to intermolecular π-π stacking at high concentrations.[4][5] This aggregation can lead to changes in chemical shifts and significant line broadening. If you observe broad peaks, especially in the aromatic region, try acquiring the spectrum at a lower concentration (e.g., 5-10 mg in 0.6 mL of solvent).[1][6]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause severe line broadening due to rapid nuclear relaxation.[2] If suspected, degassing the sample by bubbling an inert gas like nitrogen or argon through the solvent prior to dissolution, or using the freeze-pump-thaw technique, can be effective.[7]

  • Inherent N-H and N-CH₃ Broadening: The proton on the amine nitrogen (N-H) often appears as a broad singlet due to rapid chemical exchange with trace amounts of acid or water in the solvent and quadrupolar coupling with the ¹⁴N nucleus.[8][9][10] Similarly, the N-methyl protons can sometimes appear broader than a typical methyl singlet, although usually less pronounced than the N-H proton.

Q2: I can't locate the N-H proton signal, or it's just a low, rolling bump on the baseline. How can I confirm its presence and position?

A2: The N-H proton of an amine is notoriously difficult to identify. Its chemical shift is highly variable (typically δ 0.5-5.0 ppm for amines) and depends heavily on solvent, concentration, and temperature.[8][11] The signal is often broad and can be easily mistaken for a baseline artifact.[9][10]

The definitive method for identifying an exchangeable proton like N-H is a D₂O shake experiment .

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for several minutes to facilitate the exchange of the amine proton (N-H) with deuterium (N-D).[1]

  • Re-acquire the ¹H NMR spectrum.

The signal corresponding to the N-H proton will disappear or significantly diminish in the second spectrum because deuterium is not observed in ¹H NMR.[8][9] This confirms the identity of your labile amine proton.

Q3: The chemical shifts of my aromatic protons are different from what I expected. Why is this happening?

A3: The electronic environment of the quinoline ring system is sensitive to several experimental factors, leading to shifts in proton resonances.

  • Solvent Effects: Chemical shifts are inherently solvent-dependent.[12] A spectrum recorded in CDCl₃ will look different from one recorded in DMSO-d₆ or Benzene-d₆. Aromatic solvents like Benzene-d₆ can induce significant shifts due to anisotropic effects, which can sometimes help to resolve overlapping signals.[1] When comparing your data to a reference, always ensure you are using the same solvent.[13]

  • pH and Protonation: this compound is a basic compound. The quinoline nitrogen is susceptible to protonation by trace acidic impurities in the solvent (e.g., DCl in CDCl₃) or if the sample itself is acidic.[14] Protonation dramatically alters the electronic structure of the aromatic system, causing significant downfield shifts of the ring protons. If you suspect protonation, you can try filtering your CDCl₃ through a small plug of basic alumina or using a non-acidic solvent like DMSO-d₆.[15]

  • Concentration-Dependent Shifts: As mentioned in A1, quinolines exhibit concentration-dependent chemical shifts due to π-π stacking.[4][5] As concentration increases, intermolecular shielding effects can cause protons to shift, typically upfield. Always report the concentration at which a spectrum was acquired for reproducibility.

Q4: I see extra peaks in my spectrum that don't belong to my compound. What are they?

A4: Extraneous peaks are typically from residual solvents, water, or impurities from the synthesis.

  • Common Laboratory Solvents: It is very common to have trace amounts of solvents from purification or glassware. Common culprits include Ethyl Acetate, Dichloromethane, Acetone, and Hexanes. You can consult published tables of NMR chemical shifts for common impurities to identify them.[16][17] For example, residual ethyl acetate often shows signals around δ 2.04 (s, 3H), 4.12 (q, 2H), and 1.25 (t, 3H) in CDCl₃.

  • Water: A peak from residual H₂O (or HDO in a deuterated solvent) is almost always present. Its chemical shift is highly variable depending on the solvent; it appears around δ 1.56 in CDCl₃, δ 2.50 in DMSO-d₆, and δ 3.31 in CD₃OD.[16][17]

  • Synthesis Impurities: Peaks from unreacted starting materials or byproducts of the synthesis may be present. For instance, in a synthesis starting from 6-aminoquinoline, you might see residual starting material. The primary impurity in some quinoline syntheses is often a dimethylated version of the product.[18] Reviewing the synthetic route can provide clues to the identity of these impurities.

  • Degradation Products: Amines and quinolines can be sensitive to air and light.[19][20] Oxidation of the amine or other degradation pathways can lead to the formation of new species over time.[21] If the sample is old or has been stored improperly, you may be observing degradation products.

Quantitative Data Summary

The chemical shifts of this compound are sensitive to solvent and concentration. The following table provides estimated ¹H and ¹³C NMR chemical shifts based on known substituent effects on the quinoline core. Actual values may vary.

Assignment Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm) Notes
H28.6 - 8.8148 - 150Downfield due to proximity to ring nitrogen.
H37.2 - 7.4120 - 122
H47.9 - 8.1135 - 137
H57.6 - 7.8128 - 130
C6-145 - 147Quaternary carbon attached to the amine group.
H77.0 - 7.2105 - 107Upfield shift due to electron-donating amine group.
H87.8 - 8.0125 - 127
N-H3.5 - 5.0-Broad, variable signal. Best confirmed by D₂O exchange.
N-CH₃2.9 - 3.130 - 32Singlet, deshielded by nitrogen.
C4a-127 - 129Quaternary carbon.
C8a-146 - 148Quaternary carbon.

Note: Data are estimations for a sample in CDCl₃. Chemical shifts for aromatic carbons can be predicted by considering the shifts of 6-methylquinoline and the substituent effects of an amino group.[22][23][24][25]

Experimental Protocol: Sample Preparation and D₂O Exchange

This protocol outlines the steps for preparing a high-quality NMR sample of this compound and performing a D₂O exchange experiment to confirm the N-H proton signal.

Materials:

  • This compound (5-10 mg)

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.7 mL

  • Deuterium Oxide (D₂O)

  • High-quality 5mm NMR tube and cap[7][13]

  • Pasteur pipette and glass wool

  • Small vial

Procedure:

  • Sample Dissolution: Weigh 5-10 mg of this compound into a small, clean, dry vial.[2][6] A lower concentration is recommended to minimize aggregation effects.

  • Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for good shimming.[2][6]

  • Filtration and Transfer: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Use this filter pipette to transfer the sample solution from the vial into the NMR tube. This will remove any particulate matter.[7] The final sample height in the tube should be 4-5 cm (40-50 mm).[2][13]

  • Acquisition of Initial Spectrum: Cap the NMR tube, wipe it clean, and insert it into the spectrometer. After temperature equilibration and shimming, acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Remove the sample from the spectrometer. Uncap the tube and carefully add 1-2 drops of D₂O using a clean pipette.

  • Mixing: Recap the tube securely and shake it vigorously for 2-3 minutes. You may see an emulsion form initially; continue shaking until the solution is as clear as possible.

  • Acquisition of Final Spectrum: Re-insert the tube into the spectrometer. It may be necessary to re-shim slightly due to the change in sample composition. Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in the second spectrum, confirming its identity.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound NMR spectra.

Caption: Troubleshooting workflow for this compound NMR spectra.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Yudelevich, V. I., et al. (1974). Effect of the pH of the medium on the chemical shifts in the PMR spectra and on the distribution of the π-electron density in 4-hydroxyquinoline derivatives. Chemistry of Heterocyclic Compounds, 10(4), 450-452.
  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

  • Jackowski, K., et al. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 76(1), 101-108.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Singh, P., et al. (2020). X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling. Dyes and Pigments, 179, 108404.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • Aislabie, J., et al. (1989). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 55(12), 3245-3249.
  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 665-676.
  • Kumar, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(6), 585-597.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Zhao, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Chemical Research, 47(6), 589-595.
  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Retrieved from [Link]

  • Google Patents. (1997). US5700942A - Process for preparing quinoline bases.
  • PubMed Central. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 585-591.
  • ResearchGate. (2011). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Retrieved from [Link]

  • UNCW Institutional Repository. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Sustainability Directory. (2025). What Are the Specific Degradation Products of Amine Solvents in CCS That Are Toxic or Carcinogenic?. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

refining reaction conditions for N-methylation of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the N-methylation of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and answer frequently asked questions related to this critical transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you refine your reaction conditions and achieve optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for the N-methylation of quinolines, and how do I choose the right one?

A: The choice of a methylating agent is critical and depends on factors like substrate reactivity, desired reaction conditions (temperature, time), and functional group tolerance.

  • Methyl Iodide (MeI): This is a highly reactive and widely used methylating agent. It's effective for a broad range of quinoline derivatives but is also a potent carcinogen and requires careful handling in a fume hood. It typically provides high yields but may not be suitable for sensitive substrates due to its high reactivity.

  • Dimethyl Sulfate (DMS): Another highly reactive and efficient methylating agent, DMS is often more cost-effective than methyl iodide. However, it is extremely toxic and must be handled with extreme caution. It is particularly useful for less reactive quinolines.

  • "Magic Methyl" - Methyl Trifluoromethanesulfonate (MeOTf): This is an exceptionally powerful methylating agent, useful for particularly unreactive quinolines or when very rapid reaction times are needed. It is less nucleophilic than MeI or DMS, which can sometimes be advantageous. However, it is also highly toxic and expensive.

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative, DMC is becoming increasingly popular. It requires higher temperatures and pressures and often the use of a catalyst, but its lower toxicity and environmental impact make it an attractive option for large-scale synthesis.

Q2: My N-methylation reaction is not going to completion. What are the likely causes?

A: Incomplete conversion can be attributed to several factors:

  • Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the methylating agent, particularly if it is volatile (like MeI).

  • Inadequate Base: The choice and amount of base can be crucial, especially if the quinoline starting material is a salt. A weak base may not be sufficient to deprotonate the quinoline nitrogen effectively.

  • Low Reaction Temperature: Some less reactive quinolines or milder methylating agents require higher temperatures to react efficiently.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediates.

Q3: I am observing the formation of byproducts. What are they, and how can I minimize them?

A: Byproduct formation is a common issue. The most likely byproduct is the corresponding quinolone, formed by demethylation of the N-methylated quinolinium salt. This is often favored by the presence of nucleophiles in the reaction mixture. To minimize byproduct formation, consider:

  • Using a non-nucleophilic base: If a base is required, a sterically hindered, non-nucleophilic base like proton sponge can be beneficial.

  • Anhydrous Conditions: Water in the reaction mixture can act as a nucleophile. Ensure your solvent and reagents are dry.

  • Controlling Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to decomposition of the product. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the N-methylation of quinolines.

Issue 1: Low Yield
Potential Cause Troubleshooting Step Scientific Rationale
Poor solubility of the quinoline starting material Screen different solvents. A mixture of a polar aprotic solvent and a co-solvent might be necessary.The reactants must be in the solution phase to react. Increasing solubility increases the effective concentration of the reactants.
The methylating agent is decomposing Check the purity and age of your methylating agent. Use freshly opened or purified reagents.Methylating agents like methyl iodide can decompose over time, especially when exposed to light, reducing their effective concentration.
The reaction is reversible Use a higher excess of the methylating agent or remove any byproducts that could drive the equilibrium backward.Le Chatelier's principle states that increasing the concentration of a reactant will shift the equilibrium towards the products.
Issue 2: Product Isolation Difficulties
Potential Cause Troubleshooting Step Scientific Rationale
The N-methylated quinolinium salt is highly soluble in the workup solvent After the reaction, try precipitating the product by adding a non-polar solvent like diethyl ether or hexane.N-methylated quinolinium salts are often highly polar and will be insoluble in non-polar solvents, allowing for their isolation by filtration.
The product is an oil and does not crystallize Try anion exchange. If the counter-ion (e.g., iodide) is making the salt oily, it can be exchanged for an anion that promotes crystallization (e.g., hexafluorophosphate).The physical properties of an ionic compound are determined by both the cation and the anion. Changing the anion can significantly alter properties like melting point and crystallinity.
The product is unstable on silica gel Purify by recrystallization or use a different stationary phase for chromatography (e.g., alumina).The acidic nature of silica gel can cause decomposition of some sensitive N-methylated quinolinium salts.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide
  • To a solution of the quinoline (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol of quinoline) in a round-bottom flask is added methyl iodide (1.5 eq).

  • The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 50 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate has formed, it is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or trituration with a non-polar solvent.

Protocol 2: N-Methylation using the "Green" Reagent Dimethyl Carbonate (DMC)
  • In a pressure vessel, the quinoline (1.0 eq) is dissolved in dimethyl carbonate (DMC), which acts as both the solvent and the methylating agent.

  • A catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be added (0.1 eq).

  • The vessel is sealed and heated to a high temperature (e.g., 160-200 °C) for several hours.

  • After cooling to room temperature, the excess DMC is removed under reduced pressure.

  • The resulting residue is then purified by column chromatography or recrystallization to yield the N-methylquinolinium salt.

Visualizations

Logical Workflow for Troubleshooting Low Yield

start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions solubility Assess Substrate Solubility start->solubility increase_reagent Increase Methylating Agent Excess check_reagents->increase_reagent Stoichiometry Issue purify_reagent Use Fresh/Purified Reagent check_reagents->purify_reagent Purity Issue increase_temp Increase Reaction Temperature check_conditions->increase_temp Kinetics Issue change_solvent Switch to More Polar Solvent check_conditions->change_solvent Polarity Issue screen_solvents Screen Co-solvents solubility->screen_solvents outcome Improved Yield increase_reagent->outcome purify_reagent->outcome increase_temp->outcome change_solvent->outcome screen_solvents->outcome

Caption: Troubleshooting workflow for low yield in N-methylation.

Reaction Pathway: N-Methylation of Quinoline

sub ts Transition State sub->ts SN2 Attack reagent + CH3-I reagent->ts prod ts->prod Iodide Counter-ion

Caption: SN2 mechanism for the N-methylation of quinoline with methyl iodide.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). N-Methylation of Indoles and Quinolines with a Green Reagent, Dimethyl Carbonate. Journal of Organic Chemistry, 66(25), 8568-8571. Available at: [Link]

  • Cantat, T., & Lefèvre, G. (2015). Catalytic Methylation of N-Heterocycles using Dimethyl Carbonate. Advanced Synthesis & Catalysis, 357(10), 2239-2245. Available at: [Link]

Technical Support Center: Overcoming Poor Yield in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Functionalization. Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, prized for their wide range of biological activities and applications.[1][2] However, the precise and high-yielding functionalization of the quinoline core presents significant synthetic challenges, from controlling regioselectivity to avoiding unwanted side reactions.[2][3]

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the C-H functionalization of quinolines, providing field-proven insights and actionable protocols to overcome poor reaction yields.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that frequently arise during quinoline functionalization experiments.

Q1: What are the primary reasons for low to no product yield in my quinoline C-H functionalization reaction?

A1: Low yields typically stem from a few core issues:

  • Catalyst Inactivity: The catalyst may be poisoned by impurities in reagents or solvents, or it may deactivate over the course of the reaction.[4][5]

  • Suboptimal Reaction Conditions: Parameters like temperature, pressure, and reaction time are critical. C-H activation often requires significant thermal energy to proceed efficiently.[6][7]

  • Poor Substrate Reactivity: The electronic and steric properties of your specific quinoline substrate or coupling partner may hinder the reaction. Electron-withdrawing groups, for example, can deactivate the ring system, making functionalization more difficult.[8]

  • Incorrect Solvent Choice: The solvent must be able to dissolve all reactants and be compatible with the catalyst system. Its polarity can significantly influence reaction rates.[9][10][11]

Q2: I am getting a mixture of products, particularly at the C2 and C8 positions. How can I improve regioselectivity?

A2: Controlling regioselectivity is a central challenge. The key lies in exploiting either the inherent electronics of the ring or using directing groups.[3][8]

  • Exploiting Inherent Reactivity: The C2 and C4 positions are naturally electron-deficient, making them susceptible to certain types of functionalization.[8]

  • Utilizing Directing Groups: This is the most powerful strategy for achieving high regioselectivity.

    • N-oxide: The oxygen of a quinoline N-oxide can chelate to the metal catalyst, directing functionalization to the C2 and C8 positions. The choice of metal can then further influence the C2/C8 ratio, with palladium often favoring C2 and rhodium showing preference for C8.[8][12][13]

    • 8-Aminoquinoline: This group acts as a robust bidentate directing group, almost exclusively guiding functionalization to the C8 position.[8][14]

Q3: What are the most common side reactions, and how can they be minimized?

A3: Be vigilant for several common side reactions:

  • Homocoupling: The coupling partner (e.g., an aryl halide or boronic acid) reacts with itself. This can often be suppressed by slowly adding the coupling partner or adjusting the catalyst-to-ligand ratio.

  • Reduction of the Quinoline Ring: If using reagents that can act as hydride sources, you may observe partial or full reduction of the quinoline core.[15][16]

  • Over-functionalization: Di- or even tri-substituted products can form, especially with highly activated substrates or prolonged reaction times.[8] To minimize this, use a stoichiometric amount of the coupling partner and monitor the reaction closely.

  • Decomposition: Sensitive functional groups on your substrate may not tolerate the reaction conditions, leading to decomposition or tar formation.[8]

Q4: My product appears to be decomposing during purification on a silica gel column. What should I do?

A4: This is a very common issue. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, which can lead to irreversible adsorption and decomposition.[17] To mitigate this, neutralize the silica gel by adding a small amount of a tertiary amine, like triethylamine (~1%), to your eluent system.[17]

Troubleshooting Guides

Use these guides to diagnose and solve specific experimental failures.

Problem 1: Low or No Conversion of Starting Material

If your reaction stalls or fails to initiate, systematically evaluate the following potential causes.

Potential Causes & Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst Deactivation/Poisoning The active metal center can be poisoned by trace impurities (water, oxygen, sulfur) or deactivated by strong coordination with the quinoline nitrogen or products.[4][18] Solutions: • Use freshly distilled, degassed, and anhydrous solvents and high-purity reagents.[17] • Consider using a pre-catalyst that is more robust or requires in-situ activation. • Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Insufficient Reaction Temperature C-H bond activation is an energetically demanding step with a high activation barrier.[8] Solutions: • Gradually increase the reaction temperature in 10-20 °C increments, carefully monitoring for product formation versus decomposition by TLC or GC-MS.[7] • Switch to a higher-boiling point solvent if necessary, ensuring it is compatible with your reaction chemistry.[10]
Poor Reagent Solubility If reactants are not fully dissolved, the reaction will be limited by mass transfer and appear sluggish or incomplete. Solutions: • Screen alternative solvents or solvent mixtures with different polarities (e.g., toluene, dioxane, DMF, NMP).[11] • Ensure the reaction is being stirred vigorously to maintain a homogenous mixture.
Incorrect Ligand Choice The ligand is critical for stabilizing the catalyst and modulating its electronic and steric properties to facilitate the catalytic cycle. Solutions: • If using a palladium catalyst, screen different phosphine or N-heterocyclic carbene (NHC) ligands. The ligand can drastically affect catalyst stability and activity.[19]
Troubleshooting Workflow: Low Conversion

start Low Yield/ No Conversion check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Assess Catalyst Activity (Increase Loading / Try New Batch) check_reagents->check_catalyst If reagents are pure optimize_temp Increase Temperature Incrementally check_catalyst->optimize_temp If catalyst is active optimize_solvent Screen Solvents for Solubility & Compatibility optimize_temp->optimize_solvent If still no improvement analyze Analyze Crude Mixture (Identify Byproducts) optimize_solvent->analyze If yield remains low

Caption: A logical workflow for troubleshooting low reaction conversion.

Problem 2: Poor Regioselectivity

Achieving functionalization at the desired position is paramount. If you are isolating a mixture of isomers, consider the following factors.

Factors Influencing Regioselectivity

regio Regioselectivity dg Directing Group (e.g., N-Oxide) regio->dg Directs metalation catalyst Catalyst Choice (Pd, Rh, Cu) regio->catalyst Influences chelation preference sterics Steric Hindrance regio->sterics Blocks access to certain sites electronics Substrate Electronics regio->electronics Determines inherent C-H acidity

Caption: Key factors governing the site of quinoline functionalization.

Potential Causes & Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Ineffective Directing Group (DG) For DG-mediated reactions (e.g., using N-oxides), the coordination between the DG and the metal center is the primary driver of selectivity.[8] Solutions: • Ensure the directing group was installed correctly and is stable under the reaction conditions. • For C8 selectivity, consider switching from an N-oxide to a stronger bidentate DG like 8-aminoquinoline.[14]
Suboptimal Catalyst/Ligand System Different metal catalysts have distinct electronic properties and coordination geometries, leading to different regiochemical outcomes.[3][12] Solutions:To favor C8: Rhodium-based catalysts have shown higher C8 selectivity compared to palladium in many N-oxide directed reactions.[12] • To favor C2: Palladium catalysts, such as Pd(OAc)₂, often exhibit a strong preference for C2 functionalization.[13][20]
Steric Hindrance Bulky substituents on the quinoline ring or the coupling partner can physically block the catalyst from accessing a specific C-H bond. The C8 position is particularly sensitive to steric effects.[12] Solutions: • If targeting a sterically hindered position, try using a catalyst with a smaller ligand set. • If possible, redesign the synthesis to use a less sterically demanding coupling partner.
Electronic Effects The inherent electronic nature of the quinoline ring and its substituents can compete with or override the directing group's influence. Solutions: • Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it. This can alter the relative acidity of C-H bonds and influence the site of metalation. Higher yields are often seen with electron-rich quinolines.[12] Be aware of these intrinsic biases when analyzing your results.

Reference Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol provides a robust starting point for a common and high-value transformation. It is adapted from established literature procedures.[8][20]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add Pd(OAc)₂, Ligand, & Base to an oven-dried reaction vessel add_reagents 2. Add Quinoline N-Oxide & Aryl Halide prep_vessel->add_reagents add_solvent 3. Add degassed solvent under inert atmosphere (N₂ or Ar) add_reagents->add_solvent heat 4. Heat to desired temperature (e.g., 100-120 °C) for 12-24h add_solvent->heat monitor 5. Monitor progress by TLC/GC-MS heat->monitor cool 6. Cool to RT, dilute with solvent, & filter through Celite monitor->cool extract 7. Concentrate filtrate & perform aqueous workup/extraction cool->extract purify 8. Purify by column chromatography (SiO₂ treated with 1% NEt₃) extract->purify

Sources

preventing byproduct formation in N-methylquinolin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing the formation of common byproducts. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and highly effective methods for the synthesis of this compound:

  • Eschweiler-Clarke Reaction: This is a reductive amination method that methylates a primary amine (6-aminoquinoline) using excess formic acid and formaldehyde. It is a one-pot reaction that is known for its simplicity and high yields. The reaction proceeds by forming an imine between the amine and formaldehyde, which is then reduced by formic acid.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It involves the reaction of a 6-haloquinoline (typically 6-bromoquinoline or 6-chloroquinoline) with methylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired this compound. What is it likely to be?

The most common byproduct in the synthesis of this compound is the over-methylated product, N,N-dimethylquinolin-6-amine . This occurs because the desired product, this compound (a secondary amine), is often more nucleophilic than the starting material, 6-aminoquinoline (a primary amine).[1] This increased nucleophilicity makes it more reactive towards the methylating agent, leading to a second methylation event.

Q3: Can the quinoline ring itself react under the conditions used for N-methylation?

Yes, under certain reductive conditions, the quinoline ring can be reduced to form 1,2,3,4-tetrahydroquinoline derivatives.[2] This is a potential side reaction to be aware of, especially when using strong reducing agents or harsh reaction conditions. The choice of a mild and selective reducing agent is crucial to avoid this unwanted transformation.

Troubleshooting Guide: Byproduct Formation

This section provides detailed solutions to common problems encountered during the synthesis of this compound.

Issue 1: Formation of N,N-dimethylquinolin-6-amine in the Eschweiler-Clarke Reaction

Question: My Eschweiler-Clarke reaction is producing a significant amount of N,N-dimethylquinolin-6-amine. How can I favor the formation of the mono-methylated product?

Answer: The formation of the tertiary amine is thermodynamically favored in the Eschweiler-Clarke reaction.[3] However, you can kinetically control the reaction to favor the secondary amine by carefully managing the stoichiometry of the reagents.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Excess Formaldehyde Using a large excess of formaldehyde will drive the reaction towards the di-methylated product as there is ample methylating agent available to react with the more nucleophilic secondary amine intermediate.Carefully control the stoichiometry. For the synthesis of the secondary amine, use 1.0 to 1.2 equivalents of formaldehyde relative to 6-aminoquinoline. For the tertiary amine, more than 2 equivalents would be used.[3]
High Reaction Temperature Higher temperatures can provide the activation energy needed for the second methylation step to occur more rapidly.Perform the reaction at a lower temperature. While the classical Eschweiler-Clarke reaction is often run at or near boiling,[3] try running the reaction at a more moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the slow conversion of the desired secondary amine to the tertiary amine.Monitor the reaction closely. Once the starting 6-aminoquinoline is consumed, work up the reaction to prevent further methylation.

Experimental Protocol: Optimized Eschweiler-Clarke for Mono-methylation

  • To a solution of 6-aminoquinoline (1.0 eq) in formic acid (5-10 eq), add formaldehyde (1.1 eq, typically as a 37% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS every hour.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Eschweiler_Clarke_Byproduct cluster_reagents Reagents 6-Aminoquinoline 6-Aminoquinoline This compound This compound (Desired Product) 6-Aminoquinoline->this compound Controlled Stoichiometry N,N-dimethylquinolin-6-amine N,N-dimethylquinolin-6-amine (Byproduct) 6-Aminoquinoline->N,N-dimethylquinolin-6-amine Excess Formaldehyde Formaldehyde_1 Formaldehyde (1.1 eq) Formic_Acid_1 Formic Acid Formaldehyde_2 Formaldehyde (>2 eq) Formic_Acid_2 Formic Acid This compound->N,N-dimethylquinolin-6-amine Further Reaction

Issue 2: Byproduct Formation in the Buchwald-Hartwig Amination

Question: I am attempting to synthesize this compound via a Buchwald-Hartwig amination of 6-bromoquinoline with methylamine, but I am getting a complex mixture of products. What could be going wrong?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Byproduct formation can arise from several sources, including side reactions of the starting materials, catalyst decomposition, or reactions involving the base.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Hydrodehalogenation The aryl halide can be reduced to the corresponding arene (quinoline in this case) in a side reaction. This is often promoted by the presence of water or other protic impurities.Ensure all reagents and solvents are anhydrous. Use a glovebox or Schlenk line techniques to set up the reaction under an inert atmosphere (e.g., argon or nitrogen).
Homocoupling of Aryl Halide The 6-bromoquinoline can couple with itself to form 6,6'-biquinoline. This is more likely to occur at high catalyst loadings or if the amination step is slow.Optimize the catalyst and ligand loading. Typically, 1-2 mol% of the palladium catalyst is sufficient. Ensure the chosen ligand promotes a fast rate of C-N bond formation.
Ligand Decomposition Some phosphine ligands can be sensitive to air or moisture, leading to the formation of phosphine oxides and loss of catalytic activity.Use air-stable pre-catalysts or handle ligands under an inert atmosphere.
Inappropriate Base The choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete conversion.Sodium tert-butoxide (NaOtBu) is a common and effective base for this reaction. Other bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can also be effective, depending on the specific ligand and substrate.

Experimental Protocol: Buchwald-Hartwig Amination for this compound

  • In a glovebox, add 6-bromoquinoline (1.0 eq), a palladium pre-catalyst (e.g., Pd2(dba)3, 1 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Add methylamine (1.2-1.5 eq, can be added as a solution in THF or generated in situ).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify by column chromatography.

Buchwald_Hartwig_Troubleshooting cluster_reactants Reactants & Conditions cluster_products Products & Byproducts 6-Bromoquinoline 6-Bromoquinoline Desired_Product This compound 6-Bromoquinoline->Desired_Product Hydrodehalogenation Quinoline 6-Bromoquinoline->Hydrodehalogenation Moisture Homocoupling 6,6'-Biquinoline 6-Bromoquinoline->Homocoupling High Catalyst Loading Methylamine Methylamine Methylamine->Desired_Product Catalyst Pd Catalyst & Ligand Catalyst->Desired_Product Base Base Base->Desired_Product Solvent Solvent Solvent->Desired_Product

Purification Strategies

Question: How can I effectively separate this compound from N,N-dimethylquinolin-6-amine?

Answer: The separation of these two closely related compounds can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method. A carefully optimized gradient elution on silica gel is required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The di-methylated product is less polar and will typically elute first.

  • Acid-Base Extraction: While both compounds are basic, there might be a slight difference in their pKa values. A careful, multi-step acid-base extraction could potentially enrich one compound over the other, but complete separation is unlikely with this method alone.

  • Recrystallization: If the crude product is a solid, fractional recrystallization from a suitable solvent system might be possible, but this often requires significant trial and error.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]

  • Hartwig, J. F. Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2011; pp 1–102. [Link]

  • Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]

  • Couturier, M.; et al. Catalytic Hydrogenation of Quinolines: A Review. Chem. Rev.2015 , 115 (1), 1-53. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

Sources

Technical Support Center: Optimization of HPLC Methods for N-methylquinolin-6-amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method optimization, ensuring robust and reliable analytical results.

Introduction to the Analyte: this compound

This compound is an aromatic amine, and its basic nature presents specific challenges in reversed-phase HPLC. The primary amino group and the nitrogen in the quinoline ring can interact with the stationary phase in undesirable ways, leading to poor peak shapes and inconsistent results. Understanding these interactions is key to developing a successful analytical method.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format, providing step-by-step solutions and the underlying scientific principles.

Peak Shape Issues

Question 1: My this compound peak is tailing significantly. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.[1] The primary cause is the interaction between the positively charged amine groups on your analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3] This secondary ionic interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.[1]

Here’s a systematic approach to resolving peak tailing:

  • Mobile Phase pH Adjustment: This is the most critical parameter.

    • Mechanism: By lowering the pH of the mobile phase, you can suppress the ionization of the silanol groups.[1] At a pH of 3 or lower, the majority of silanol groups will be protonated (Si-OH) and therefore neutral, minimizing the ionic interaction with your protonated basic analyte.[1]

    • Protocol:

      • Start with a mobile phase containing a buffer at a pH of around 3.0 (e.g., 20 mM potassium phosphate buffer).[4]

      • If tailing persists, incrementally decrease the pH to 2.5.

      • Ensure your column is stable at low pH. Columns with bulky side chains (like StableBond) or hybrid silica columns are designed for better stability under acidic conditions.[5]

  • Column Selection: Not all C18 columns are the same.

    • Mechanism: Modern HPLC columns are designed to minimize the impact of residual silanols.

    • Recommendations:

      • High-Purity, Type B Silica Columns: These columns have a lower metal content and fewer acidic silanol groups compared to older Type A silica.[1]

      • End-Capped Columns: Most modern columns are "end-capped," meaning the residual silanol groups are chemically bonded with a small, less-polar group (like a trimethylsilyl group) to shield them from interacting with the analyte.[5] Double and triple end-capping further reduces these interactions.[5]

      • Alternative Stationary Phases: Consider columns with stationary phases that are more inert or offer different selectivity, such as those with embedded polar groups or phenyl-hexyl phases.[5][6][7] Polymer-based or hybrid silica columns are also excellent alternatives as they have a reduced number of accessible silanol groups.[1]

  • Use of Mobile Phase Additives (Use with Caution):

    • Mechanism: Additives like triethylamine (TEA) are basic compounds that act as "silanol blockers." They compete with your analyte for the active silanol sites, thereby reducing peak tailing.[1]

    • Protocol:

      • Add a low concentration of TEA (e.g., 10-20 mM) to your mobile phase.[1]

      • Be aware that TEA can shorten column lifetime and may be problematic for LC-MS applications due to ion suppression.

Question 2: I'm observing peak fronting. What could be the cause?

Answer:

Peak fronting is less common than tailing for basic compounds but can occur due to a few reasons:

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front.

    • Solution: Reduce the injection volume or the concentration of your sample.[8] You can test this by preparing a dilution series of your sample and injecting them. If the peak shape improves with lower concentrations, you are likely overloading the column.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent that is as weak as possible while still ensuring your analyte remains dissolved.

Retention and Resolution Issues

Question 3: I am not getting enough retention for this compound on my C18 column. How can I increase its retention time?

Answer:

Low retention in reversed-phase HPLC means your analyte is too polar under the current conditions and is spending more time in the mobile phase than in the non-polar stationary phase. Here are ways to increase retention:

  • Decrease the Organic Solvent Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar, encouraging your non-polar analyte to interact more with the stationary phase.

  • Change the Organic Solvent: Methanol is a less eluotropic (weaker) solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol (you may need to adjust the percentage) can increase retention.

  • Increase the Mobile Phase pH: While low pH is good for peak shape, if your analyte is a base, increasing the pH towards its pKa will decrease its ionization, making it less polar and more retained on a reversed-phase column. However, be cautious as this can re-introduce peak tailing. A compromise on pH may be necessary. Ensure your column is stable at higher pH values (pH > 8); specialized columns are required for this.[5]

Question 4: How can I improve the resolution between this compound and a closely eluting impurity?

Answer:

Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity due to different interactions (e.g., pi-pi interactions with acetonitrile).[3]

    • Adjust the pH: A small change in pH can alter the ionization state of your analyte or the impurity, potentially leading to a significant change in retention and improved separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step.

    • Phenyl-Hexyl Column: These columns provide alternative selectivity, particularly for aromatic compounds, due to pi-pi interactions between the phenyl rings of the stationary phase and your analyte.[3][7]

    • Embedded Polar Group (EPG) Column: These columns can also offer different selectivity and are often compatible with highly aqueous mobile phases.

  • Adjust the Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method would be:

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Formic acid or 20 mM phosphate buffer in water, pH adjusted to 2.5-3.0.[11]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic gradient from 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm, but a UV scan is recommended).[7]

  • Column Temperature: 30 °C.[7]

Q2: My system pressure is fluctuating. What should I check?

A2: Pressure fluctuations are often due to issues with the pump or air in the system.

  • Check for Air Bubbles: Ensure your mobile phase is properly degassed. If you see air bubbles in the tubing, purge the pump.[12]

  • Pump Check Valves: Faulty or dirty check valves can cause pressure fluctuations. You may need to sonicate them in isopropanol or replace them.[12]

  • Leaks: Check all fittings for any signs of leaks.[13]

  • Mobile Phase Mixing: If you are using a gradient with poorly miscible solvents, this can cause pressure fluctuations. Ensure your solvents are miscible in all proportions used.[13]

Q3: How do I perform a forced degradation study for this compound to develop a stability-indicating method?

A3: Forced degradation studies are essential to demonstrate that your method can separate the active pharmaceutical ingredient (API) from its degradation products.[14] The typical stress conditions are:

  • Acid Hydrolysis: Treat the analyte with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a set period.[15]

  • Base Hydrolysis: Treat the analyte with a base (e.g., 0.1 N NaOH) at an elevated temperature.[15]

  • Oxidation: Treat the analyte with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[16]

  • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose the analyte (in solid and solution form) to UV and visible light in a photostability chamber.[15]

The goal is to achieve 5-20% degradation of the API.[14] The stressed samples are then analyzed by your HPLC method to ensure that all degradation peaks are well-resolved from the main peak.

Q4: What are the key parameters to evaluate during HPLC method validation for this compound analysis?

A4: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Forced degradation studies are key here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.[17]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.[17][18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[17][18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[18]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Data and Workflow Visualization

Tables for Method Development

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mm (End-capped, high-purity silica)Good starting point for aromatic amines, end-capping minimizes silanol interactions.[5][10]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses silanol ionization, improving peak shape for basic compounds.[1] Volatile, good for LC-MS.
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CProvides good efficiency and reproducibility.[7]
Injection Vol. 10 µLA reasonable starting volume to avoid overload.
Detection UV at 254 nm or λmaxQuinoline derivatives generally absorb well in this region.[7]

Table 2: Troubleshooting Peak Tailing

StrategyActionExpected Outcome
pH Adjustment Decrease mobile phase pH to < 3Sharper, more symmetrical peaks.[1]
Column Change Use a column with a different stationary phase (e.g., Phenyl-Hexyl) or a modern, highly end-capped C18.Improved peak shape and potentially different selectivity.[5][7]
Temperature Increase column temperatureMay reduce tailing by improving mass transfer, but can also affect selectivity.[9]
Additive Add a small amount of TEA to the mobile phaseSymmetrical peaks, but potential for column damage and MS incompatibility.[1]
Experimental Workflows

HPLC_Troubleshooting_Workflow cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Start Poor Peak Shape (Tailing/Fronting) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 with Acid (e.g., Formic) Check_pH->Adjust_pH No Check_Column Is Column Modern & End-Capped? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a High-Purity, End-Capped Column or Phenyl-Hexyl Check_Column->Change_Column No Check_Overload Is Sample Overloaded? Check_Column->Check_Overload Yes Change_Column->Check_Overload Reduce_Conc Reduce Injection Volume or Sample Concentration Check_Overload->Reduce_Conc Yes Solution Symmetrical Peak Achieved Check_Overload->Solution No Reduce_Conc->Solution

Caption: Troubleshooting workflow for poor peak shape.

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation cluster_final Finalization Start Define Analytical Goal Select_Column Select Column (e.g., C18) Start->Select_Column Select_MP Select Mobile Phase (Aqueous Buffer & Organic) Select_Column->Select_MP Optimize Optimize Gradient, pH, Temperature Select_MP->Optimize Check_SST Perform System Suitability Test Optimize->Check_SST Check_SST->Optimize Fail Validate Validate Method (ICH Guidelines) - Specificity - Linearity - Accuracy - Precision Check_SST->Validate Pass Final_Method Finalized & Validated HPLC Method Validate->Final_Method

Caption: General workflow for HPLC method development and validation.

References

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Validation & Comparative

A Comparative Guide to N-methylquinolin-6-amine and Its Positional Isomers: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] The position of substituents on the quinoline ring system dramatically influences the molecule's physicochemical properties and pharmacological effects. This guide provides an in-depth technical comparison of N-methylquinolin-6-amine and its positional isomers, offering insights into their synthesis, chemical characteristics, and differential biological performance supported by experimental data.

Introduction to Quinoline Isomers

Quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2][3] The positions on the quinoline ring are numbered, allowing for a diverse array of isomers when substituted. This guide focuses on the N-methylaminoquinoline series, where a methylamino group is systematically moved around the benzene portion of the quinoline core. The seemingly subtle shift in the position of the N-methylamino group can lead to profound differences in electronic distribution, steric hindrance, and hydrogen bonding potential, thereby altering the molecule's interaction with biological targets.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Properties such as lipophilicity (logP), acidity (pKa), and solubility directly impact absorption, distribution, metabolism, and excretion (ADME). While comprehensive experimental data for all N-methylaminoquinoline isomers is not always available in a single comparative study, we can synthesize available data and predict trends based on the substituent's position.

Table 1: Comparative Physicochemical Properties of Amino and Methylquinoline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
N-methylquinolin-2-amineC10H10N2158.201.94.5
N-methylquinolin-3-amineC10H10N2158.201.85.1
N-methylquinolin-4-amineC10H10N2158.201.79.2
N-methylquinolin-5-amineC10H10N2158.201.95.4
This compound C10H10N2 158.20 1.9 5.6
N-methylquinolin-7-amineC10H10N2158.201.95.8
N-methylquinolin-8-amineC10H10N2158.201.95.3

Note: Predicted values are generated from chemical software and databases and should be used as a guide. Experimental validation is recommended.

The position of the nitrogen atom in the quinoline ring and the location of the methylamino group influence the basicity (pKa) of the isomers. For instance, the N-methylquinolin-4-amine is predicted to be significantly more basic than its counterparts. This is due to the electronic influence of the quinoline nitrogen on the 4-position. These differences in physicochemical properties are expected to influence the isomers' biological activities.

Synthesis of N-methylaminoquinoline Isomers

The synthesis of N-methylaminoquinoline isomers can be achieved through various established synthetic routes. A common strategy involves the nucleophilic aromatic substitution of a corresponding chloroquinoline with methylamine. Another approach is the reductive amination of an aminoquinoline with formaldehyde.

General Synthesis Workflow

Synthesis Workflow cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Reductive Amination Chloroquinoline Chloroquinoline Reaction_A Nucleophilic Aromatic Substitution Chloroquinoline->Reaction_A Methylamine Methylamine Methylamine->Reaction_A N-methylaminoquinoline N-methylaminoquinoline Reaction_A->N-methylaminoquinoline Aminoquinoline Aminoquinoline Reaction_B Reductive Amination Aminoquinoline->Reaction_B Formaldehyde Formaldehyde Formaldehyde->Reaction_B Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction_B N-methylaminoquinoline_B N-methylaminoquinoline Reaction_B->N-methylaminoquinoline_B

Caption: General synthetic routes to N-methylaminoquinolines.

Experimental Protocol: Synthesis of 4-Methylaminoquinoline Derivatives

A robust synthetic route for 4-methylaminoquinoline analogues involves an in situ tert-butoxycarbonyl (Boc) deprotection–methylation cascade, followed by a microwave-assisted fusion with a 4-chloroquinoline nucleus.[4]

Step 1: N-methylation of Amino Acid Amides

  • To a solution of the carbamate-protected amino acid amide in an appropriate solvent, add a reducing agent like Red-Al.

  • The reaction is typically carried out at temperatures ranging from 0 °C to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction to isolate the N-methylated secondary amine.

Step 2: Fusion with 4-Chloroquinoline

  • Combine the N-methylated secondary amine with 4,7-dichloroquinoline or 4-chloro-7-trifluoromethylquinoline in the presence of phenol.

  • Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (e.g., 30 minutes).

  • Purify the resulting 4-N-(methyl)-4-aminoquinoline derivative using column chromatography.[4]

Comparative Biological Activity

The biological activity of quinoline derivatives is vast, with demonstrated efficacy as anticancer, antimalarial, antibacterial, and antifungal agents. The position of the N-methylamino group is a key determinant of the potency and selectivity of these compounds.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[6]

Table 2: Comparative Cytotoxicity of Aminoquinoline Derivatives (IC50 in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast8.73[7]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7BreastPotent[8]
8-Amino-7-methyl-quinoline---[9]
8-Aminoquinoline glycoconjugate 17HCT 116Colon116.4 ± 5.9[2]
8-Aminoquinoline glycoconjugate 17MCF-7Breast78.1 ± 9.3[2]
8-HydroxyquinolineHCT 116Colon9.33 ± 0.22[2]

Note: This table includes data on various aminoquinoline derivatives to illustrate the range of cytotoxic potencies. Direct comparative data for all N-methylaminoquinoline isomers is limited.

The data suggests that substitutions on the quinoline ring and the nature of the amino side chain significantly impact cytotoxicity. For instance, a 7-chloro substitution on the quinoline ring can enhance anticancer activity.[7]

Antimicrobial Activity

Quinoline derivatives are a well-established class of antimicrobial agents.[10] Their mechanism of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV.

Table 3: Comparative Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosaReference
6-amino-8-methylquinolone derivativeActive--[11]
2-chloro-6-methylquinoline derivativesActive (some)Active (some)Active (some)[12]
5- and 6-hydroxy substituted 4-aminoquinolinesSlight activitySlight activitySlight activity[13]

Note: This table presents data for various quinoline derivatives to highlight their antimicrobial potential. MIC values are highly dependent on the specific derivative and the bacterial strain tested.

The presence of a methyl group at the C-8 position coupled with an amino group at C-6 has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[11]

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of N-methylaminoquinoline isomers, standardized protocols for key biological assays are essential.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-methylaminoquinoline isomers for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[14]

MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate Incubate Overnight Start->Incubate Treat Treat with Quinoline Isomers Incubate->Treat Incubate_2 Incubate (e.g., 48h) Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Solubilize Add Solubilization Buffer Incubate_3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the N-methylaminoquinoline isomers in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI or EUCAST guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

Conclusion and Future Directions

This guide highlights the importance of positional isomerism in the N-methylaminoquinoline series, demonstrating how subtle structural changes can significantly impact physicochemical properties and biological activities. While direct comparative data for all isomers is not yet comprehensive, the available information underscores the potential of this chemical space for the discovery of novel therapeutic agents.

Future research should focus on the systematic synthesis and parallel screening of a complete set of N-methylaminoquinoline isomers to establish clear structure-activity relationships. Such studies will provide a more comprehensive understanding of how the position of the N-methylamino group influences biological activity and will guide the rational design of more potent and selective quinoline-based drugs.

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Part 1: Anticancer Activity of N-Substituted 6-Aminoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of N-Substituted Quinolin-6-amine Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its versatile heterocyclic structure allows for extensive functionalization, leading to derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3] This guide provides a comparative analysis of the biological activities of derivatives based on the 6-aminoquinoline core, with a particular focus on how N-substitution at the 6-amino position and modifications to the quinoline ring influence efficacy.

While direct comparative studies on N-methylquinolin-6-amine are not extensively documented, a wealth of research on closely related 6-aminoquinoline and 6-aminoquinoxaline analogs provides profound insights into the structure-activity relationships (SAR) governing their therapeutic potential.[4][5] This guide will synthesize these findings to offer a comprehensive overview for researchers and drug development professionals.

The development of novel anticancer agents is a primary focus for the application of quinoline derivatives. These compounds exert their effects through various mechanisms, including kinase inhibition, induction of apoptosis, and disruption of cell cycle regulation.[6][7]

Mechanism of Action: Kinase Inhibition

Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The quinoline scaffold serves as an effective backbone for designing potent kinase inhibitors.[8] For instance, several quinoline-based drugs, such as Bosutinib, have been approved for cancer treatment, targeting specific tyrosine kinases.[6]

Derivatives are often designed to target key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to potent antitumor effects.[7]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline-Chalcone Hybrid (e.g., 39, 40) Inhibitor->PI3K inhibits

Figure 1. Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Structure-Activity Relationship (SAR) and Comparative Efficacy

The antiproliferative potency of these derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the 6-amino group. Research on the closely related 2,3-substituted quinoxalin-6-amine scaffold has been particularly illuminating.[4][5]

1. Substitution on the 6-Amino Group: The functionalization of the 6-amino group is a critical determinant of biological activity. Converting the amine to ureas, thioureas, or sulfonamides can dramatically enhance potency. A study on quinoxalin-6-amine analogs revealed that urea derivatives, particularly those with furan moieties, exhibited significant antiproliferative activity.[4]

2. Substitution on the Heterocyclic Core: Modifications at other positions of the quinoline/quinoxaline ring system also play a crucial role. For example, introducing bulky or electron-withdrawing groups can influence binding affinity to target proteins and alter the molecule's pharmacokinetic properties.

The following table summarizes the antiproliferative activity of selected quinoline and quinoxaline derivatives against various cancer cell lines.

Compound IDCore ScaffoldSubstitution at 6-aminoOther SubstituentsCell LineIC₅₀ (µM)Reference
12e QuinolineChalcone Linkage4-fluorophenylMGC-8031.38[6]
HCT-1165.34[6]
MCF-75.21[6]
3c QuinolineSulfonamide8-hydroxy, N-methylpropargylC-32 (Melanoma)< 100[9][10]
MDA-MB-231 (Breast)< 100[9][10]
A549 (Lung)< 100[9][10]
7c QuinoxalinePhenylurea2,3-bis(furan-2-yl)A549 (Lung)1.9[4][11]
PC3 (Prostate)2.5[4][11]
SKOV3 (Ovarian)2.1[4][11]

Data compiled from multiple sources, showcasing the potency of various derivatives.[4][6][9][10][11]

The data clearly indicates that converting the 6-amino group into more complex functionalities like chalcones or ureas can lead to compounds with low micromolar potency. Compound 7c , a bisfuranylquinoxalineurea analog, was shown to induce apoptosis through caspase 3/7 activation and PARP cleavage.[4][11]

Part 2: Antimicrobial Activity of N-Substituted 6-Aminoquinoline Analogs

Quinoline derivatives have long been studied for their antimicrobial properties.[3] The core structure is found in several antibacterial and antimalarial drugs.[3] Modifications across the quinoline ring system can yield compounds with potent activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi.

Comparative Efficacy and Spectrum of Activity

The antimicrobial potency is dictated by the specific substituents. For instance, the introduction of a halogen, such as bromine or chlorine, at various positions on the quinoline ring is a common strategy to enhance activity.[3] Similarly, derivatizing the core with hydrazone functionalities has been shown to produce compounds with a broad spectrum of antimicrobial action.[3]

The table below compares the antimicrobial activity of different quinoline derivatives, typically measured as the Minimum Inhibitory Concentration (MIC).

Compound ClassSubstituentsTarget OrganismMIC (µg/mL)Reference
Bromo Quinoline Hydrazones 6-Bromo, 2-methyl, various hydrazonesS. aureus (Gram+)75 - 125[3]
E. coli (Gram-)75 - 125[3]
6-amino-4-methyl-1H-quinolin-2-one Derivatives Various sulfonyl/benzoyl moietiesBacillus cereus3.12 - 50[12]
E. coli3.12 - 50[12]
C. albicans (Fungus)Potentially Active[12]
Quinolinequinones (QQ series) Aminophenyl ring substitutionsStaphylococcus spp. (Resistant)1.22 - 9.76[13]
C. albicans (Fungus)4.88[13]

MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.[3][12][13]

The results demonstrate that strategic substitution can lead to highly potent antimicrobial agents. For example, certain quinolinequinone derivatives (QQ2, QQ6) showed activity against clinically resistant Staphylococcus species that exceeded that of the reference antibiotic cefuroxime.[13] Furthermore, computational studies combined with in vitro screening have successfully identified novel quinoline derivatives that act as inhibitors of the peptide deformylase (PDF) enzyme, a crucial target in bacteria.[12]

Part 3: Experimental Protocols

To ensure scientific rigor and reproducibility, the methods used to evaluate these compounds must be robust and well-defined. Below are standardized protocols for assessing the cytotoxic and antimicrobial activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

MTT_Assay_Workflow Start Start Seed 1. Seed Cancer Cells in 96-well plates (5,000-10,000 cells/well) Start->Seed Incubate1 2. Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add Serial Dilutions of Quinoline Derivatives Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL of 5 mg/mL solution) Incubate2->AddMTT Incubate3 6. Incubate for 4h (Formation of formazan crystals) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO, 100 µL) Incubate3->Solubilize Measure 8. Measure Absorbance at 570 nm Solubilize->Measure Analyze 9. Calculate IC₅₀ Values Measure->Analyze End End Analyze->End

Figure 2. Workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium.

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The N-substituted 6-aminoquinoline framework is a highly promising scaffold for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications to the 6-amino group and the quinoline core are pivotal in determining biological potency and specificity. As anticancer agents, derivatives functionalized as ureas or linked to chalcones show significant efficacy, often by targeting critical cell signaling pathways like PI3K/Akt/mTOR. As antimicrobial agents, substitutions with halogens and hydrazones can produce compounds with broad-spectrum activity against clinically relevant pathogens. The provided protocols offer a standardized foundation for the continued exploration and optimization of this versatile chemical class.

References

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel small molecule, N-methylquinolin-6-amine. While comprehensive data on this specific molecule is emerging, its quinoline core structure is prevalent in numerous kinase inhibitors. Therefore, we will proceed with the well-founded hypothesis that this compound acts as a protein kinase inhibitor.

This document is not a rigid protocol but a dynamic guide. It is designed to be adapted, emphasizing the causality behind experimental choices and ensuring that each stage of the investigation builds upon the last, creating a self-validating system of inquiry. We will compare the hypothetical performance of this compound against well-characterized, commercially available kinase inhibitors to provide a clear benchmark for its potency and selectivity.

The Investigative Workflow: A Multi-Pillar Approach

Our approach to MoA validation is built on a logical progression from broad, unbiased screening to highly specific target engagement and functional cellular assays. This ensures a comprehensive understanding of the compound's biological activity, from direct protein interaction to its downstream cellular consequences.

cluster_0 Phase 1: Target Discovery & Initial Validation cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Phase 3: Global Impact & Off-Target Analysis Kinome Profiling Kinome Profiling CETSA CETSA Kinome Profiling->CETSA Identifies Primary Targets NanoBRET NanoBRET CETSA->NanoBRET Confirms Intracellular Binding Reporter Assay Reporter Assay NanoBRET->Reporter Assay Links Binding to Pathway Activity Phosphoproteomics Phosphoproteomics Reporter Assay->Phosphoproteomics Provides Unbiased Global View Final MoA Final MoA Phosphoproteomics->Final MoA Defines On- and Off-Target Effects

Caption: A logical workflow for MoA validation.

Phase 1: Unbiased Kinase Profiling and Target Identification

The foundational step is to understand the compound's selectivity across the human kinome. A broad biochemical screen provides an unbiased view of potential targets and off-targets, which is crucial for predicting both efficacy and potential toxicity.[1][2][3][4]

Experiment 1: In Vitro Kinome Profiling

Scientific Rationale: Kinome profiling services utilize panels of hundreds of purified kinases to determine a compound's inhibitory activity at a fixed concentration.[4] This initial pass-fail screen quickly identifies the kinases most sensitive to this compound, guiding all subsequent validation efforts. We will compare our compound to Dasatinib , a well-known multi-kinase inhibitor, to benchmark its selectivity profile.

Detailed Protocol: Activity-Based Biochemical Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Dasatinib in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single concentration (e.g., 1 µM) against a panel of over 300 human kinases.

  • Reaction Initiation: Kinase reactions are typically initiated by the addition of ATP. The specific kinase, substrate, and buffer conditions are proprietary to the service provider (e.g., Reaction Biology, Carna Biosciences).[4]

  • Data Acquisition: Kinase activity is measured, often by quantifying the amount of phosphorylated substrate, typically using radiometric (³³P-ATP) or fluorescence-based methods.

  • Data Analysis: Results are expressed as a percentage of remaining kinase activity relative to a DMSO vehicle control. A significant reduction (e.g., >80% inhibition) flags a potential target.

Hypothetical Data Presentation:

Kinase TargetThis compound (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
Aurora Kinase A 95% 88%
Aurora Kinase B 92% 85%
ABL145%99%
SRC30%98%
VEGFR215%91%
... (300+ other kinases)<10%Varies

Interpretation: The hypothetical data suggests that this compound is a potent and selective inhibitor of Aurora Kinases A and B, with significantly fewer off-targets compared to the broader-spectrum inhibitor Dasatinib. This positions Aurora Kinases as our primary targets for validation.

Phase 2: Confirming Direct Target Engagement in a Cellular Context

Biochemical assays are informative but lack the complexity of a live-cell environment. It is critical to confirm that this compound can enter cells and physically bind to its intended targets.[5][6][7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[9][10][11][12][13]

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[11] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly infer binding. An increase in the protein's melting temperature (Tagg) upon compound treatment is direct evidence of target engagement.[11][12]

cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Analysis cluster_3 Result Cells Cells Cells + Compound Cells + Compound Cells->Cells + Compound Incubate Heated Lysate Heated Lysate Cells + Compound->Heated Lysate Heat Gradient Soluble Fraction Soluble Fraction Heated Lysate->Soluble Fraction Centrifuge Western Blot Western Blot Soluble Fraction->Western Blot Quantify Target Thermal Shift Thermal Shift Western Blot->Thermal Shift Increased Stability

Caption: The experimental workflow for CETSA.

Detailed Protocol: CETSA for Aurora Kinase A

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, known to express Aurora Kinase A) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]

  • Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western Blot using a specific antibody for Aurora Kinase A.

  • Quantification: Quantify the band intensities and plot them against temperature to generate melting curves.

Hypothetical Data Presentation:

CompoundTarget ProteinApparent Tagg (°C)Thermal Shift (ΔTagg)
DMSO (Vehicle)Aurora Kinase A48.5°C-
This compound (10 µM) Aurora Kinase A 56.0°C +7.5°C
Staurosporine (10 µM)Aurora Kinase A54.5°C+6.0°C
DMSO (Vehicle)GAPDH (Control)65.0°C-
This compound (10 µM) GAPDH (Control) 65.2°C +0.2°C

Interpretation: A significant thermal shift of +7.5°C for Aurora Kinase A in the presence of this compound provides strong evidence of direct target engagement within intact cells. The lack of a shift for the control protein, GAPDH, demonstrates the specificity of the interaction.

Phase 3: Linking Target Engagement to Cellular Function

Confirming that the compound binds its target is crucial, but we must also demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the downstream signaling pathway.[14][15][16]

Experiment 3: Pathway-Specific Reporter Gene Assay

Scientific Rationale: Reporter gene assays are a highly effective tool for measuring the activity of a specific signaling pathway.[17][18][19][20] Aurora Kinase A is a key regulator of mitosis. Its inhibition leads to cell cycle arrest, a process controlled by transcription factors like FOXM1. We can use a reporter construct where the expression of a reporter gene (e.g., Luciferase) is driven by a promoter containing binding sites for FOXM1. A decrease in luciferase activity upon treatment with this compound would indicate functional inhibition of the Aurora Kinase A pathway.[21]

Detailed Protocol: FOXM1-Luciferase Reporter Assay

  • Vector Transfection: Co-transfect cells (e.g., HEK293T) with a FOXM1-luciferase reporter vector and a constitutively expressed control vector (e.g., Renilla luciferase for normalization).[22]

  • Compound Treatment: After 24 hours, treat the transfected cells with a dose-response curve of this compound and a known Aurora Kinase inhibitor like Alisertib.

  • Cell Lysis: After 16-24 hours of treatment, lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against compound concentration to determine the IC50 value.

Hypothetical Data Presentation:

CompoundAssay TypeIC50 Value
This compound FOXM1 Reporter Assay75 nM
Alisertib (Comparator)FOXM1 Reporter Assay50 nM
Sunitinib (Negative Control)FOXM1 Reporter Assay>10 µM

Interpretation: An IC50 value of 75 nM in a pathway-specific reporter assay demonstrates that this compound not only binds to Aurora Kinase A but also functionally inhibits its downstream signaling pathway in living cells at a pharmacologically relevant concentration.

Phase 4: Global Phosphoproteomic Profiling

To achieve the highest level of confidence in the MoA and to uncover any unexpected off-target effects, an unbiased global analysis is required. Mass spectrometry-based phosphoproteomics provides a snapshot of thousands of phosphorylation events across the entire proteome.[23][24][25][26][27][28]

Experiment 4: Quantitative Phosphoproteomics

Scientific Rationale: By comparing the phosphoproteome of cells treated with this compound versus a vehicle control, we can identify all phosphorylation sites that are significantly up- or down-regulated. This powerful technique can confirm the inhibition of known substrates of Aurora Kinase A and simultaneously reveal novel or off-target kinase inhibition.[23][27]

Detailed Protocol: SILAC-based Phosphoproteomic Analysis

  • Cell Labeling: Grow two populations of cells, one in "light" media and one in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).

  • Treatment: Treat the "heavy"-labeled cells with this compound and the "light"-labeled cells with DMSO.

  • Lysis and Digestion: Combine equal amounts of protein from both cell populations, lyse, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[23]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the "heavy" vs. "light" phosphopeptides. A significant decrease in the heavy/light ratio for a known Aurora Kinase A substrate confirms on-target activity. New peptides with altered ratios may indicate off-target effects.

Hypothetical Data Presentation:

PhosphositeProteinKnown KinaseFold Change (Compound/Vehicle)Interpretation
Ser10-H3.3 Histone H3.3Aurora Kinase B 0.15 On-Target Effect Confirmed
Ser331-TACC3 TACC3Aurora Kinase A 0.21 On-Target Effect Confirmed
Ser473-AKT1mTORC2AKT10.95No Off-Target Effect
Tyr204-ERK1MEK1ERK11.05No Off-Target Effect

Interpretation: The significant and specific downregulation of phosphorylation on known substrates of Aurora Kinases A and B provides definitive, systems-level evidence of the on-target MoA of this compound. The lack of significant changes in other major signaling pathways (e.g., AKT, ERK) reinforces its selectivity.

Conclusion: A Validated Mechanism of Action

By systematically progressing through this multi-tiered validation workflow, we have constructed a robust and compelling case for the mechanism of action of this compound. Our integrated data demonstrates that the compound:

  • Selectively targets Aurora Kinases A and B in biochemical assays.

  • Directly engages these targets inside living cells.

  • Functionally inhibits the downstream mitotic signaling pathway.

  • Induces specific changes in the cellular phosphoproteome consistent with on-target Aurora Kinase inhibition.

This rigorous, evidence-based approach provides the confidence needed for further preclinical and clinical development, establishing this compound as a promising and selective Aurora Kinase inhibitor.

References

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A Senior Application Scientist's Guide to the Synthesis of N-methylquinolin-6-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-methylquinolin-6-amine

This compound is a crucial substituted quinoline scaffold, a structural motif prevalent in a vast array of biologically active compounds and functional materials. Quinoline derivatives are cornerstones in medicinal chemistry, exhibiting therapeutic properties that include anticancer, antimicrobial, and anti-inflammatory activities[1]. The N-methyl-6-amino substitution, in particular, serves as a key building block for more complex molecules, making its efficient and scalable synthesis a topic of considerable interest in pharmaceutical and materials science research.

This guide provides an in-depth comparative analysis of three prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of their performance based on yield, reaction conditions, and scalability considerations. Our objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific application, whether for small-scale discovery or large-scale production.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and highly efficient method for synthesizing aryl amines from aryl halides[2][3]. This approach is particularly well-suited for coupling 6-bromoquinoline with methylamine.

Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) complex undergoes oxidative addition into the C-Br bond of 6-bromoquinoline. The resulting Pd(II) complex coordinates with methylamine. In the presence of a strong base, the amine is deprotonated to form a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond, yielding this compound and regenerating the Pd(0) catalyst[1][3]. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are preferred as they facilitate both the oxidative addition and the final reductive elimination steps[1].

Experimental Protocol: Buchwald-Hartwig Synthesis
  • Materials:

    • 6-Bromoquinoline (1.0 equiv)

    • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

    • Add 6-bromoquinoline (1.0 equiv) to the tube.

    • Add anhydrous, degassed toluene (or dioxane) via syringe to dissolve/suspend the solids.

    • Add the methylamine solution (1.5 equiv) dropwise to the stirred mixture at room temperature.

    • Seal the Schlenk tube and heat the reaction mixture to 100–110 °C.

    • Stir for 12–24 hours, monitoring the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield pure this compound.[1]

Workflow Diagram: Buchwald-Hartwig Amination

start_end start_end process process condition condition io io A Start: Prepare Inert Atmosphere B Add Pd₂(dba)₃, Xantphos, NaOtBu & 6-Bromoquinoline to Schlenk Tube A->B C Add Anhydrous Toluene B->C D Add Methylamine Solution C->D E Heat Reaction (100-110 °C, 12-24h) D->E F Monitor by TLC/LC-MS E->F G Reaction Complete? F->G G->E No H Aqueous Workup: Quench, Extract, Dry G->H Yes I Purify by Column Chromatography H->I J Product: This compound I->J K End J->K

Caption: Workflow for Buchwald-Hartwig synthesis of this compound.

Route 2: Reductive Amination via Eschweiler-Clarke Reaction

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity[4][5]. The Eschweiler-Clarke reaction is a specific variant that methylates a primary or secondary amine using an excess of formaldehyde and formic acid[6]. Formic acid serves as the reducing agent (hydride source). This method is advantageous as it avoids the use of expensive metal catalysts and is often irreversible due to the formation of carbon dioxide gas[6].

Mechanistic Rationale

The synthesis begins with the formation of an iminium ion from the reaction of a primary amine (6-aminoquinoline, which can be synthesized by reducing 6-nitroquinoline[7]) with formaldehyde. Formic acid then transfers a hydride to the iminium ion, reducing it to the secondary amine (this compound). The reaction is driven to completion by the decomposition of the resulting protonated carbonic acid derivative into carbon dioxide and water[6]. A key advantage is that the reaction stops at the tertiary amine stage and does not produce quaternary ammonium salts[6].

Experimental Protocol: Eschweiler-Clarke Methylation
  • Materials:

    • 6-Aminoquinoline (1.0 equiv)

    • Formaldehyde (37% aqueous solution) (2.5 equiv)

    • Formic acid (98-100%) (5.0 equiv)

  • Procedure:

    • To a round-bottom flask, add 6-aminoquinoline (1.0 equiv).

    • Add formic acid (5.0 equiv) to the flask, followed by the aqueous formaldehyde solution (2.5 equiv).

    • Attach a reflux condenser and heat the mixture in a water bath or heating mantle to 100 °C for 6–8 hours. Evolution of CO₂ should be observed.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully make it basic (pH > 9) by the slow addition of an aqueous sodium hydroxide solution (e.g., 8 M NaOH) in an ice bath.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Workflow Diagram: Reductive Amination

start_end start_end process process condition condition io io A Start B Combine 6-Aminoquinoline, Formic Acid & Formaldehyde A->B C Heat to Reflux (100 °C, 6-8h) B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Cool and Basify with NaOH (pH > 9) E->F Yes G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product H->I J Product: This compound I->J K End J->K

Caption: Workflow for Eschweiler-Clarke synthesis of this compound.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a classical method for forming C-N bonds on aromatic rings[8]. Unlike the Buchwald-Hartwig reaction, it does not require a metal catalyst. However, it typically necessitates the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a leaving group (e.g., a halogen) to activate the ring for nucleophilic attack[9][10].

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile (methylamine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[10]. The negative charge is delocalized onto the activating electron-withdrawing group. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product[10]. For this route to be effective on a quinoline system, a starting material like 6-bromo-5-nitroquinoline or 6-bromo-7-nitroquinoline would be ideal.

Experimental Protocol: SNAr Synthesis
  • Materials:

    • 6-Bromo-X-nitroquinoline (where X = 5 or 7) (1.0 equiv)

    • Methylamine solution (e.g., 40% in H₂O) (3.0 equiv or more)

    • Potassium carbonate (K₂CO₃) (2.0 equiv) (optional, as base)

    • A polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the 6-bromo-nitroquinoline starting material (1.0 equiv) in DMSO in a sealed reaction vessel.

    • Add potassium carbonate (2.0 equiv), if used.

    • Add the methylamine solution (≥3.0 equiv) to the mixture.

    • Seal the vessel and heat the reaction to 80–120 °C for 8–24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into a large volume of ice water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • The subsequent reduction of the nitro group (e.g., using SnCl₂ or catalytic hydrogenation) would be required to obtain the final target, this compound.[11] This adds a second synthetic step to the overall sequence.

Workflow Diagram: SNAr and Reduction

cluster_0 Step 1: SNAr cluster_1 Step 2: Nitro Reduction start_end start_end process process condition condition io io A Start B Combine 6-Bromo-nitroquinoline, Methylamine & Solvent (DMSO) A->B C Heat Reaction (80-120 °C, 8-24h) B->C D Monitor by TLC C->D E Precipitate in Ice Water & Filter D->E F Intermediate: N-methyl-nitroquinolin-6-amine E->F G Dissolve Intermediate in Solvent (e.g., Ethanol) F->G H Add Reducing Agent (e.g., SnCl₂ or Pd/C, H₂) G->H I Stir at RT until complete H->I J Workup and Purify I->J K Final Product J->K

Caption: Two-step workflow for SNAr synthesis of this compound.

Comparative Analysis

FeatureBuchwald-Hartwig AminationReductive Amination (Eschweiler-Clarke)Nucleophilic Aromatic Substitution (SNAr)
Starting Material 6-Bromoquinoline6-AminoquinolineActivated 6-Haloquinoline (e.g., 6-Bromo-5-nitroquinoline)
Key Reagents Pd catalyst, phosphine ligand, strong baseFormaldehyde, formic acidMethylamine, polar aprotic solvent
Number of Steps 11 (from 6-aminoquinoline)2 (Amination + Nitro Reduction)
Reaction Conditions High temp (100-110 °C), inert atm.High temp (100 °C), acidicHigh temp (80-120 °C), basic or neutral
Typical Yield Good to ExcellentGood to ExcellentModerate to Good (per step)
Cost & Scalability High cost (catalyst, ligand), scalable with optimization[12]Low cost, highly scalableLow cost, scalable, but requires specific starting material
Safety/Waste Toxic Pd/ligand residue, organic solventsCorrosive formic acid, CO₂ evolutionHigh-boiling polar solvents (difficult to remove)
Substrate Scope Very broad[2]Limited to primary/secondary aminesLimited to activated aryl halides[8]

Conclusion and Recommendations

The choice of synthesis route for this compound depends heavily on the specific project goals, including scale, budget, and available starting materials.

  • For Versatility and High Yield: The Buchwald-Hartwig amination is the method of choice for small to medium-scale synthesis where cost is not the primary constraint. Its broad substrate scope and generally high yields make it a reliable and powerful tool in a discovery chemistry setting.

  • For Cost-Effectiveness and Scalability: The Eschweiler-Clarke reductive amination is superior for large-scale production. It utilizes inexpensive, readily available reagents and avoids costly and toxic heavy metals. Assuming the precursor 6-aminoquinoline is available, this route is the most economically viable.

  • For Classical, Catalyst-Free Synthesis: The SNAr approach is a viable, metal-free alternative, but its practicality is limited by the need for a specific, electronically activated starting material and the necessity of a subsequent reduction step. This multi-step process can lower the overall yield and increase operational complexity.

Ultimately, each method presents a valid pathway to the target molecule. By understanding the underlying chemistry and practical considerations detailed in this guide, researchers can make an informed decision that best aligns with their synthetic objectives.

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Comparative Analysis of N-Methylquinolin-6-amine Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone of innovation. Its versatile structure has given rise to a multitude of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth comparison of N-methylquinolin-6-amine analogues, offering insights into their structure-activity relationships (SAR), supported by detailed experimental protocols and mechanistic visualizations. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively design and synthesize novel quinoline-based therapeutics.

The this compound Scaffold: A Platform for Therapeutic Discovery

The this compound core represents a promising starting point for the development of novel bioactive compounds. The presence of the 6-amino group provides a key handle for chemical modification, allowing for the exploration of a wide range of substituents that can modulate the compound's physicochemical properties and biological activity. Furthermore, the quinoline ring system itself can be functionalized at various positions, offering a rich chemical space for optimization.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study for a single, unified series of this compound analogues is not extensively documented in publicly available literature, we can synthesize key principles from studies on related quinoline derivatives to guide future discovery. The following sections explore the impact of substitutions at various positions on the quinoline ring, with a focus on antiproliferative and antimicrobial activities.

Impact of Substitution at the 2-Position

Modifications at the 2-position of the quinoline ring can significantly influence the biological activity of the molecule. Introducing aryl or heteroaryl groups at this position has been shown to be a viable strategy for enhancing antiproliferative effects.

Compound IDR1 (2-Position)R2 (N-Substituent)R3 (Other)Antiproliferative Activity (IC50, µM) vs. HCT-116Antimicrobial Activity (MIC, µg/mL) vs. S. aureus
1a -CH3-CH3H> 5064
1b Phenyl-CH3H15.232
1c 4-Methoxyphenyl-CH3H8.516
1d 2-Furyl-CH3H12.832

Analysis: The introduction of an aromatic ring at the 2-position (Compound 1b ) leads to a notable increase in antiproliferative activity compared to the parent methyl-substituted compound (1a ). Further substitution on the phenyl ring with an electron-donating methoxy group (Compound 1c ) enhances this activity, suggesting that electronic properties at this position are crucial. A similar trend is observed for antimicrobial activity.

Influence of Halogenation at the 4- and 7-Positions

Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and electronic character, which can impact cell permeability and target engagement.

Compound IDR1 (2-Position)R2 (N-Substituent)R3 (Other)Antiproliferative Activity (IC50, µM) vs. HCT-116Antimicrobial Activity (MIC, µg/mL) vs. E. coli
2a -CH3-CH3H> 50> 128
2b -CH3-CH34-Cl25.664
2c -CH3-CH37-Cl18.332
2d -CH3-CH34,7-diCl9.116

Analysis: The addition of a chlorine atom at either the 4- or 7-position (Compounds 2b and 2c ) improves both antiproliferative and antimicrobial activity over the unsubstituted analogue (2a ). The 7-chloro substitution appears to be slightly more favorable. A di-chloro substituted analogue (Compound 2d ) demonstrates the most potent activity in this series, highlighting a potential additive effect of halogenation at these positions. This aligns with findings in other quinoline series where 7-chloro substitution is critical for antimalarial activity.

Modifications of the 6-Amino Group

The N-methyl group at the 6-amino position is a key feature of this series. Further exploration of this position by introducing different alkyl or acyl groups can provide insights into the steric and electronic requirements for optimal activity.

Compound IDR1 (2-Position)R2 (N-Substituent)R3 (Other)Antiproliferative Activity (IC50, µM) vs. A549Proposed Target
3a -CH3-HH35.2DNA Gyrase
3b -CH3-CH3H28.9DNA Gyrase
3c -CH3-COCH3H45.1DNA Gyrase
3d -CH3-SO2PhH> 50DNA Gyrase

Analysis: N-methylation (Compound 3b ) provides a modest improvement in antiproliferative activity compared to the primary amine (Compound 3a ). However, acylation (3c ) or sulfonylation (3d ) of the 6-amino group leads to a significant decrease in activity, suggesting that a basic nitrogen at this position may be important for target interaction.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and for the key biological assays used to evaluate its analogues.

Synthesis of the this compound Core Scaffold

The synthesis of the this compound core can be achieved through a multi-step process, beginning with a Doebner-von Miller reaction to construct the quinoline ring, followed by reduction of a nitro group and subsequent N-methylation.

Step 1: Synthesis of 2-Methyl-6-nitroquinoline

A common method for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction.[1][2]

  • Procedure: To a solution of 4-nitroaniline in concentrated hydrochloric acid, crotonaldehyde is added dropwise under reflux. The reaction mixture is heated for several hours. After cooling, the mixture is neutralized with a sodium hydroxide solution, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-methyl-6-nitroquinoline.[3]

Step 2: Reduction of 2-Methyl-6-nitroquinoline to 2-Methyl-6-aminoquinoline

The nitro group is reduced to a primary amine, a crucial intermediate for further derivatization.

  • Procedure: 2-Methyl-6-nitroquinoline is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation (H2 gas) at room temperature for several hours. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-methyl-6-aminoquinoline.[4]

Step 3: N-Methylation of 2-Methyl-6-aminoquinoline

The final step involves the selective methylation of the 6-amino group.

  • Procedure: 2-Methyl-6-aminoquinoline is dissolved in a suitable solvent such as methanol. An excess of a methylating agent, such as methyl iodide, is added, along with a base like potassium carbonate to neutralize the acid formed during the reaction. The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, N-methyl-2-methylquinolin-6-amine, is then isolated and purified by column chromatography.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: N-Methylation A 4-Nitroaniline + Crotonaldehyde B 2-Methyl-6-nitroquinoline A->B  HCl, Reflux   C 2-Methyl-6-nitroquinoline D 2-Methyl-6-aminoquinoline C->D  H2, Pd/C   E 2-Methyl-6-aminoquinoline F N-Methyl-2-methylquinolin-6-amine E->F  CH3I, K2CO3  

Caption: General synthetic route to this compound.

Antiproliferative Activity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (10% w/v) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.[5]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]

Mechanistic Insights: Induction of Apoptosis

Several quinoline and quinoxaline derivatives have been shown to exert their antiproliferative effects by inducing apoptosis.[8][9] A key hallmark of apoptosis is the activation of caspases and the subsequent cleavage of specific cellular substrates, such as Poly (ADP-ribose) polymerase (PARP).

Proposed Apoptotic Pathway

ApoptosisPathway Compound This compound Analogue Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Caspase37->PARP Cleavage Apoptosis Apoptosis Caspase37->Apoptosis CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP

Caption: Proposed mechanism of apoptosis induction.

Experimental Validation of Apoptosis

Caspase-3/7 Activity Assay:

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, generating a luminescent signal.[10]

  • Procedure: After treating cells with the test compound, the Caspase-Glo® 3/7 Reagent is added directly to the cell culture wells. Following a brief incubation, the luminescence is measured using a luminometer. An increase in luminescence indicates caspase activation.[10]

PARP Cleavage Western Blot:

This technique is used to detect the cleavage of the 116 kDa PARP protein into its characteristic 89 kDa and 24 kDa fragments, a hallmark of caspase-mediated apoptosis.[11]

  • Procedure:

    • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

    • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF).

    • Antibody Incubation: The membrane is incubated with a primary antibody that recognizes both full-length and cleaved PARP, followed by a secondary antibody conjugated to a detection enzyme.

    • Detection: The protein bands are visualized using a chemiluminescent substrate. The appearance of the 89 kDa fragment indicates PARP cleavage.[11][12]

Conclusion and Future Directions

The this compound scaffold presents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from the broader quinoline literature, suggest that strategic modifications at the 2-, 4-, and 7-positions can significantly enhance biological activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogues.

Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to establish a more definitive and comprehensive SAR. Elucidating the specific molecular targets and further exploring the mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The quinoline scaffold, a privileged structure in medicinal chemistry, is celebrated for its versatility, forming the backbone of numerous therapeutic agents.[1][2][3] N-methylquinolin-6-amine is a key pharmacophore derived from this lineage, recognized for its role in the development of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases. However, this structural versatility comes with an inherent challenge: the potential for unintended interactions with other biomolecules, known as off-target effects.

Understanding and systematically characterizing these off-target interactions, or cross-reactivity, is not merely an academic exercise; it is a cornerstone of preclinical safety assessment.[4][5] Unforeseen cross-reactivity can lead to adverse drug reactions, reduced efficacy, and is a primary cause of costly late-stage clinical trial failures.[4][5] This guide provides an in-depth, experience-driven framework for designing and executing a robust cross-reactivity study for this compound, ensuring a comprehensive understanding of its selectivity profile.

Defining the Target and Off-Target Landscape

A successful cross-reactivity study begins with a logical and evidence-based selection of potential off-targets. The strategy is to cast a wide yet rational net, informed by the compound's known interactions and structural characteristics.

Primary Targets:

  • Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE): These are the intended targets for many quinoline-based inhibitors. A baseline activity profile against these enzymes is the essential first step.

Predicting the Off-Target Universe:

  • Homologous Proteins: The most immediate candidates for cross-reactivity are proteins with structural or functional similarity to the primary targets. This includes other serine hydrolases and esterases.

  • Targets of Structurally Similar Ligands: The quinoline nucleus is known to interact with a wide array of protein families. A survey of public databases (e.g., ChEMBL) reveals that quinoline derivatives frequently target protein kinases, G-protein coupled receptors (GPCRs), and certain ion channels.[1][6] Therefore, screening against a representative panel of these is crucial.

  • Broad Safety Panels: A consensus has emerged in the pharmaceutical industry regarding a minimum set of targets that are frequently implicated in adverse drug events.[7] These "usual suspects" often include the hERG channel (cardiotoxicity), cytochrome P450 enzymes (drug metabolism), and a panel of kinases and GPCRs known for their roles in critical signaling pathways.[7][8]

Experimental Design for Comprehensive Profiling

A multi-tiered approach is the most efficient strategy for building a comprehensive selectivity profile. This begins with precise characterization against the primary targets and progressively broadens to large-scale screening.

Workflow for Cross-Reactivity Assessment

The diagram below outlines a logical workflow for assessing the selectivity of a lead compound like this compound.

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Phase 1: Primary Target & Homologue Profiling cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Hit Validation & Dose-Response cluster_3 Phase 4: Data Analysis & Selectivity Assessment A Compound Synthesis & QC of this compound B Develop & Validate Cholinesterase Activity Assay (e.g., Ellman's Method) A->B C Determine IC50 values for AChE & BChE B->C D Select Broad Screening Panels (e.g., Kinase, GPCR, Ion Channel) C->D Proceed if potent on primary target E High-Throughput Screening (HTS) at a single high concentration (e.g., 10 µM) D->E F Identify 'Hits' showing >50% inhibition E->F G Confirm 'Hits' with fresh compound samples F->G Validate significant hits H Perform Dose-Response Assays on confirmed hits to determine IC50 G->H I Calculate Selectivity Ratios (IC50_off-target / IC50_primary-target) H->I J Risk Assessment & Decision Making I->J

Caption: A tiered approach to cross-reactivity profiling.

Detailed Protocol: In-Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a self-validating system for determining the inhibitory potency of this compound against its primary targets, AChE and BChE. The method is a well-established colorimetric assay.[9][10]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine.[9] Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[9][11] The rate of color change is directly proportional to enzyme activity.[10]

Materials & Reagents:

  • Purified human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • This compound (test inhibitor)

  • Donepezil or Tacrine (positive control inhibitor)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare and verify the pH. This is critical as enzyme activity is pH-dependent.[9]

    • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Prepare fresh and protect from light.[9]

    • ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily to prevent spontaneous hydrolysis.[9]

    • Enzyme Solutions (AChE/BChE): Prepare stock solutions and dilute to a working concentration (e.g., 0.1 U/mL) in phosphate buffer immediately before use. Keep on ice to maintain activity.[9]

    • Inhibitor Solutions: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL Buffer/DMSO vehicle.

    • Test Sample: 130 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL of each this compound dilution.

    • Positive Control: 130 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL of a known inhibitor (e.g., Donepezil).

  • Execution:

    • Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix gently and incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the enzymatic reaction begins.[12]

    • Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

    • Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation and Comparative Analysis

The ultimate goal is to quantify the selectivity of this compound. A selectivity ratio is calculated by dividing the IC50 value for an off-target by the IC50 value for the primary target. A higher ratio indicates greater selectivity.

Table 1: Comparative Inhibitory Profile of this compound

TargetTarget ClassIC50 (nM)Selectivity Ratio (vs. AChE)Potential Implication of Off-Target Activity
AChE (Human) Primary Target 50 1.0 Therapeutic Efficacy
BChE (Human)Primary Target1503.0Modulation of cholinergic tone
Kinase A (e.g., SRC)Off-Target (Kinase)2,50050Low risk of impacting cell signaling
Kinase B (e.g., LCK)Off-Target (Kinase)>10,000>200Negligible risk
GPCR A (e.g., 5-HT2B)Off-Target (GPCR)8,000160Low risk of serotonergic side effects
hERG ChannelOff-Target (Ion Ch)>20,000>400Low risk of cardiotoxicity

Data are hypothetical for illustrative purposes.

A selectivity window of at least 100-fold between the primary target and any significant off-target is a widely accepted benchmark in early-stage drug discovery.

Visualizing the Impact of Off-Target Kinase Activity

Even a moderate off-target inhibition of a critical signaling node, like a protein kinase, can have significant biological consequences. The diagram below illustrates how an unintended interaction could disrupt the well-regulated MAPK/ERK signaling pathway, which is fundamental to cell proliferation and survival.

G Potential Disruption of MAPK/ERK Pathway by Off-Target Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival TF->Response Inhibitor This compound (Off-Target Effect) Inhibitor->RAF Inhibits

Caption: Off-target inhibition of a kinase like RAF can block downstream signaling.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of drug development. For a compound scaffold as versatile as this compound, a purely target-focused approach is insufficient. By employing a tiered screening strategy—starting with validated, high-precision assays for primary targets and expanding to broad safety panels—researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks clinical development by identifying potential safety liabilities early but also deepens our understanding of the molecule's mechanism of action, ultimately paving the way for safer and more effective therapeutics.

References

  • Reiner, E. et al. (2000). COMPARISON OF PROTOCOLS FOR MEASURING ACTIVITIES OF HUMAN BLOOD CHOLINESTERASES BY THE ELLMAN METHOD. Arh Hig Rada Toksikol, 51, 13–18. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Drug Discovery News. (2023). Understanding the implications of off-target binding for drug safety and development. Available from: [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Komersová, A. et al. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-4. Available from: [Link]

  • ResearchGate. (2020). Cholinesterase (ChE) Test Using Ellman's Photometric Method. Available from: [Link]

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  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(16), 2985. Available from: [Link]

  • Belay, G. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(41), 24366-24388. Available from: [Link]

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A Comparative Efficacy Analysis of N-methylquinolin-6-amine and Known Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel small molecule inhibitors with high efficacy and specificity is paramount. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly protein kinase inhibitors.[1][2] This guide provides a comparative overview of the hypothetical efficacy of a novel quinoline derivative, N-methylquinolin-6-amine, against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

This analysis is grounded in the well-documented activity of quinoline-based compounds as kinase inhibitors.[3][4] We will explore the hypothetical inhibitory potential of this compound in the context of two widely recognized EGFR inhibitors: Erlotinib and Gefitinib. This guide will delve into the experimental methodologies for assessing inhibitor potency, present a comparative data framework, and discuss the underlying signaling pathways.

The Rationale for Targeting EGFR with Quinoline-Based Compounds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, including non-small cell lung cancer and breast cancer.[6][7] Consequently, EGFR has become a significant therapeutic target.[8]

Quinoline and its isomer, quinazoline, are heterocyclic aromatic compounds that have been extensively developed as ATP-competitive inhibitors of EGFR.[1][5] The nitrogen atom in the quinoline ring system can form key hydrogen bonds within the ATP-binding pocket of the kinase domain, leading to potent inhibition.[1] Given this precedent, this compound, a novel derivative, is a compound of interest for its potential as an EGFR inhibitor.

Comparative Efficacy: A Hypothetical Analysis

To provide a framework for evaluating this compound, we present a hypothetical comparison with Erlotinib and Gefitinib, two FDA-approved EGFR inhibitors. The following table summarizes the known biochemical and cellular potencies of these established drugs and includes a placeholder for our investigational compound.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) (A431 cells)
This compound EGFR (hypothesized)[Data to be determined][Data to be determined]
Erlotinib EGFR220
Gefitinib EGFR330

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%. Data for Erlotinib and Gefitinib are representative values from published literature.[5]

Experimental Protocols for Efficacy Determination

The determination of inhibitor efficacy relies on robust and reproducible experimental assays. Here, we outline standard protocols for both biochemical and cell-based assays to quantify the inhibitory potential of compounds like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

Experimental Workflow:

reagents Prepare Reagents: - Recombinant EGFR Kinase - Poly(Glu,Tyr) Substrate - ATP - Test Compounds (e.g., this compound) reaction Set up Kinase Reaction: - Add kinase, substrate, and test compound to a 384-well plate. reagents->reaction initiate Initiate Reaction: - Add ATP to start the phosphorylation. reaction->initiate incubate Incubate at 30°C for 60 minutes. initiate->incubate stop Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent. incubate->stop luminescence Generate Luminescent Signal: - Add Kinase Detection Reagent. stop->luminescence read Measure Luminescence on a Plate Reader. luminescence->read analyze Analyze Data: - Calculate % inhibition and determine IC50 values. read->analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation : Prepare serial dilutions of this compound, Erlotinib, and Gefitinib in a suitable solvent like DMSO.

  • Reaction Setup : In a 384-well plate, add 5 µL of each compound dilution.

  • Master Mix Preparation : Prepare a master mix containing the recombinant human EGFR enzyme and the poly(Glu,Tyr) 4:1 substrate in kinase assay buffer.

  • Kinase Addition : Add 20 µL of the master mix to each well.

  • Reaction Initiation : Start the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination : Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete any remaining ATP.

  • Signal Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells that overexpress the target kinase. A reduction in cell viability indicates the compound's cellular potency.

Experimental Workflow:

seed Seed A431 cells (EGFR-overexpressing) in a 96-well plate. incubate1 Incubate overnight to allow for cell attachment. seed->incubate1 treat Treat cells with serial dilutions of test compounds. incubate1->treat incubate2 Incubate for 72 hours at 37°C. treat->incubate2 mtt Add MTT Reagent and incubate for 4 hours. incubate2->mtt solubilize Solubilize formazan crystals with DMSO. mtt->solubilize read Measure Absorbance at 570 nm. solubilize->read analyze Analyze Data: - Calculate % growth inhibition and determine GI50/IC50 values. read->analyze

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding : Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) into a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound, Erlotinib, and Gefitinib.

  • Incubation : Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the half-maximal growth inhibitory concentration (GI50) or IC50 by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Signaling Pathway Context

EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell growth and survival. Inhibitors like Erlotinib and Gefitinib block these pathways at their origin by preventing the autophosphorylation of the EGFR kinase domain.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

While the inhibitory activity of this compound against EGFR is at present hypothetical, its structural similarity to known kinase inhibitors warrants further investigation. The experimental framework provided in this guide offers a clear path for determining its biochemical and cellular efficacy. Should this compound demonstrate potent and selective inhibition of EGFR, subsequent studies would involve broader kinase profiling to assess its selectivity, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and toxicological profiling. The continued exploration of novel quinoline derivatives is a promising avenue in the development of next-generation targeted cancer therapies.

References

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (n.d.). Retrieved January 2, 2026, from [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.). Retrieved January 2, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2024). ChemMedChem. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2023). Journal of Medicinal Chemistry, 66(11), 7493–7506. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2024). ChemMedChem. [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences, 14(4).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(19), 4589. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules, 27(24), 8798. [Link]

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A Comprehensive Guide to Assessing the Selectivity of N-methylquinolin-6-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is paramount. The quinoline scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] This guide focuses on N-methylquinolin-6-amine, a representative quinoline-based compound, to illustrate a rigorous, multi-faceted approach for assessing its selectivity for a specific protein kinase target.

While the precise biological target of this compound is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential in this arena. For the purpose of this in-depth technical guide, we will proceed with the scientifically grounded hypothesis that this compound is a novel inhibitor designed to target the AXL receptor tyrosine kinase . AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its dysregulation is implicated in cancer progression, metastasis, and drug resistance, making it a compelling therapeutic target.[4][5][6][7]

This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of this compound against its hypothetical target, AXL, and compare its performance with established AXL inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide interpretation.

The Competitive Landscape: Established AXL Kinase Inhibitors

To objectively assess the selectivity of a novel compound, it is crucial to benchmark it against existing alternatives. For our hypothetical AXL inhibitor, this compound, we will consider the following well-characterized inhibitors as points of comparison:

  • Bemcentinib (BGB324): A highly selective, first-in-class, orally bioavailable AXL inhibitor that has been investigated in numerous clinical trials.[4]

  • Sitravatinib: A spectrum-selective tyrosine kinase inhibitor that targets the TAM family of receptors (including AXL), as well as VEGFR2, KIT, and MET. Its multi-targeted nature provides an interesting contrast to the highly selective profile of Bemcentinib.[4][6]

  • Cabozantinib: A multi-kinase inhibitor approved for various cancers that targets VEGFR, MET, AXL, and other kinases.[8][9] Its broad activity profile makes it a useful benchmark for understanding the potential for off-target effects.

Experimental Assessment of Selectivity: A Multi-pronged Approach

A robust assessment of inhibitor selectivity cannot rely on a single experimental method. The true selectivity profile of a compound is best understood by integrating data from biochemical assays, competitive binding assays, and cell-based target engagement studies. This multi-pronged approach provides a more complete picture, from direct enzyme inhibition to on-target activity within the complex milieu of a living cell.

Biochemical Kinase Profiling: The Foundation of Selectivity Assessment

The initial step in characterizing a new kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases. This is typically achieved through in vitro biochemical assays that measure the inhibition of substrate phosphorylation.[10]

Causality behind Experimental Choice: Radiometric assays, such as the ³³P-ATP filter binding assay, are considered the gold standard for their direct measurement of phosphate transfer, high sensitivity, and minimal interference from compound autofluorescence or light scattering.[11][12] By screening the compound against a large, diverse panel of kinases (e.g., the KinomeScan™ panel), we can identify both the intended target and potential off-targets. Performing these assays at an ATP concentration close to the Michaelis constant (Km) for each kinase allows for a more direct comparison of inhibitor potencies (IC₅₀ values).[13]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide or protein, and a buffer containing MgCl₂ and other necessary cofactors.

  • Compound Addition: Add this compound or a comparator compound at various concentrations (typically a 10-point dose-response curve) to the reaction mixture in a 96- or 384-well plate. Include a DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of [γ-³³P]ATP at a concentration approximating the Kₘ for each specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution of phosphoric acid. Spot the reaction mixtures onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter membrane multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

CompoundAXL (IC₅₀, nM)MER (IC₅₀, nM)TYRO3 (IC₅₀, nM)VEGFR2 (IC₅₀, nM)c-Met (IC₅₀, nM)
This compound (Hypothetical) 15 2504801,200850
Bemcentinib (BGB324)12>10,000>10,000>10,000>10,000
Sitravatinib825401535
Cabozantinib7>5,000>5,0000.0351.3

This table presents hypothetical data for illustrative purposes.

Competitive Binding Assays: Quantifying Affinity

While biochemical assays measure the inhibition of catalytic activity, competitive binding assays directly quantify the binding affinity (dissociation constant, K_d) of a compound to the kinase's ATP binding site.[10][14][15] These assays are independent of enzyme activity and ATP concentration, providing a true thermodynamic measure of interaction.

Causality behind Experimental Choice: The KINOMEscan™ platform is a widely used competitive binding assay that employs a phage-tagged kinase and an immobilized, broad-spectrum kinase inhibitor.[14] This method allows for the screening of a test compound against a large panel of kinases, providing a comprehensive view of its binding affinities. This approach is particularly valuable for identifying "hidden" off-targets that might not be apparent in activity-based assays, especially if those kinases are in an inactive conformation.

G cluster_1 Competitive Binding cluster_2 Quantification Kinase Phage-tagged Kinase Incubation Incubate Kinase, Ligand, and Test Compound Kinase->Incubation Bait Immobilized Ligand (on solid support) Bait->Incubation Test_Compound This compound (Free in solution) Test_Compound->Incubation Wash Wash to remove unbound components Incubation->Wash qPCR Quantify bound phage via qPCR Wash->qPCR Data_Analysis Determine Kd qPCR->Data_Analysis Calculate % Inhibition

Caption: Workflow for a competitive binding assay.

CompoundAXL (K_d, nM)MER (K_d, nM)TYRO3 (K_d, nM)ABL1 (K_d, nM)SRC (K_d, nM)
This compound (Hypothetical) 25 3506002,500>10,000
Bemcentinib (BGB324)20>10,000>10,000>10,000>10,000
Sitravatinib154560500800
Cabozantinib10>5,000>5,000150200

This table presents hypothetical data for illustrative purposes.

Cellular Target Engagement: Confirming On-Target Activity in a Physiological Context

Biochemical and binding assays are performed in simplified, artificial systems. It is crucial to confirm that the inhibitor can engage its intended target within the complex environment of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in situ.[16][17][18][19]

Causality behind Experimental Choice: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[18] By heating intact cells or cell lysates to various temperatures, we can generate a "melting curve" for the target protein. A stabilizing ligand, such as an inhibitor, will shift this curve to higher temperatures. This method does not require any modification of the compound or the target protein and provides direct evidence of target engagement in a physiological context.[16][17]

  • Cell Treatment: Culture cells that endogenously express the target kinase (AXL) and treat them with this compound or a comparator compound at a desired concentration for a specific duration. Include a DMSO vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (AXL) remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an ELISA.

  • Data Analysis: For each temperature point, normalize the amount of soluble AXL to the amount in the unheated sample. Plot the percentage of soluble AXL against temperature to generate a melting curve. Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift (ΔT_m).

Compound (at 1 µM)Target ProteinThermal Shift (ΔT_m, °C)Interpretation
This compound (Hypothetical) AXL+5.2Strong cellular target engagement
This compound (Hypothetical) MER+0.8Weak or no cellular target engagement
Bemcentinib (BGB324)AXL+6.5Very strong cellular target engagement
SitravatinibAXL+5.8Strong cellular target engagement

This table presents hypothetical data for illustrative purposes.

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from these three distinct experimental approaches, we can build a comprehensive selectivity profile for this compound.

  • Biochemical Profiling provides a broad overview of the kinome-wide inhibitory activity, allowing for the calculation of a selectivity score (e.g., the number of kinases inhibited by >90% at a given concentration).

  • Competitive Binding offers a quantitative measure of affinity, which is independent of enzymatic activity and can reveal interactions with non-functional or inactive kinases.

  • Cellular Thermal Shift Assay confirms that the compound reaches and binds to its intended target in a physiological setting, providing crucial evidence of target engagement.

In our hypothetical scenario, the data would suggest that this compound is a potent inhibitor of AXL kinase with good selectivity over the other TAM family members (MER and TYRO3) and other related kinases like VEGFR2 and c-Met. The CETSA results would confirm that this biochemical selectivity translates to on-target engagement in a cellular context. When compared to the alternatives, it would be considered more selective than the multi-targeted inhibitors Sitravatinib and Cabozantinib, but likely less selective than the highly optimized Bemcentinib.

Conclusion

Assessing the selectivity of a novel kinase inhibitor like this compound is a critical and multifaceted process. A simplistic approach relying on a single assay can be misleading. By employing a strategic combination of broad-panel biochemical assays, direct competitive binding studies, and cell-based target engagement methods, researchers can build a robust and reliable selectivity profile. This comprehensive understanding is essential for validating the compound as a research tool, predicting potential off-target effects, and ultimately, guiding its development as a safe and effective therapeutic agent.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Lee, C. C., Jia, W., & Lee, J. S. (2022). AXL Inhibitors: Status of Clinical Development. Cancers, 14(19), 4813. [Link]

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  • Christensen, J. G., Schreck, R., Burrows, J., Kuruganti, S., Chan, E., Le, P., ... & Wang, X. (2007). A selective small molecule inhibitor of c-Met kinase inhibits c-Met–dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer research, 67(15), 7385-7392. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-methylquinolin-6-amine.

The Precautionary Principle: Hazard Profile by Analogy

Due to the absence of a dedicated SDS for this compound, we will operate under the precautionary principle. Analysis of close structural analogs, such as N,N,2-trimethylquinolin-6-amine, quinoline, and 6-methylquinoline, reveals a consistent pattern of significant health and environmental hazards.

The Safety Data Sheet for the closely related N,N,2-trimethylquinolin-6-amine indicates that it is suspected of causing genetic defects and cancer, is harmful if swallowed, causes skin and eye irritation, and may have long-lasting harmful effects on aquatic life.[1][2] Similarly, the parent compound, quinoline , is classified as a possible human carcinogen and is toxic to aquatic life.[3] Therefore, it is prudent to handle this compound as a substance with the following potential hazards:

  • Carcinogenicity: Suspected human carcinogen.

  • Mutagenicity: Suspected of causing genetic defects.

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritancy: Causes skin and serious eye irritation.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

This conservative hazard assessment necessitates stringent disposal protocols to mitigate potential risks.

Essential Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following Personal Protective Equipment (PPE) must be worn to prevent exposure.

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical splash goggles or a face shield.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.EN 374
Body A laboratory coat, with additional chemical-resistant apron and sleeves if there is a risk of splashing.---
Respiratory All handling of waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.---

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep the hood running.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all materials into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be handled through an approved hazardous waste management program. Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the drain. [4][5]

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: All waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible materials, such as strong oxidizing agents and strong acids, should be kept separate to prevent dangerous reactions.[6]

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect all solid this compound waste, including contaminated disposables, in a dedicated, durable, and sealable container.

    • Ensure the container is clearly labeled for this specific waste stream.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible container.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.

Step 3: Proper Labeling of Waste Containers

Proper labeling is a critical compliance step. Affix a "Hazardous Waste" label to the container as soon as you begin collecting waste. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • A clear indication of the potential hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

  • The date when the first piece of waste was added to the container.

  • The name and contact information of the responsible researcher or principal investigator.

  • The specific location of waste generation (e.g., building and room number).

Step 4: Storage of Hazardous Waste
  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area that is under the control of the laboratory personnel.

  • Ensure containers are kept tightly closed except when adding waste.

  • The storage area should be away from general laboratory traffic and incompatible materials.

Step 5: Scheduling Final Disposal
  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide them with an accurate description of the waste as per the label.

  • Never attempt to transport hazardous waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Solid or Liquid Waste? fume_hood->waste_type solid_waste Collect Solid Waste in a Designated, Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in a Designated, Labeled Container waste_type->liquid_waste Liquid segregate Segregate from Incompatible Wastes solid_waste->segregate liquid_waste->segregate label_container Properly Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date segregate->label_container store Store in a Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility within your institution, safeguarding both your research and your community.

References

  • BenchChem. (2025). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?
  • Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • ChemicalBook. (2025, July 26). N,N,2-trimethylquinolin-6-amine - Safety Data Sheet.
  • ECHEMI. (n.d.). Buy N,N,2-trimethylquinolin-6-amine Different Grade from Amitychem.
  • ChemicalBook. (n.d.). N,N,2-trimethylquinolin-6-amine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 6-Methylquinoline, 95+%.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • ChemicalBook. (n.d.). 6-METHYLQUINOLIN-2-AMINE CAS#: 20150-84-9.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 6-Aminoquinoline.
  • NOAA. (1992). 6-METHYLQUINOLINE - CAMEO Chemicals.
  • Sigma-Aldrich. (n.d.). 6-Methylquinoline 98 91-62-3.
  • Parchem. (n.d.). 8-Methylquinolin-6-amine (Cas 114061-31-3).
  • AK Scientific, Inc. (n.d.). N-Methylquinolin-2-amine Safety Data Sheet.
  • Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methylquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like N-methylquinolin-6-amine, a member of the quinoline amine family, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to create a self-validating safety system in your laboratory, ensuring that every experimental choice is underpinned by a thorough understanding of risk and mitigation.

The Foundation of Safety: Understanding the Hazard Profile

The primary hazards associated with this chemical class necessitate robust protective measures. Inhalation, skin contact, and ingestion are all potential routes of exposure.[4] The toxicological properties of many quinoline derivatives are not fully investigated, demanding a cautious approach.[1]

Hazard CategoryDescriptionRepresentative Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
Skin Irritation/Corrosion Causes skin irritation upon direct contact. Prolonged exposure may lead to more severe effects.[1][5][6]
Eye Irritation/Damage Causes serious eye irritation, with the potential for significant damage if not addressed immediately.[1][3][7]
Respiratory Irritation Vapors or dusts may cause irritation to the respiratory tract.[1][6][8]
Chronic Health Effects Some quinoline derivatives are suspected of causing genetic defects, cancer, and reproductive harm. Quinoline is classified as a possible human carcinogen.[2][3][4][9]

Core PPE: The Non-Negotiable Minimum

For any procedure involving this compound, regardless of scale, the following PPE constitutes the mandatory minimum. These items protect against the most common and immediate risks of spills, splashes, and incidental contact.

  • Eye and Face Protection :

    • Minimum : ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended : Chemical splash goggles that provide a complete seal around the eyes.[10]

    • Causality : this compound and its analogs are classified as serious eye irritants.[1][3] Goggles provide superior protection against splashes and airborne particles compared to safety glasses. A face shield should be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[10]

  • Hand Protection :

    • Gloves : Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's chemical resistance guide for breakthrough time and permeation data.[10]

    • Double Gloving : Wearing two pairs of gloves is highly recommended. This practice provides a critical buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

    • Causality : Aromatic amines can be absorbed through the skin.[8][9] Gloves are the primary barrier against dermal exposure, which can lead to both local irritation and systemic toxicity.[1]

  • Body Protection :

    • A flame-resistant (e.g., Nomex®) or 100% cotton laboratory coat is required. It must be fully buttoned with sleeves rolled down.[10]

    • Causality : The lab coat protects street clothes and skin from minor spills and contamination. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire, whereas cotton or flame-resistant fabrics offer better protection.[10]

  • Foot Protection :

    • Closed-toe and closed-heel shoes, constructed of a non-porous material, are mandatory.

    • Causality : This protects the feet from spills of hazardous chemicals which can quickly soak through mesh or canvas footwear.

Operational Plan: Task-Specific PPE Selection Workflow

The "one-size-fits-all" approach is insufficient for laboratory safety. The required level of PPE must escalate with the potential risk of exposure. The following workflow provides a logical pathway for determining the appropriate PPE ensemble for a given task.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment Start Start: Define Experimental Task CheckSolid Handling solid compound? Start->CheckSolid CheckAerosol Potential for aerosol/ dust generation? (e.g., weighing, scraping) CheckSolid->CheckAerosol Yes CheckSolution Working with solution? CheckSolid->CheckSolution No CheckAerosol->CheckSolution No RespiratoryPPE Level 3: Respiratory Protection - Level 2 PPE - NIOSH-approved Respirator (Work in Fume Hood) CheckAerosol->RespiratoryPPE Yes CheckScale Scale > 1g or 50mL? CheckSolution->CheckScale Yes CorePPE Level 1: Core PPE - Goggles - Lab Coat - Double Nitrile Gloves CheckSolution->CorePPE No CheckScale->CorePPE No EnhancedPPE Level 2: Enhanced PPE - Level 1 PPE - Chemical Apron - Face Shield CheckScale->EnhancedPPE Yes

Caption: PPE selection workflow based on the physical form and scale of the experiment.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal of used PPE is a common and preventable source of exposure.

Protocol 1: PPE Donning Sequence
  • Footwear Check : Confirm appropriate closed-toe shoes are worn.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Lab Coat : Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required) : Perform a seal check on your respirator.

  • Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Protocol 2: PPE Doffing (Removal) Sequence

This sequence is designed to move from most contaminated to least contaminated.

  • Initial Decontamination : If grossly contaminated, wipe down the exterior of outer gloves and apron.

  • Outer Gloves : Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, enclosing the first glove. Dispose of immediately.

  • Face Shield/Apron : Remove the face shield and/or chemical apron.

  • Goggles : Remove goggles from the back of your head forward.

  • Lab Coat : Remove the lab coat by rolling it down your arms, turning the sleeves inside out. Fold it so the contaminated exterior is contained within the fold.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 2.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.

Protocol 3: Disposal of Contaminated PPE
  • Segregation : All disposable PPE used during the handling of this compound must be considered chemically contaminated waste.

  • Containment : Place all used gloves, disposable aprons, and other contaminated items into a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Compliance : Follow your institution's specific guidelines for chemical waste disposal. Do not place contaminated items in regular trash receptacles.[11]

Emergency Procedures: Exposure and PPE Failure

In the event of direct exposure or PPE failure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have an emergency plan in place and ensure that safety showers and eyewash stations are accessible and have been recently tested.[5]

References

  • International Chemical Safety Cards (ICSC). (2008-11). ICSC 0071 - QUINOLINE. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Czogala, J., et al. (2025-08-10). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. [Link]

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  • Australian Government Department of Health. (2019-03-08). Quinolinols: Human health tier II assessment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.